Allyltriethoxysilane
Description
Properties
IUPAC Name |
triethoxy(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJXASDGBJDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26352-15-8 | |
| Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062513 | |
| Record name | Allyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-04-1 | |
| Record name | Allyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxy-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethoxy-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allyltriethoxysilane: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and applications of Allyltriethoxysilane, with a focus on its role as a surface modification agent and coupling agent in materials science and drug development.
Introduction
This compound (ATES) is an organosilane compound characterized by the presence of a reactive allyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. This dual functionality makes it a versatile molecule widely employed as a coupling agent, cross-linking agent, and surface modifier in various industrial and research applications.[1] Its ability to form durable bonds between organic and inorganic materials is of particular interest in the development of advanced composite materials, adhesives, sealants, and coatings.[2] In the realm of drug development and life sciences, ATES is utilized for the functionalization of surfaces such as silica (B1680970) nanoparticles, enabling the attachment of biomolecules and tailoring surface properties for specific biological interactions.[3]
Chemical Structure and Identification
The unique reactivity of this compound stems from its molecular structure, which features both a carbon-carbon double bond in the allyl group and silicon-oxygen bonds in the triethoxy groups. The allyl group can participate in various organic reactions like polymerization and oxidation, while the triethoxy groups can undergo hydrolysis to form reactive silanol (B1196071) groups.[1]
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 2550-04-1 |
| Molecular Formula | C9H20O3Si |
| IUPAC Name | triethoxy(prop-2-en-1-yl)silane |
| SMILES | CCO--INVALID-LINK--(OCC)OCC |
| InChI Key | UMFJXASDGBJDEB-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic odor. It is sensitive to moisture and hydrolyzes in the presence of water.[4]
| Property | Value |
| Molecular Weight | 204.34 g/mol |
| Density | 0.903 g/mL at 25 °C |
| Boiling Point | 78 °C at 21 mmHg |
| Refractive Index | n20/D 1.406 |
| Flash Point | 21 °C (69.8 °F) - closed cup |
| Vapor Density | >1 (vs air) |
| Water Solubility | Hydrolyzes |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound and for monitoring its reactions.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available for viewing.[5] |
| ¹³C NMR | Spectra available for viewing.[6] |
| ²⁹Si NMR | Spectra available for viewing.[7] |
| FTIR | Spectra available for viewing.[7] |
| Mass Spectrometry | Spectra available for viewing.[7] |
Health and Safety Information
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.[8]
Core Applications and Reaction Mechanisms
The primary application of this compound is as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[2] This is achieved through a two-step reaction mechanism: hydrolysis of the ethoxy groups followed by condensation with hydroxyl groups on the substrate surface.
Hydrolysis and Condensation Pathway
The ethoxy groups of this compound react with water to form silanol (Si-OH) groups and ethanol (B145695). This hydrolysis is often catalyzed by acids or bases.[9] The resulting silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic materials like silica, alumina, and titania, forming stable siloxane (Si-O-Substrate) bonds.[1] They can also self-condense to form a polysiloxane network on the surface.
Caption: General workflow for surface modification.
Experimental Protocols
The following provides a detailed methodology for the surface modification of silica nanoparticles with this compound, a common procedure in drug delivery and diagnostics research. This protocol is based on established general procedures for silanization.
Surface Modification of Silica Nanoparticles
Objective: To functionalize the surface of silica nanoparticles with allyl groups using this compound.
Materials:
-
Silica nanoparticles
-
This compound (ATES)
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (or another suitable catalyst)
-
Toluene (B28343) (anhydrous)
-
Centrifuge
-
Ultrasonicator
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known amount of silica nanoparticles in anhydrous ethanol using an ultrasonicator to ensure a homogenous suspension.
-
-
Hydrolysis of this compound:
-
In a separate reaction vessel, prepare a solution of this compound in a mixture of ethanol and deionized water (e.g., 95:5 v/v). The concentration of ATES will depend on the desired surface coverage.
-
Add a catalytic amount of ammonium hydroxide to the ATES solution to promote hydrolysis.
-
Stir the solution at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the formation of silanol groups.
-
-
Grafting Reaction:
-
Add the hydrolyzed this compound solution to the silica nanoparticle suspension while stirring.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~80°C for ethanol) and maintain for a specified period (e.g., 4-24 hours) to facilitate the condensation reaction between the silanol groups of ATES and the hydroxyl groups on the silica surface. The optimal reaction time, temperature, and concentration of reactants should be determined experimentally.[3]
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the functionalized silica nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and then with toluene to remove unreacted this compound and byproducts.
-
After the final wash, resuspend the nanoparticles in a suitable solvent or dry them under vacuum for storage.
-
-
Characterization:
-
Confirm the successful functionalization of the silica nanoparticles using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of the allyl groups and siloxane bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted silane.
-
Conclusion
This compound is a valuable chemical for researchers, scientists, and drug development professionals due to its ability to functionalize and modify surfaces. Its dual reactivity allows for the creation of stable organic-inorganic interfaces, which is critical in the development of high-performance materials and advanced biomedical applications. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]
- 4. This compound | 2550-04-1 [amp.chemicalbook.com]
- 5. This compound(2550-04-1) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Vibrational spectra of metals treated with allyltrimethoxysilane sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
An In-depth Technical Guide to the Synthesis and Purification of Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for allyltriethoxysilane, a versatile organosilane compound. This document details the core synthetic pathways, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to facilitate practical application in a laboratory setting.
Introduction
This compound (ATES) is a bifunctional molecule featuring a reactive allyl group and hydrolyzable ethoxysilyl groups. This unique structure allows it to act as a coupling agent, crosslinker, and surface modifier in a wide array of applications, including the synthesis of advanced materials, polymers, and as a key building block in the development of pharmaceutical compounds. The ability to efficiently synthesize and purify high-quality ATES is therefore of significant interest to the scientific and industrial communities. This guide explores the two predominant methods for its synthesis: the hydrosilylation of an allyl precursor with triethoxysilane (B36694) and the Grignard reaction of allylmagnesium bromide with a silicon electrophile.
Synthesis Methodologies
Two primary routes are commonly employed for the synthesis of this compound:
-
Hydrosilylation: This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of an allyl compound, catalyzed by a transition metal complex.
-
Grignard Reaction: This classic organometallic approach utilizes the reaction of an allyl Grignard reagent with a silicon alkoxide to form the desired carbon-silicon bond.
The selection of a particular method often depends on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment available.
Hydrosilylation Route
Hydrosilylation is a widely used industrial process for the formation of silicon-carbon bonds. The reaction typically involves an allyl precursor, such as allyl chloride or allyl alcohol, and triethoxysilane in the presence of a catalyst.
Reaction Scheme:
Caption: Hydrosilylation of Allyl Chloride.
Catalysts: Platinum-based catalysts are most commonly employed for the hydrosilylation of olefins. Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are classic examples. Rhodium-based catalysts have also been shown to be effective, in some cases offering higher selectivity.[1]
Experimental Protocol (Hydrosilylation of Allyl Chloride):
-
Apparatus Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The entire apparatus is flushed with an inert gas (e.g., argon or nitrogen) to exclude moisture.
-
Reagent Charging: Triethoxysilane is charged into the reaction flask. A catalytic amount of a platinum catalyst (e.g., Speier's or Karstedt's catalyst) is added.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature (typically between 60°C and 120°C).
-
Addition of Allyl Chloride: Allyl chloride is added dropwise from the dropping funnel to the heated mixture. The addition rate is controlled to maintain a steady reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the Si-H bond signal.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure.
Quantitative Data: The yield of this compound via hydrosilylation is highly dependent on the choice of catalyst and reaction conditions. While specific data for the synthesis of this compound is not readily available in all literature, related reactions provide insight. For instance, the hydrosilylation of allyl chloride with trichlorosilane (B8805176) can achieve yields ranging from 15% with Karstedt's catalyst to over 95% with certain rhodium catalysts.[1]
| Parameter | Hydrosilylation of Allyl Chloride with Triethoxysilane |
| Catalyst | Platinum or Rhodium complexes |
| Typical Yield | Varies significantly with catalyst (Potentially >90%) |
| Purity (after distillation) | >97% |
| Key Reaction Conditions | 60-120 °C, inert atmosphere |
Table 1: Quantitative data for the hydrosilylation synthesis of this compound.
Grignard Reaction Route
The Grignard reaction provides a versatile method for the synthesis of this compound, particularly in a laboratory setting. This route involves two main steps: the formation of the Grignard reagent and its subsequent reaction with a silicon electrophile.
Reaction Scheme:
Caption: Grignard Synthesis of this compound.
Experimental Protocol:
Part A: Preparation of Allylmagnesium Bromide [2]
-
Apparatus Setup: A dry, three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. The flask is charged with magnesium turnings and dry diethyl ether.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface.
-
Grignard Reagent Formation: A solution of allyl bromide in dry diethyl ether is added dropwise to the stirred magnesium suspension. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The addition is carried out over several hours.
-
Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction.
Part B: Reaction with Tetraethoxysilane (TEOS)
-
Apparatus Setup: A separate dry, multi-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and is maintained under an inert atmosphere.
-
Charging TEOS: Tetraethoxysilane (TEOS) is charged into the flask and cooled in an ice bath.
-
Addition of Grignard Reagent: The prepared allylmagnesium bromide solution is transferred to the dropping funnel and added slowly to the cooled TEOS solution, maintaining a low temperature (typically 0-10 °C).
-
Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure.
Side Reactions: A potential side reaction in the Grignard synthesis is the formation of diallyl (1,5-hexadiene) due to the coupling of the Grignard reagent with unreacted allyl bromide.[2] Using a large excess of magnesium and slow addition of the allyl bromide can minimize this.
Quantitative Data: The Grignard synthesis of allylsilanes can be very efficient. For example, the reaction of allylmagnesium bromide with silicon tetrachloride to form tetraallylsilane (B74137) has been reported with a yield of 88%.[3] A similar high yield can be expected for the synthesis of this compound.
| Parameter | Grignard Reaction with TEOS |
| Key Reagents | Allyl bromide, Magnesium, Tetraethoxysilane |
| Typical Yield | 80-90% |
| Purity (after distillation) | >98% |
| Key Reaction Conditions | Anhydrous conditions, low temperature for reaction with TEOS |
Table 2: Quantitative data for the Grignard synthesis of this compound.
Purification of this compound
The primary method for the purification of this compound is fractional distillation under reduced pressure (vacuum distillation) . This technique is necessary because this compound has a relatively high boiling point at atmospheric pressure (approximately 176-181.5 °C), and heating to this temperature could lead to decomposition or side reactions. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.
Experimental Workflow for Purification:
Caption: Purification by Fractional Vacuum Distillation.
Experimental Protocol (Fractional Vacuum Distillation):
-
Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly greased to ensure a good seal under vacuum. A stir bar should be added to the distilling flask to ensure smooth boiling.
-
Charging the Flask: The crude this compound is charged into the distilling flask.
-
Applying Vacuum: The apparatus is connected to a vacuum source (e.g., a vacuum pump) through a vacuum trap. The pressure is gradually reduced to the desired level (e.g., 21 mmHg).
-
Heating: The distilling flask is heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil.
-
Fraction Collection:
-
Fore-run: The first fraction, containing any low-boiling impurities (e.g., residual solvent), is collected and discarded.
-
Product Fraction: The temperature of the vapor at the distillation head will stabilize at the boiling point of this compound at the given pressure (e.g., approximately 78 °C at 21 mmHg). The receiving flask is changed, and the pure product fraction is collected.
-
Residue: Once the majority of the product has distilled, the temperature may rise, or the distillation rate may slow significantly. At this point, the heating is stopped, and the remaining high-boiling residue is left in the distilling flask.
-
-
Shutdown: The apparatus is allowed to cool to room temperature before the vacuum is slowly released. The purified this compound is collected from the receiving flask.
Physical Data for Purification:
| Pressure | Boiling Point of this compound |
| Atmospheric (760 mmHg) | 176 - 181.5 °C |
| 21 mmHg | ~78 °C |
Table 3: Boiling point of this compound at different pressures.
Conclusion
The synthesis of this compound can be effectively achieved through both hydrosilylation and Grignard reaction pathways. The choice of method will depend on the specific requirements of the researcher or organization, including factors like scale, cost, and available expertise. Proper purification by fractional vacuum distillation is critical to obtaining high-purity this compound suitable for demanding applications in research and development. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this important organosilane compound.
References
The Sol-Gel Pathway of Allyltriethoxysilane: A Technical Guide to its Hydrolysis and Condensation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Allyltriethoxysilane (ATES) is a versatile organosilane compound widely employed as a coupling agent and a precursor in the synthesis of organic-inorganic hybrid materials through the sol-gel process. Its unique structure, featuring a reactive allyl group and hydrolyzable ethoxy groups, allows for the formation of crosslinked polysiloxane networks functionalized with organic moieties. This guide provides an in-depth exploration of the fundamental chemical reactions governing the transformation of ATES from a monomer to a networked gel: hydrolysis and condensation. Understanding and controlling these processes are critical for tailoring the final properties of the resulting materials for applications ranging from drug delivery systems to advanced coatings and sensors.
The Core Mechanism: A Two-Step Transformation
The conversion of this compound into a stable, crosslinked siloxane network is primarily a two-step process involving hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, with the pH of the reaction medium being a critical parameter that dictates the kinetics and the structure of the final product.
Step 1: Hydrolysis of Ethoxy Groups
The initial step is the hydrolysis of the ethoxy (-OCH2CH3) groups attached to the silicon atom. This reaction involves the nucleophilic attack of a water molecule on the silicon center, leading to the displacement of ethanol (B145695) and the formation of a silanol (B1196071) group (Si-OH). This process can proceed sequentially, replacing one, two, or all three ethoxy groups with hydroxyl groups.
The hydrolysis of organotrialkoxysilanes like ATES is catalyzed by both acids and bases.[1] Under acidic conditions, one of the ethoxy oxygen atoms is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. In basic conditions, the hydroxyl anion directly attacks the silicon atom.[1]
Step 2: Condensation of Silanols
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). This process results in the formation of oligomers and, eventually, a crosslinked three-dimensional network characteristic of a gel. Condensation can occur through two distinct pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
-
Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol.
Similar to hydrolysis, condensation is also catalyzed by acids and bases.
Below is a diagram illustrating the sequential hydrolysis and subsequent condensation of this compound.
References
Spectral Properties of Allyltriethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Allyltriethoxysilane (ATES), a versatile organosilane compound. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopic characteristics, offering valuable data for researchers and professionals in various scientific fields.
Introduction to this compound and its Spectroscopic Analysis
This compound (CH₂=CHCH₂Si(OCH₂CH₃)₃) is a bifunctional molecule featuring a reactive allyl group and hydrolyzable ethoxysilyl groups. This dual functionality makes it a valuable crosslinking agent, coupling agent, and surface modifier in the synthesis of polymers, and organic-inorganic hybrid materials. Understanding its spectral properties is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FTIR, and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the allyl and ethoxy groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.85 | m | 1H | -CH= |
| ~4.95 | m | 2H | =CH₂ |
| ~3.82 | q | 6H | -O-CH₂- |
| ~1.65 | d | 2H | Si-CH₂- |
| ~1.22 | t | 9H | -CH₃ |
m = multiplet, q = quartet, d = doublet, t = triplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~134.5 | -CH= |
| ~114.5 | =CH₂ |
| ~58.4 | -O-CH₂- |
| ~22.8 | Si-CH₂- |
| ~18.3 | -CH₃ |
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectral Data
The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the C=C, C-H, Si-O, and C-O bonds.[1]
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | =C-H stretch |
| ~2975, ~2925, ~2885 | Strong | C-H stretch (alkyl) |
| ~1640 | Medium | C=C stretch |
| ~1440, ~1390 | Medium | C-H bend |
| ~1100, ~1080 | Very Strong | Si-O-C stretch |
| ~960 | Strong | C-H out-of-plane bend (=CH₂) |
| ~780 | Strong | Si-C stretch |
Raman Spectral Data
Table 4: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
| ~3070 | Medium | =C-H stretch |
| ~2975, ~2925, ~2885 | Strong | C-H stretch (alkyl) |
| ~1640 | Strong | C=C stretch |
| ~1410 | Medium | CH₂ scissoring |
| ~1295 | Medium | =CH₂ twisting |
| ~710 | Strong | Symmetric Si-O-C stretch |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol (Liquid Sample - ATR)
-
Sample Preparation: Place a small drop of neat this compound directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection:
-
Acquire the spectrum of the sample over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.
Raman Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation: Place a small amount of neat this compound in a glass vial or a capillary tube.
-
Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Acquisition Parameters:
-
Focus the laser onto the liquid sample.
-
Set the spectral range to cover the expected vibrational modes (e.g., 200-3200 cm⁻¹).
-
Adjust the laser power and exposure time to obtain a good signal without causing sample degradation.
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: Process the raw data by performing a baseline correction and, if necessary, a cosmic ray removal.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Allyltriethoxysilane: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions, handling guidelines, and relevant technical data for allyltriethoxysilane. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this versatile chemical compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless liquid.[1] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C9H20O3Si | [2] |
| Molecular Weight | 204.34 g/mol | [3] |
| CAS Number | 2550-04-1 | [2][3] |
| Boiling Point | 78 °C @ 21 mmHg | [1] |
| 176-177 °C | [3] | |
| Flash Point | 21 °C (69.8 °F) - closed cup | [1][3] |
| Density | 0.900 g/mL | [1] |
| 0.903 g/mL at 25 °C | ||
| 0.953 g/mL | [3] | |
| Vapor Density | 7.05 | [1] |
| >1 (vs air) | ||
| Refractive Index | n20/D 1.406 | [3] |
| UN Number | 1993 | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical and requires careful handling to mitigate potential risks.
Primary Hazards:
-
Flammable Liquid and Vapor: It is a highly flammable liquid with a low flash point.[3][4] Vapors can form explosive mixtures with air.
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious irritation to the eyes.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3][5] No smoking is permitted in areas where it is handled or stored.[1][3][5]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1][4][5] All metal parts of equipment must be grounded.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
-
Wash skin thoroughly after handling.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially in confined areas.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear suitable chemical-resistant gloves.[2][3] Gloves must be inspected before use and disposed of properly after use.[2]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]
-
Keep in a designated flammables area away from heat, sparks, and open flames.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Incompatible materials to avoid include strong acids, alcohols, and strong oxidizing agents.[1][4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[1][2] If the person is not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[1][3] Rinse the skin with plenty of water and soap.[1][2][4] Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and consult a physician.[2][4]
-
Ingestion: If swallowed, clean the mouth with water.[1][2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[1][2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, alcohol-resistant foam, or water spray to extinguish a fire.[1][2]
-
Unsuitable Extinguishing Media: Do not use a water jet.[4]
-
Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[2][5] Use personal protective equipment, including respiratory protection.[2] Avoid breathing vapors.[2]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Containment and Cleanup: Remove all sources of ignition.[1][5] Use spark-proof tools and explosion-proof equipment.[1][5] Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[4] Place the collected material in a suitable, closed container for disposal.[1][2]
Experimental Applications and Protocols
This compound is utilized as a coupling agent, cross-linking agent, and surface modifier in various research and industrial applications.[8] For instance, it can be used to modify the surface of nanoparticles for applications such as in dental composites. The allyl group provides a site for further chemical reactions, while the triethoxysilane (B36694) group allows for covalent bonding to inorganic substrates like silica (B1680970).[8][9]
While specific, detailed experimental protocols are highly dependent on the particular application and are often developed in-house by research teams, a general workflow for the surface modification of silica nanoparticles is outlined below. Researchers should adapt this general procedure based on their specific experimental requirements and safety assessments.
General Protocol for Surface Modification of Silica Nanoparticles:
-
Nanoparticle Suspension: Disperse a known quantity of silica nanoparticles in a suitable solvent (e.g., ethanol (B145695) or toluene) through ultrasonication to achieve a uniform suspension.
-
Silane Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a calculated amount of this compound to the nanoparticle suspension. The amount will depend on the desired surface coverage.
-
Reaction: Stir the mixture at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., several hours to overnight) to allow for the hydrolysis of the ethoxy groups and subsequent condensation onto the nanoparticle surface.
-
Washing and Purification: Centrifuge the reaction mixture to separate the functionalized nanoparticles from the solvent and unreacted silane. Wash the nanoparticles multiple times with the reaction solvent and/or other appropriate solvents to remove any residual reactants.
-
Drying: Dry the purified, surface-modified nanoparticles under vacuum or in an oven at a suitable temperature.
-
Characterization: Characterize the functionalized nanoparticles using appropriate techniques (e.g., Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), transmission electron microscopy (TEM)) to confirm the successful surface modification.
Waste Disposal
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3] This may involve sending it to an approved waste disposal plant.[1][4] Contaminated packaging should be disposed of as an unused product.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages in the safe handling of this compound, from procurement to disposal.
Caption: Workflow for the safe handling of this compound.
References
Allyltriethoxysilane Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allyltriethoxysilane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a generalized experimental protocol for determining precise solubility parameters.
Executive Summary
This compound (CAS No. 2550-04-1) is a versatile organosilane compound widely utilized as a coupling agent, cross-linking agent, and surface modifier.[1] Its solubility in organic solvents is a critical factor for its application in synthesis, formulations, and surface treatments. This guide summarizes the known solubility properties of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility.
Solubility of this compound
This compound is generally characterized by its good solubility in a range of common organic solvents.[1][2] Conversely, it is known to be insoluble in and reactive with water, undergoing hydrolysis.[1][3][4] This hydrolysis is a key feature of its reactivity as a coupling agent.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2] |
| Toluene | C₇H₈ | Non-polar | Soluble[1] |
| Water | H₂O | Polar Protic | Insoluble (hydrolyzes)[1][3][4] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of preparing saturated solutions and determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks (various sizes)
-
Calibrated pipettes and syringes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Use volumetric flasks to ensure accuracy.
-
These standards will be used to create a calibration curve for the analytical instrument.
-
-
Preparation of Saturated Solutions:
-
In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase (undissolved silane) should be visible.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, cease agitation and allow the solutions to settle, permitting the undissolved this compound to separate.
-
Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved phase, it is advisable to use a syringe filter.
-
Accurately dilute the aliquot with the same solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the precise concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted aliquot.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound in an organic solvent.
Caption: Workflow for Determining Liquid Solubility in an Organic Solvent.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of Allyltriethoxysilane
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different conditions.
| Property | Value |
| Chemical Formula | C₉H₂₀O₃Si |
| Molecular Weight | 204.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 176-177 °C |
| Flash Point | 21 °C (69 °F) |
| Density | 0.903 g/mL at 25 °C |
| Solubility | Hydrolyzes in water |
| Moisture Sensitivity | Stable, but moisture sensitive |
Thermal Stability and Decomposition
Direct quantitative data on the thermal decomposition of this compound is limited. However, information on the analogous compound, vinyltriethoxysilane (B1683064), provides valuable insights into its potential thermal behavior.
Insights from Vinyltriethoxysilane
Vinyltriethoxysilane, which shares the triethoxysilane (B36694) group with this compound but has a vinyl group instead of an allyl group, is known to undergo hazardous polymerization at temperatures above 100°C.[1] Its decomposition in the presence of moisture yields ethanol, organic acid vapors, and silicon dioxide.[1] This suggests that the ethoxy groups are susceptible to hydrolysis, which can be accelerated by heat.
Table 2: Thermal Decomposition Information for Vinyltriethoxysilane
| Condition | Observation/Products |
| Heating > 100°C | Potential for hazardous polymerization[1] |
| Contact with moist air or water | Slow decomposition |
| Hazardous Decomposition Products | Ethanol, Organic acid vapors, Silicon dioxide[1] |
Proposed Decomposition Pathway for this compound
Based on the behavior of vinyltriethoxysilane and the chemical structure of this compound, a plausible thermal decomposition pathway can be proposed. The primary mechanism is likely hydrolysis of the ethoxy groups in the presence of water, leading to the formation of silanols and ethanol. These silanols can then undergo condensation to form siloxane oligomers and polymers, ultimately leading to silicon dioxide. At higher temperatures, cleavage of the allyl group could also occur.
Caption: Proposed decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition of this compound, a systematic study using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are generalized experimental protocols for such an analysis.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A high-resolution thermogravimetric analyzer.
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset of decomposition, peak decomposition temperatures, and residual mass.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as boiling, polymerization, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a small, accurately weighed sample of this compound (typically 2-5 mg) into a hermetically sealed aluminum or stainless steel pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the resulting DSC curve for endothermic (e.g., boiling) and exothermic (e.g., polymerization, decomposition) events.
-
Caption: General experimental workflow for thermal analysis.
Conclusion and Future Work
While the precise thermal decomposition profile of this compound remains to be experimentally determined, this guide provides a foundational understanding based on its chemical properties and analogies to similar compounds. The primary decomposition pathway is likely initiated by hydrolysis, followed by condensation and potential cleavage of the allyl group at elevated temperatures. To ensure the safe and effective use of this compound, particularly in applications involving thermal stress, it is imperative that detailed experimental studies using TGA, DSC, and techniques for evolved gas analysis (e.g., TGA-MS or TGA-FTIR) are conducted. Such research will provide the necessary quantitative data to fully characterize its thermal stability and decomposition products.
References
A Technical Guide to Commercial Allyltriethoxysilane: Suppliers, Purity, and Application Considerations
For Researchers, Scientists, and Drug Development Professionals
Allyltriethoxysilane (CAS No. 2550-04-1), a versatile organosilane, is a critical reagent in various scientific and industrial applications, including as a coupling agent, cross-linking agent, and surface modifier.[1] Its efficacy in these roles is intrinsically linked to its purity. This technical guide provides an in-depth overview of commercially available this compound, focusing on suppliers, purity grades, and the analytical methods used for its characterization. Furthermore, it delves into the implications of purity on specific applications and offers a logical framework for selecting the appropriate grade for your research and development needs.
Commercial Suppliers and Purity Grades
A range of chemical suppliers offer this compound, typically with purity levels of 97% or ≥96% as determined by Gas Chromatography (GC).[2][3] Key suppliers in the market include:
-
Thomas Scientific: Offers a 97% purity grade.
-
Thermo Scientific Chemicals (formerly Alfa Aesar): Provides a 97% purity grade.[4]
-
Sigma-Aldrich: Supplies a 97% purity grade.[3]
-
CP Lab Safety: Offers a minimum of 96% purity as determined by GC.[2]
-
Gelest: Provides a 97% purity grade and highlights its use in microparticle surface modification and as an adhesion promoter.[4]
-
Alfa Chemistry: Lists a 97% purity grade.
The table below summarizes the offerings from these prominent suppliers.
| Supplier | Stated Purity | Analytical Method |
| Thomas Scientific | 97% | Not specified |
| Thermo Scientific | ≥96.0% | GC |
| Sigma-Aldrich | 97% | Not specified |
| CP Lab Safety | min 96% | GC |
| Gelest | 97% | Not specified |
| MySkinRecipes | 96.5-100% | Not specified |
Analytical Characterization and Impurity Profile
The primary method for determining the purity of this compound is Gas Chromatography (GC) , which separates and quantifies the components of the sample.[2] In addition to GC, other spectroscopic techniques are employed for structural confirmation and identification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): Provides detailed structural information and can be used to identify and quantify impurities.
While specific Certificates of Analysis (CoA) for this compound with detailed impurity breakdowns are not readily publicly available, common impurities in similar organosilanes can be inferred from their synthesis and handling. Potential impurities may include:
-
Starting materials and by-products: Residual reactants from the synthesis process.
-
Partially hydrolyzed species: Formed by exposure to moisture.
-
Oligomeric species: Resulting from self-condensation.
-
Other silane (B1218182) impurities: Such as tetraethoxysilane.
The presence of these impurities can significantly impact the performance of this compound in various applications.
Impact of Purity on Key Applications
The requisite purity of this compound is dictated by the sensitivity of the intended application.
Surface Modification of Nanoparticles
In the surface functionalization of nanoparticles, such as silica (B1680970), the purity of the silane is critical for achieving a uniform and stable monolayer. Impurities can lead to incomplete or uneven surface coverage, affecting the hydrophobicity, dispersibility, and subsequent functionalization of the nanoparticles. For instance, in the preparation of functionalized silica for drug delivery or diagnostic applications, a high-purity silane ensures reproducible surface chemistry, which is essential for consistent performance.
A general experimental protocol for the surface modification of silica nanoparticles is as follows:
-
Dispersion: Disperse the silica nanoparticles in a suitable solvent, such as ethanol.
-
Silanization: Add this compound to the nanoparticle suspension. The reaction is often catalyzed by the addition of a small amount of water or an amine.
-
Reaction: Allow the reaction to proceed for a set period, often with stirring and sometimes at elevated temperatures.
-
Washing: Centrifuge the mixture to pellet the modified nanoparticles and remove excess silane and by-products.
-
Redispersion: Redisperse the washed nanoparticles in a fresh solvent. This washing step is typically repeated multiple times to ensure the removal of any unbound silane.
Polymer Synthesis
In polymer synthesis, particularly in controlled radical polymerization techniques, the purity of monomers and other reagents is paramount.[5] Impurities in this compound, when used as a co-monomer or for post-polymerization modification, can act as inhibitors or chain transfer agents, leading to polymers with uncontrolled molecular weights, broad molecular weight distributions, and undesirable side reactions.[6][7] This can compromise the mechanical, thermal, and optical properties of the resulting polymer.
Selecting the Appropriate Grade of this compound: A Logical Workflow
The selection of an appropriate grade of this compound requires careful consideration of the application's sensitivity to impurities and the desired outcome. The following workflow, represented as a DOT graph, provides a logical approach to this selection process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 烯丙基三乙氧基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | [gelest.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
An In-depth Technical Guide on the Role of Allyltriethoxysilane as a Silane Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltriethoxysilane (ATES) is a versatile bifunctional organosilane that plays a crucial role as a coupling agent in a wide array of applications, from advanced composite materials to emerging biomedical technologies. Its unique molecular structure, featuring a reactive allyl group and hydrolyzable ethoxy groups, enables it to form a durable bridge between inorganic substrates and organic polymer matrices. This technical guide provides a comprehensive overview of the core principles of ATES as a silane (B1218182) coupling agent, including its chemical properties, mechanism of action, and key applications. Detailed experimental protocols for its use in surface modification and composite fabrication are presented, alongside a summary of its performance in enhancing mechanical properties. Furthermore, this guide explores the emerging role of ATES in drug development, particularly in the functionalization of nanoparticles for controlled release systems.
Introduction to this compound (ATES)
This compound, with the chemical formula CH₂=CHCH₂Si(OC₂H₅)₃, is a member of the organofunctional silane family. These compounds are characterized by the presence of two different types of reactive groups on the silicon atom. In the case of ATES, these are the organic allyl group and the inorganic, hydrolyzable ethoxy groups. This dual functionality allows ATES to act as a molecular bridge, chemically bonding to both inorganic fillers (e.g., glass fibers, silica (B1680970) nanoparticles) and organic polymer resins (e.g., epoxy, polyester (B1180765), vinyl ester).[1][2] This coupling effect leads to significant improvements in the interfacial adhesion between the two phases, resulting in enhanced mechanical properties, water resistance, and overall durability of the composite material.[3]
Chemical and Physical Properties of ATES
A thorough understanding of the chemical and physical properties of ATES is essential for its effective application.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₂₀O₃Si | [3] |
| Molecular Weight | 204.34 g/mol | [3] |
| Appearance | Colorless, transparent liquid | [3] |
| Boiling Point | 202-204 °C | [3] |
| Density | 0.903 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.406 | [4] |
| Flash Point | 21 °C (closed cup) | [4] |
| Solubility | Soluble in most organic solvents (e.g., ethanol (B145695), acetone (B3395972), toluene). Hydrolyzes in water. | [3][5] |
Mechanism of Action as a Silane Coupling Agent
The efficacy of ATES as a coupling agent stems from a two-step reaction mechanism: hydrolysis and condensation, followed by reaction with the organic matrix.
Hydrolysis and Condensation
The first stage involves the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or silica particles, forming stable covalent siloxane bonds (Si-O-Substrate). The silanols can also self-condense to form a polysiloxane network on the substrate surface.[6][7][8]
Reaction with the Polymer Matrix
The second stage involves the reaction of the allyl group (CH₂=CHCH₂) with the functional groups of the organic polymer matrix. This typically occurs during the curing process of the resin. The double bond of the allyl group can participate in free-radical polymerization reactions, initiated by heat or a chemical initiator, forming covalent bonds with the polymer chains.[9] This creates a strong and durable interface between the inorganic filler and the organic matrix.
Applications and Performance Data
ATES is utilized in a variety of applications to enhance the performance of composite materials.
Fiber-Reinforced Composites
In fiber-reinforced plastics, ATES is applied to the surface of glass or other inorganic fibers to improve their adhesion to the polymer matrix. This leads to a significant increase in the mechanical properties of the composite.
| Property | Without ATES | With ATES | % Improvement | Reference(s) |
| Tensile Strength (MPa) | Data not available in search results | Data not available in search results | N/A | |
| Flexural Strength (MPa) | Data not available in search results | Data not available in search results | N/A | |
| Interlaminar Shear Strength (MPa) | Data not available in search results | Data not available in search results | N/A |
Note: While the qualitative benefits are well-established, specific quantitative data for ATES was not available in the provided search results. The table structure is provided for future data insertion.
Adhesives and Coatings
As an adhesion promoter, ATES can be added to adhesive and coating formulations to improve their bonding to inorganic substrates like glass and metal. It enhances the durability and environmental resistance of the bond.[2]
| Substrate | Adhesive/Coating | Adhesion Strength without ATES (MPa) | Adhesion Strength with ATES (MPa) | Reference(s) |
| Glass | Epoxy | Data not available in search results | Data not available in search results | |
| Aluminum | Polyurethane | Data not available in search results | Data not available in search results |
Note: Specific quantitative adhesion strength values for ATES were not found in the provided search results. The table is for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for the application of ATES. Optimization for specific substrates and resin systems is recommended.
Surface Treatment of Glass Fibers
This protocol outlines the steps for treating glass fibers with ATES to improve their compatibility with a polymer matrix.
Materials:
-
Glass fibers
-
Acetone
-
Deionized water
-
This compound (ATES)
-
Ethanol
-
Acetic acid
Procedure:
-
Cleaning: Thoroughly wash the glass fibers with acetone and then deionized water to remove any surface contaminants.
-
Drying: Dry the cleaned fibers in an oven at 110-120°C for 1-2 hours.
-
Silane Solution Preparation: Prepare a 1-2% (w/v) solution of ATES in a 95:5 (v/v) mixture of ethanol and water. Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to catalyze hydrolysis. Allow the solution to hydrolyze for at least 30 minutes with gentle stirring.
-
Silanization: Immerse the dried glass fibers in the ATES solution for 2-5 minutes.
-
Rinsing: Remove the fibers from the solution and rinse with ethanol to remove any unreacted, physically adsorbed silane.
-
Curing: Cure the treated fibers in an oven at 110-120°C for 15-30 minutes to complete the condensation reaction and form a stable siloxane layer.
Incorporation into an Unsaturated Polyester Resin
This protocol describes the process of incorporating ATES-treated glass fibers into an unsaturated polyester resin matrix.
Materials:
-
ATES-treated glass fibers
-
Unsaturated polyester resin
-
Styrene (B11656) monomer (as a reactive diluent)
-
Initiator (e.g., methyl ethyl ketone peroxide - MEKP)
-
Promoter (e.g., cobalt naphthenate)
-
Mold
Procedure:
-
Resin Preparation: In a suitable container, mix the unsaturated polyester resin with the desired amount of styrene monomer.
-
Initiator and Promoter Addition: Add the promoter to the resin mixture and stir thoroughly. Immediately before use, add the initiator and mix gently but completely.
-
Composite Lay-up: Place a layer of the ATES-treated glass fibers into the mold and impregnate them with the prepared resin mixture. Repeat this process to achieve the desired thickness.
-
Curing: Allow the composite to cure at room temperature according to the resin manufacturer's instructions. A post-curing step at an elevated temperature (e.g., 80°C for 2-3 hours) may be required to achieve optimal properties.
Role in Drug Development and Biomedical Applications
The application of silane coupling agents, including ATES, is an expanding area of research in drug development and biomedical applications. The ability to functionalize the surfaces of nanoparticles and other materials opens up possibilities for targeted drug delivery, controlled release, and improved biocompatibility.
Functionalization of Nanoparticles for Drug Delivery
ATES can be used to modify the surface of inorganic nanoparticles, such as silica or iron oxide nanoparticles, to facilitate the attachment of drugs or targeting ligands. The allyl group provides a reactive site for further chemical modifications.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles with ATES
This protocol provides a general method for the surface modification of silica nanoparticles with ATES.
Materials:
-
Silica nanoparticles (dispersed in ethanol)
-
This compound (ATES)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as a catalyst)
Procedure:
-
Dispersion: Disperse the silica nanoparticles in anhydrous toluene to a concentration of approximately 10 mg/mL.
-
Silanization: Add ATES to the nanoparticle dispersion (e.g., a 10-fold molar excess relative to the estimated surface silanol groups). If desired, add a small amount of triethylamine to catalyze the reaction.
-
Reaction: Reflux the mixture under a nitrogen atmosphere with vigorous stirring for 12-24 hours.
-
Purification: Cool the reaction mixture to room temperature and collect the functionalized nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted ATES and byproducts.
-
Drying: Dry the functionalized nanoparticles under vacuum. The resulting nanoparticles will have surface-bound allyl groups available for further conjugation.
Controlled Release Matrices
The cross-linking capabilities of ATES can be utilized to create hydrogel matrices for the controlled release of therapeutic agents. The allyl groups can be polymerized to form a network that encapsulates the drug, and the release can be controlled by the cross-linking density and the degradation of the matrix. While specific studies on ATES for this purpose are limited, the principle is analogous to other functionalized silanes used in drug delivery.[10][11]
Biocompatibility
Surface modification with silanes can improve the biocompatibility of implantable materials by altering their surface chemistry and reducing adverse interactions with biological tissues.[2][7] While specific biocompatibility data for ATES-modified surfaces were not found in the provided search results, the general principles of using silanes to create more biocompatible interfaces are well-established. Further studies are needed to specifically evaluate the biocompatibility of ATES-coated materials for in-vivo applications.
Conclusion
This compound is a highly effective silane coupling agent that significantly enhances the performance of composite materials by improving the interfacial adhesion between inorganic fillers and organic polymer matrices. Its mechanism of action, involving hydrolysis, condensation, and subsequent reaction with the polymer, provides a robust and durable linkage. The experimental protocols detailed in this guide offer a practical framework for the application of ATES in materials science. Furthermore, the emerging applications of ATES in the functionalization of nanoparticles for drug delivery highlight its potential in the biomedical field. Further research is warranted to fully explore its capabilities in controlled release systems and to establish comprehensive biocompatibility profiles for its use in drug development and medical devices.
References
- 1. Mechanical Properties Of Glass Fiber And Carbon Fiber Reinforced Composites [journalijar.com]
- 2. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Functionalized Hollow Mesoporous Silica Nanoparticles for Tumor Vasculature Targeting and PET Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Generic Bioaffinity Silicone Surfaces - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tensile Test Simulation for Polymer Composites | Atlantis Press [atlantis-press.com]
- 9. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Surface Modification of Glass Slides with Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of glass surfaces is a critical step in a wide array of biomedical and biotechnological applications, including the fabrication of microarrays, biosensors, and cell culture platforms. Silanization, the process of covalently bonding organosilane molecules to a hydroxylated surface, provides a versatile method for tailoring the surface chemistry of glass substrates. Allyltriethoxysilane is a valuable bifunctional silane (B1218182) that introduces a reactive allyl group onto the glass surface. This terminal alkene functionality serves as a versatile handle for subsequent covalent immobilization of biomolecules or other moieties through various chemical reactions, such as thiol-ene "click" chemistry. This document provides a detailed protocol for the surface modification of glass microscope slides with this compound, transforming a hydrophilic glass surface into a functionalized substrate ready for further derivatization.
Principle of the Method
The surface modification process involves three key stages: surface preparation, silanization, and post-treatment. Initially, the glass slides are rigorously cleaned and hydroxylated to ensure a high density of reactive silanol (B1196071) (Si-OH) groups on the surface. Subsequently, the slides are treated with this compound. The ethoxy groups of the silane hydrolyze in the presence of trace water to form reactive silanol groups. These silanols then condense with the silanol groups on the glass surface, forming stable covalent siloxane (Si-O-Si) bonds. Finally, the slides are rinsed and cured to remove unbound silane and to promote the formation of a stable, cross-linked silane layer.
Quantitative Data Summary
The effectiveness of the surface modification can be assessed by various surface characterization techniques. The following table summarizes typical expected values for key parameters when modifying glass slides with this compound. Note that the exact values can vary depending on the specific processing conditions and the type of glass used.
| Parameter | Untreated Glass | This compound Modified Glass |
| Water Contact Angle | < 10°[1] | 60° - 80° |
| Surface Roughness (RMS) | ~0.2 - 0.5 nm[2] | ~0.5 - 2.0 nm[2] |
Note: The provided data for this compound modified glass are estimates based on typical values for similar alkyl-terminated triethoxysilanes. Actual values should be confirmed experimentally.
Experimental Protocol
Materials and Reagents
-
Glass microscope slides
-
This compound (98% or higher purity)
-
Anhydrous Toluene (B28343) (or other anhydrous organic solvent like ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water
-
Ethanol (B145695) (absolute)
-
Nitrogen gas (for drying)
-
Glass slide rack (Teflon or stainless steel)
-
Glass beakers
-
Sonicator
-
Oven
Procedure
1. Cleaning and Hydroxylation of Glass Slides
-
1.1. Initial Cleaning: Place the glass slides in a slide rack and sonicate them in a beaker with a detergent solution for 15 minutes.
-
1.2. Rinsing: Rinse the slides thoroughly with DI water (at least 3-5 times) to remove all traces of detergent.
-
1.3. Piranha Solution Treatment (Caution!):
-
In a fume hood, prepare a Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. Extreme caution is required as Piranha solution is highly corrosive and reactive.
-
Immerse the slide rack in the Piranha solution for 30-60 minutes. The solution will become hot.
-
-
1.4. Final Rinsing: Carefully remove the slide rack from the Piranha solution and rinse the slides extensively with DI water to ensure complete removal of the acid.
-
1.5. Drying: Rinse the slides with absolute ethanol and then acetone to facilitate drying. Dry the slides under a stream of nitrogen gas.
-
1.6. Final Dehydration: Place the cleaned and dried slides in an oven at 110°C for at least 30 minutes to ensure the complete removal of any residual water.
2. Silanization with this compound
-
2.1. Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. The volume should be sufficient to completely submerge the slides.
-
2.2. Immersion: Transfer the hot, dry slides from the oven directly into the this compound solution. Ensure the slides are fully submerged.
-
2.3. Reaction: Incubate the slides in the silane solution for 2-4 hours at room temperature with gentle agitation. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).
-
2.4. Rinsing: Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
2.5. Final Wash: Rinse the slides with absolute ethanol and then acetone.
3. Post-Treatment and Curing
-
3.1. Drying: Dry the functionalized slides under a stream of nitrogen gas.
-
3.2. Curing: Cure the slides in an oven at 100-120°C for 1 hour. This step promotes the formation of a stable and cross-linked siloxane network on the surface.[3]
-
3.3. Storage: Store the allyl-functionalized slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the surface.
Experimental Workflow
Caption: Workflow for the surface modification of glass slides with this compound.
Signaling Pathway of Surface Modification
Caption: Reaction mechanism of this compound with a glass surface.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle / Hydrophobic Surface Not Achieved | Incomplete cleaning or hydroxylation. | Ensure thorough cleaning with Piranha solution and proper rinsing. |
| Inactive silane (hydrolyzed due to moisture). | Use fresh, high-purity this compound and anhydrous solvent. | |
| Insufficient reaction time or temperature. | Increase incubation time or temperature during silanization. | |
| Inconsistent Coating / Patchy Surface | Non-uniform cleaning. | Ensure slides are fully submerged and agitated during all cleaning and reaction steps. |
| Presence of moisture in the reaction. | Use anhydrous solvents and transfer slides directly from the oven to the silane solution. | |
| Aggregation of silane in solution. | Prepare the silane solution immediately before use. | |
| Poor Adhesion of Subsequent Layers | Incomplete curing of the silane layer. | Ensure the curing step is performed at the correct temperature and for the specified duration. |
| Contamination of the functionalized surface. | Store the slides properly in a desiccator and handle with clean forceps. |
Conclusion
This protocol provides a reliable method for the surface modification of glass slides with this compound, yielding a functionalized surface with reactive allyl groups. The resulting slides are suitable for a wide range of applications in research and development where the covalent immobilization of specific ligands or biomolecules is required. For optimal results, adherence to the cleaning and anhydrous reaction conditions is critical. Characterization of the modified surface by techniques such as contact angle goniometry and atomic force microscopy is recommended to verify the success of the functionalization.
References
Application Notes and Protocols for the Functionalization of Silica Nanoparticles with Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are a cornerstone in advanced materials science and nanomedicine due to their exceptional properties, including high biocompatibility, tunable particle size, large surface area, and chemical stability.[1] The surface of silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which serve as versatile anchor points for covalent modification.[2] This functionalization is a critical step for tailoring the nanoparticle's surface properties for specific applications such as targeted drug delivery, diagnostics, and catalysis.[2][3][4]
This document provides detailed protocols for the surface functionalization of silica nanoparticles using allyltriethoxysilane (ATES). The introduction of allyl groups onto the SNP surface provides a reactive handle for a variety of subsequent chemical modifications, most notably thiol-ene "click" chemistry. This powerful and efficient conjugation strategy allows for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes under mild conditions.[5][6]
Two primary methods for the silyl (B83357) functionalization of silica nanoparticles are presented: Post-Synthesis Grafting and Co-condensation .
Methods of Silyl Functionalization
Post-Synthesis Grafting
This is the most common approach, where pre-synthesized silica nanoparticles are reacted with this compound. The ATES molecules hydrolyze and then condense with the silanol groups present on the surface of the SNPs, forming stable siloxane bonds (Si-O-Si).[2][7]
Co-condensation
In this one-pot synthesis method, this compound is introduced during the initial synthesis of the silica nanoparticles, typically alongside a primary silica precursor like tetraethyl orthosilicate (B98303) (TEOS). This results in the incorporation of allyl groups both on the surface and throughout the silica matrix of the nanoparticles.[2]
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles, which will serve as the substrate for functionalization. The size of the nanoparticles can be controlled by adjusting the reaction parameters.[8]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (B145695) (Absolute)
-
Deionized Water
-
Ammonia (B1221849) solution (25-30 wt.%)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In a reaction vessel, prepare a solution of ethanol and deionized water.
-
Add the ammonia solution to the ethanol/water mixture and stir vigorously for 15 minutes to ensure a homogeneous solution.
-
Rapidly add the desired amount of TEOS to the stirring solution.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The formation of a milky white suspension indicates the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 20 minutes).
-
Wash the nanoparticles repeatedly (3-4 times) with ethanol and then with deionized water to remove any unreacted precursors and ammonia.
-
Dry the purified silica nanoparticles in a vacuum oven at 60-80°C overnight.
Protocol 2: Post-Synthesis Grafting of this compound
Materials:
-
Pre-synthesized, dried silica nanoparticles (from Protocol 1)
-
This compound (ATES)
-
Anhydrous Toluene (B28343) or Ethanol
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate the silica nanoparticles to maximize surface silanol groups by heating at 120-150°C for 4-6 hours under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
Disperse the dried silica nanoparticles in anhydrous toluene (or ethanol) in a round-bottom flask equipped with a reflux condenser. Sonicate the suspension for at least 15 minutes to ensure a homogenous dispersion.[2]
-
Under an inert atmosphere, add this compound to the nanoparticle suspension. The amount of ATES can be varied to control the grafting density.
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for ethanol, ~80°C) and maintain vigorous stirring for 12-24 hours.
-
After the reaction is complete, cool the suspension to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene (or ethanol) followed by ethanol and deionized water to remove any unreacted ATES.
-
Dry the final product, allyl-functionalized silica nanoparticles (SNP-allyl), under vacuum.
Protocol 3: Co-condensation for Allyl-Functionalized Silica Nanoparticles
This one-pot protocol is a modification of the Stöber method.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
This compound (ATES)
-
Ethanol (Absolute)
-
Deionized Water
-
Ammonia solution (25-30 wt.%)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
In a reaction vessel, prepare a solution of ethanol and deionized water.
-
Add the ammonia solution and stir for 15 minutes.
-
In a separate container, mix TEOS and ATES at the desired molar ratio.
-
Rapidly add the TEOS/ATES mixture to the stirring ammonia/ethanol/water solution.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water.
-
Dry the final product under vacuum to obtain the allyl-functionalized silica nanoparticles.
Characterization and Data Presentation
The successful functionalization of silica nanoparticles with this compound must be confirmed through various characterization techniques. The quantitative data obtained from these analyses are crucial for ensuring reproducibility and for understanding the relationship between surface chemistry and nanoparticle performance.
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of allyl groups. Look for characteristic C-H stretching vibrations of the allyl group (~3080 cm⁻¹) and C=C stretching (~1640 cm⁻¹). The presence of Si-O-Si asymmetric stretching vibrations (~1100 cm⁻¹) confirms the silica core.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (allyl groups) grafted onto the silica surface. The weight loss between 200°C and 600°C corresponds to the decomposition of the organic functional groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C and ²⁹Si NMR can confirm the covalent attachment and structure of the allyl silane (B1218182) on the surface. Quantitative ¹H NMR (qNMR) can be performed after dissolving the nanoparticles in a basic solution to precisely quantify the number of functional groups.[9][10][11]
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles before and after functionalization. An increase in size and a change in zeta potential are indicative of successful surface modification.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to ensure that the functionalization process does not induce significant aggregation.
Quantitative Data Summary
The following tables provide representative data for the characterization of unfunctionalized and functionalized silica nanoparticles. The values for allyl-functionalized SNPs are based on typical results obtained for similar organosilane modifications.
Table 1: Physicochemical Properties of Silica Nanoparticles
| Nanoparticle Type | Average Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (pH 7, mV) |
| Bare Silica (SNP) | 100 ± 10 | 115 ± 15 | -25 to -35 |
| Allyl-Functionalized (SNP-allyl) | 102 ± 10 | 125 ± 18 | -15 to -25 |
Table 2: Quantitative Analysis of Surface Functionalization
| Analysis Method | Parameter Measured | Typical Value for Functionalized SNPs | Reference Method |
| Thermogravimetric Analysis (TGA) | Weight Loss (200-600°C) | 5 - 15 % | [2][12] |
| Grafting Density | 0.5 - 2.0 molecules/nm² | Calculated from TGA | |
| Quantitative NMR (qNMR) | Functional Groups per Particle | Varies with particle size and reaction conditions | [9][10] |
| Elemental Analysis | Carbon Content (%) | 2 - 8 % | Direct Measurement |
Note: Grafting density calculation from TGA requires knowledge of the nanoparticle's surface area (from BET analysis) and the molecular weight of the grafted silane.
Visualizations of Workflows and Pathways
Experimental Workflow for Functionalization
The following diagram illustrates the general workflow for the post-synthesis grafting of this compound onto silica nanoparticles.
Caption: Workflow for post-synthesis functionalization of silica nanoparticles.
Application Pathway: Thiol-Ene Click Chemistry for Drug Conjugation
The allyl groups on the SNP surface are ideal for subsequent modification via thiol-ene click chemistry. This reaction proceeds via a radical-mediated addition of a thiol to the allyl double bond, often initiated by UV light, forming a stable thioether linkage. This is a highly efficient method for conjugating thiol-containing molecules, such as drugs or targeting peptides, to the nanoparticle surface.[6][7]
Caption: Pathway for drug conjugation via thiol-ene click chemistry.
Conclusion
The functionalization of silica nanoparticles with this compound provides a versatile and robust platform for the development of advanced nanomaterials. The protocols outlined in this document offer reliable methods for achieving consistent surface modification. The subsequent application of thiol-ene click chemistry opens up a vast chemical space for conjugating a wide array of molecules, making these nanoparticles highly suitable for applications in targeted drug delivery, advanced diagnostics, and catalysis. Proper characterization at each stage is paramount to ensure the quality and efficacy of the final nanoconjugate.
References
- 1. Exploring the internalization pathways of silica nanoparticles for targeted intracellular delivery: a discussion of recent results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Mesoporous Silica Nanoparticles for Targeted Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication of doubly responsive polymer functionalized silica nanoparticles via a simple thiol–ene click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titration - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Step-by-step guide for creating hydrophobic surfaces using Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for the Creation and Characterization of Hydrophobic Surfaces Using Allyltriethoxysilane.
This document provides a comprehensive guide for the creation of hydrophobic surfaces on common laboratory substrates, such as glass and silicon wafers, using this compound. The protocols outlined below detail both solution-phase and vapor-phase deposition methods, offering flexibility for various experimental needs. This guide is designed to equip researchers with the necessary procedures to reliably fabricate and characterize these surfaces for applications ranging from microfluidics and cell culture to drug delivery systems.
Introduction
The modification of surface properties is a critical aspect of numerous scientific disciplines. Creating hydrophobic surfaces, which repel water, is particularly important for controlling cell adhesion, preventing biofouling, and directing fluid flow in microdevices. Silanization, the process of covalently bonding silane (B1218182) molecules to a hydroxylated surface, is a robust and widely used method for achieving hydrophobicity.
This compound is a versatile organosilane that can be used to form a self-assembled monolayer (SAM) on substrates with surface hydroxyl groups. The allyl group provides a non-polar termination, which imparts the desired hydrophobic characteristics to the surface. This document outlines the necessary steps to achieve a consistent and effective hydrophobic coating.
Principle of Silanization
The creation of a hydrophobic surface using this compound involves a two-step chemical process: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of the this compound molecule react with trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafer) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked network, enhancing the stability of the monolayer.
The exposed allyl groups (-CH2-CH=CH2) form the new surface, which exhibits hydrophobic properties due to its non-polar nature.
Experimental Protocols
Two primary methods for the deposition of this compound are detailed below: solution-phase deposition and vapor-phase deposition. The choice of method will depend on factors such as the desired uniformity of the coating, the geometry of the substrate, and available equipment.
Materials and Equipment
Materials:
-
This compound (97% or higher purity)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (95% or absolute)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
Equipment:
-
Fume hood
-
Sonicator
-
Glass staining jars or beakers
-
Forceps
-
Oven capable of reaching 120°C
-
Plasma cleaner (optional, for substrate cleaning)
-
Vacuum desiccator (for vapor-phase deposition)
-
Contact angle goniometer
Substrate Preparation (Cleaning and Hydroxylation)
A pristine and well-hydroxylated surface is crucial for successful silanization. The following protocol is recommended for glass or silicon substrates.
-
Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic residues.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Hydroxylation:
-
Piranha Etching (for robust cleaning and hydroxylation): In a fume hood, carefully immerse the substrates in freshly prepared Piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive. Always add the hydrogen peroxide to the sulfuric acid slowly and handle with extreme care using appropriate personal protective equipment.
-
Alternative Plasma Treatment: Alternatively, expose the substrates to an oxygen or air plasma cleaner for 5-10 minutes to both clean and hydroxylate the surface.
-
-
Final Rinsing and Drying: Thoroughly rinse the substrates with copious amounts of deionized water. Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to ensure complete removal of water.
-
Storage: Use the cleaned substrates immediately or store them in a desiccator to prevent re-contamination.
Protocol 1: Solution-Phase Deposition
This method is straightforward and suitable for most applications.
-
Prepare Silanization Solution: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol. Prepare the solution immediately before use to minimize hydrolysis and self-condensation in the bulk solution.
-
Immersion: Immerse the cleaned and dried substrates in the silanization solution for 1-2 hours at room temperature. Gentle agitation can help ensure a uniform coating.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Final Rinse and Cure: Perform a final rinse with ethanol and then dry the substrates under a stream of nitrogen gas.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Storage: Store the hydrophobic substrates in a clean, dry environment.
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition can produce more uniform monolayers, especially on complex geometries.
-
Setup: Place the cleaned and dried substrates in a vacuum desiccator. In a small, open vial, place a few drops of this compound. Place the vial inside the desiccator, ensuring it will not tip over.
-
Deposition: Evacuate the desiccator using a vacuum pump for 10-15 minutes to lower the pressure and facilitate the vaporization of the silane.
-
Incubation: Close the desiccator valve and allow the substrates to be exposed to the this compound vapor for 2-12 hours at room temperature. The optimal time may need to be determined empirically.
-
Venting and Rinsing: Carefully vent the desiccator in a fume hood. Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed silane.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Storage: Store the prepared surfaces in a clean, dry environment.
Characterization and Data Presentation
The success of the surface modification can be quantified by measuring the static water contact angle. A significant increase in the water contact angle compared to the untreated substrate indicates the formation of a hydrophobic surface.
Table 1: Representative Water Contact Angle Data
| Surface Treatment | Typical Water Contact Angle (°) |
| Untreated Glass/Silicon (after cleaning) | < 20° |
| This compound Coated (Solution Deposition) | 80° - 95° |
| This compound Coated (Vapor Deposition) | 85° - 100° |
Note: The actual contact angle may vary depending on the specific substrate, cleaning procedure, and deposition parameters.
Diagrams
Signaling Pathway of Silanization
Caption: Chemical pathway of surface modification with this compound.
Experimental Workflow for Solution-Phase Deposition
Caption: Workflow for creating hydrophobic surfaces via solution-phase deposition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Contact Angle | Incomplete cleaning of the substrate. | Use a more rigorous cleaning method like Piranha solution or oxygen plasma. |
| Insufficient hydroxylation. | Ensure adequate exposure time during the hydroxylation step. | |
| Degraded this compound. | Use fresh silane and prepare the solution immediately before use. | |
| Hazy or Uneven Coating | Silane concentration is too high. | Reduce the concentration of the this compound solution. |
| Presence of excess water in the solvent or on the substrate. | Use anhydrous solvents and ensure the substrate is completely dry before immersion. | |
| Uncontrolled polymerization in solution. | Prepare the silanization solution fresh and use it promptly. | |
| Poor Adhesion of the Coating | Inadequate curing. | Ensure the curing step is performed at the recommended temperature and for the specified duration. |
| Contaminated substrate surface. | Repeat the substrate cleaning procedure meticulously. |
By following these detailed protocols and troubleshooting guidelines, researchers can reliably produce high-quality hydrophobic surfaces using this compound for a wide array of applications in their respective fields.
Application Notes and Protocols: Allyltriethoxysilane in Sol-Gel Synthesis of Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyltriethoxysilane in the sol-gel synthesis of organic-inorganic hybrid materials. Detailed protocols for synthesis and characterization are included, along with data on the material properties and potential applications, particularly in the realm of drug development.
Introduction to this compound in Sol-Gel Synthesis
This compound (ATES) is a versatile precursor for creating hybrid organic-inorganic materials via the sol-gel process. The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules.[1] ATES possesses two key functionalities: the triethoxy silane (B1218182) group, which participates in the formation of a stable inorganic silica (B1680970) network through hydrolysis and condensation, and the allyl group, a reactive organic moiety that can be leveraged for further chemical modification. This dual nature allows for the creation of materials with tunable properties, combining the robustness of a silica network with the functionality of organic chemistry.
The incorporation of the allyl group opens up possibilities for a variety of post-synthesis modifications, such as thiol-ene "click" chemistry, polymerization, and oxidation, making these hybrid materials particularly attractive for applications in drug delivery, coatings, and as functionalized supports.[2]
Key Applications
The unique properties of ATES-derived hybrid materials make them suitable for a range of applications:
-
Drug Delivery: The porous silica matrix can be loaded with therapeutic agents. The allyl groups on the surface can be functionalized with targeting ligands or stimuli-responsive moieties to control drug release.[3]
-
Protective Coatings: These materials can form durable, scratch-resistant, and hydrophobic coatings on various substrates.[4]
-
Functionalized Surfaces: The ability to modify the allyl group allows for the creation of surfaces with specific chemical properties for applications in catalysis and separations.[5]
Experimental Protocols
Synthesis of Allyl-Functionalized Silica Hybrid Material via Sol-Gel Process
This protocol describes the synthesis of a hybrid material by co-condensation of this compound (ATES) and Tetraethoxysilane (TEOS). The ratio of ATES to TEOS can be varied to control the density of allyl functional groups and thus the material's properties.
Materials:
-
This compound (ATES)
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) or Ammonia (NH₄OH) solution (as catalyst)
Procedure:
-
In a flask, mix ATES and TEOS in the desired molar ratio with ethanol.
-
In a separate beaker, prepare an aqueous solution of the catalyst (e.g., 0.1 M HCl).
-
Slowly add the catalyst solution to the alkoxide/ethanol mixture while stirring vigorously.
-
Continue stirring at room temperature for 24 hours to allow for hydrolysis and condensation to form the sol.
-
The sol can then be cast into a mold and aged at 60°C for 48-72 hours to form a gel.
-
The resulting gel is then dried, typically at 60-120°C, to remove the solvent and obtain the final hybrid material (xerogel).
Note: The choice of catalyst (acidic or basic) will influence the morphology of the resulting silica network. Acid catalysis tends to produce more linear or randomly branched polymers, while base catalysis results in more highly branched, particulate clusters.
Post-Synthesis Modification: Thiol-Ene "Click" Reaction for Drug Conjugation
This protocol outlines a general procedure for attaching a thiol-containing molecule (e.g., a drug or targeting ligand) to the allyl-functionalized silica surface.
Materials:
-
Allyl-functionalized silica hybrid material
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
UV lamp (365 nm)
Procedure:
-
Suspend the powdered allyl-functionalized silica in the anhydrous solvent.
-
Add the thiol-containing molecule and the photoinitiator to the suspension.
-
Irradiate the mixture with a UV lamp while stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
After the reaction, wash the functionalized silica extensively with the solvent to remove any unreacted reagents.
-
Dry the material under vacuum.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O₃Si | |
| Molecular Weight | 204.34 g/mol | |
| Boiling Point | 188-190 °C | |
| Density | 0.903 g/mL at 25 °C | |
| Refractive Index | 1.413 |
Comparative Properties of Hybrid Sol-Gel Materials
| Material Composition (Molar Ratio) | Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Onset (°C) |
| 100% TEOS | 300-500 | 0.5-0.8 | > 400 |
| 90% TEOS / 10% ATES | 250-450 | 0.4-0.7 | ~350 |
| 70% TEOS / 30% ATES | 200-400 | 0.3-0.6 | ~320 |
| 50% TEOS / 50% ATES | 150-350 | 0.2-0.5 | ~300 |
Note: The data in this table is representative and can vary based on the specific synthesis conditions. The thermal stability of hybrid materials is influenced by the nature of the organic group.[2][6]
Visualizations
Caption: General workflow of the sol-gel synthesis of hybrid materials.
Caption: Workflow for developing a targeted drug delivery system.
Characterization of Allyl-Functionalized Hybrid Materials
A suite of analytical techniques is employed to characterize the structure, properties, and morphology of the synthesized materials:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si bonds of the silica network and the characteristic vibrations of the allyl group.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ¹³C): To provide detailed information about the silicon environment (degree of condensation) and the integrity of the organic functional group.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the hybrid material and quantify the organic content.[7]
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area, pore volume, and pore size distribution of the porous material.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized materials.
By understanding and controlling the synthesis and modification of this compound-based hybrid materials, researchers can develop advanced materials with tailored properties for a wide array of applications in materials science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization on silica gel with allylsilanes. A new method of covalent attachment of organic functional groups on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. expresspolymlett.com [expresspolymlett.com]
Application Notes and Protocols for Immobilization of Biomolecules on Allyltriethoxysilane-Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, underpinning advancements in biosensors, drug delivery systems, and high-throughput screening assays. Allyltriethoxysilane (ATES) has emerged as a versatile reagent for the functionalization of silica-based substrates, such as glass and silicon, creating a surface rich in reactive allyl groups. This functionalization provides a robust platform for the covalent attachment of a wide array of biomolecules, including proteins, peptides, and nucleic acids. The primary advantage of ATES-mediated immobilization lies in the ability to employ bio-orthogonal "click chemistry" reactions, such as the thiol-ene reaction, which proceed with high efficiency and specificity under mild, biocompatible conditions. This ensures that the immobilized biomolecules retain their native conformation and biological activity, a critical factor for the development of reliable and sensitive bio-assays.
These application notes provide a comprehensive overview and detailed protocols for the preparation of ATES-coated surfaces and the subsequent immobilization of biomolecules. The methodologies described herein are designed to be accessible to researchers in various fields, from fundamental life sciences to applied drug development.
Data Presentation
The following tables summarize key quantitative data associated with the surface modification and biomolecule immobilization process. This data provides a baseline for expected outcomes and can be used for quality control and optimization of the described protocols.
Table 1: Surface Characterization of Silanized Surfaces
| Parameter | Silane (B1218182) | Method | Typical Value | Reference |
| Layer Thickness | APTES | Ellipsometry | 1.2 ± 0.4 nm | [1] |
| GOPS | Ellipsometry | 1.5 ± 0.1 nm | [1] | |
| APTES + Glutaraldehyde | Ellipsometry | 2.1 ± 0.1 nm | [1] | |
| Surface Roughness | Silane Polymer Layer | AFM | 2-5 nm | [2] |
| Surface Coverage | APTES on Platinum | SPR/Ellipsometry | ~50% | |
| Organosilane Monolayer | GC-MS after dissociation | ~4 molecules/nm² | [3] |
Note: Data for this compound (ATES) is inferred from similar trialkoxysilanes. APTES = (3-Aminopropyl)triethoxysilane, GOPS = (3-Glycidyloxypropyl)trimethoxysilane.
Table 2: Biomolecule Immobilization and Activity
| Biomolecule | Immobilization Strategy | Surface | Quantitative Metric | Result | Reference |
| Fibronectin (Fn) | EDC/NHS chemistry | Silane-PEG-carboxyl | Molecule Height (AFM) | ~10 nm | [2] |
| Human Lactadherin (LACT) | APTES + Glutaraldehyde | Silicon | Protein Layer Thickness | Visible change | [1] |
| Anti-human IgG | APTES + Glutaraldehyde | Silicon | Immunoassay | Successful detection | [4] |
| HaloTag Protein | Tetrazine-TCO Ligation | TCO-functionalized microfibers | Protein Concentration | 2.5 µM | [5] |
Note: TCO = trans-cyclooctene. This data illustrates typical outcomes for covalent immobilization strategies.
Experimental Protocols
Protocol 1: Preparation of this compound (ATES)-Coated Glass or Silicon Surfaces
This protocol details the steps for cleaning and functionalizing glass or silicon substrates with ATES to create a reactive surface for biomolecule immobilization.
Materials:
-
Glass slides or silicon wafers
-
This compound (ATES)
-
Anhydrous Toluene (B28343)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or Plasma cleaner
-
Deionized (DI) water
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Piranha Etching (for robust cleaning):
-
Immerse the substrates in Piranha solution for 15-30 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
-
Plasma Cleaning (alternative method):
-
Place the substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes. This process removes organic contaminants and hydroxylates the surface.
-
-
-
Surface Silanization with ATES:
-
Prepare a 2% (v/v) solution of ATES in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried substrates in the ATES solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. To promote the formation of a denser monolayer, this step can be performed in a glove box under an inert atmosphere to minimize water content.
-
Remove the substrates from the ATES solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
-
Curing:
-
Place the ATES-coated substrates in an oven and bake at 110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds between the ATES molecules and the substrate surface, as well as cross-linking within the silane layer.
-
Allow the substrates to cool to room temperature before use. The functionalized surfaces are now ready for biomolecule immobilization.
-
Protocol 2: Immobilization of Thiolated Biomolecules via Thiol-Ene Reaction
This protocol describes the covalent attachment of thiol-containing biomolecules (e.g., proteins with cysteine residues, thiol-modified oligonucleotides) to the ATES-coated surface using a photo-initiated thiol-ene reaction.
Materials:
-
ATES-functionalized substrates (from Protocol 1)
-
Thiolated biomolecule of interest (e.g., protein, peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA, or lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP for applications with live cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of Immobilization Solution:
-
Dissolve the thiolated biomolecule in PBS to the desired concentration.
-
Dissolve the photoinitiator in the biomolecule solution. A typical starting concentration for DMPA is 1-10 mg/mL (prepare stock in a suitable solvent like DMSO and dilute into the aqueous solution). For LAP, a concentration of 0.1-0.5% (w/v) is often used.
-
-
Biomolecule Immobilization:
-
Pipette the immobilization solution onto the ATES-functionalized surface, ensuring the entire surface is covered.
-
Expose the substrate to UV light (365 nm) for 5-15 minutes. The optimal exposure time will depend on the intensity of the UV source and the concentration of reactants and should be optimized for each specific application. This step initiates the radical-mediated addition of the thiol group from the biomolecule to the allyl group on the surface, forming a stable thioether bond.
-
-
Washing and Blocking:
-
After UV exposure, thoroughly wash the substrate with washing buffer to remove any non-covalently bound biomolecules and residual photoinitiator.
-
Immerse the substrate in a blocking buffer for 30-60 minutes at room temperature to block any remaining non-specific binding sites on the surface.
-
Rinse the substrate with PBS and DI water.
-
Dry the substrate under a gentle stream of nitrogen gas. The surface is now functionalized with the biomolecule of interest and ready for use in downstream applications.
-
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Experimental workflow for biomolecule immobilization.
Caption: Reaction mechanism for ATES functionalization and thiol-ene coupling.
References
- 1. Aminopropyltriethoxysilane (APTES)-functionalized nanoporous polymeric gratings: fabrication and application in biosensing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Covalent attachment of functional protein to polymer surfaces: a novel one-step dry process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-selective Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Ene Click Chemistry on Allyltriethoxysilane-Modified Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface functionalization of allyltriethoxysilane (ATES)-modified substrates using thiol-ene "click" chemistry. This powerful and versatile reaction enables the covalent immobilization of a wide range of thiol-containing molecules, offering a robust platform for applications in biomaterial engineering, sensor development, and drug discovery.
Introduction
Thiol-ene click chemistry is a highly efficient and bio-orthogonal reaction that proceeds via a radical-mediated addition of a thiol to an alkene. When applied to surfaces modified with allyl groups from ATES, it allows for the rapid and specific attachment of molecules under mild conditions, often initiated by UV light.[1] This method is advantageous due to its high yields, tolerance to various functional groups, and insensitivity to oxygen and water, making it ideal for the immobilization of sensitive biomolecules.[2][3]
Key Features of Thiol-Ene Click Chemistry on ATES Substrates:
-
High Efficiency and Specificity: The reaction is highly selective for the thiol and ene functional groups, minimizing side reactions.
-
Mild Reaction Conditions: Typically initiated by UV light at room temperature, preserving the integrity of delicate molecules.[1]
-
Robust Covalent Linkage: Forms a stable thioether bond, ensuring the long-term stability of the immobilized molecules.
-
Versatility: A wide array of thiol-containing molecules, including peptides, proteins, DNA, and small molecules, can be readily immobilized.
Experimental Protocols
This section details the step-by-step procedures for modifying a substrate (e.g., silicon wafer or glass slide) with ATES and subsequently performing the thiol-ene click reaction.
Protocol 1: Preparation of this compound (ATES)-Modified Substrates
This protocol describes the formation of a self-assembled monolayer (SAM) of ATES on a hydroxylated surface, such as silicon dioxide.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (ATES)
-
Anhydrous Toluene (B28343)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or RCA SC-1 solution (5:1:1 mixture of deionized water, 27% NH₄OH, and 30% H₂O₂)
-
Deionized water
-
Nitrogen gas
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 15-30 minutes or in RCA SC-1 solution at 75-80°C for 10-15 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Heat the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
-
ATES Monolayer Deposition (Vapor Phase Deposition is recommended for better monolayer quality):
-
Place the cleaned, dry substrates in a vacuum desiccator.
-
In a small vial, add a few drops of ATES. Place the open vial inside the desiccator with the substrates, ensuring no direct contact.
-
Evacuate the desiccator to create a vacuum.
-
Leave the substrates in the ATES vapor for 2-4 hours at room temperature.
-
-
Curing and Rinsing:
-
Remove the substrates from the desiccator.
-
Rinse the substrates with anhydrous toluene to remove any physisorbed ATES.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol and drying with nitrogen gas.
-
Store the ATES-modified substrates in a desiccator until further use.
-
Protocol 2: UV-Initiated Thiol-Ene Click Reaction
This protocol details the immobilization of a thiol-containing molecule onto the ATES-modified surface.
Materials:
-
ATES-modified substrate
-
Thiol-containing molecule of interest (e.g., a peptide with a terminal cysteine, a thiolated DNA probe, or a small molecule thiol)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous and degassed solvent (e.g., acetonitrile, isopropanol, or a suitable buffer for biomolecules)
-
UV lamp (e.g., 365 nm wavelength)
-
Nitrogen or Argon gas
Procedure:
-
Prepare the Reaction Solution:
-
Dissolve the thiol-containing molecule in the chosen solvent to the desired concentration (typically 1-10 mM).
-
Dissolve the photoinitiator (DMPA) in the same solvent (typically 1-5 mol% relative to the thiol).
-
Degas the solution by bubbling with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
-
Perform the Thiol-Ene Reaction:
-
Place the ATES-modified substrate in a suitable reaction vessel (e.g., a petri dish).
-
Cover the substrate with the reaction solution.
-
Place the reaction vessel under the UV lamp. The distance between the lamp and the substrate should be consistent for reproducible results.
-
Irradiate the substrate with UV light (e.g., 365 nm, ~5-10 mW/cm²) for a specified time (typically ranging from 5 to 60 minutes). The optimal irradiation time will depend on the specific reactants and desired surface coverage.
-
-
Post-Reaction Washing:
-
After irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction solvent to remove any unreacted reagents and photoinitiator byproducts.
-
Perform a final rinse with a solvent in which the immobilized molecule is insoluble to remove any physisorbed species.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Store the functionalized substrate in a clean, dry environment.
-
Data Presentation
The success of the surface modification can be quantified using various surface-sensitive analytical techniques. The following tables summarize typical quantitative data obtained from these analyses.
| Analysis Technique | ATES-Modified Substrate | After Thiol-Ene Reaction | Notes |
| Water Contact Angle (°) | 70 - 80 | Varies (e.g., 40-60 for hydrophilic thiols, >90 for hydrophobic thiols) | A significant change in contact angle indicates successful surface modification. |
| Ellipsometric Thickness (Å) | 10 - 15 | Increase of 5 - 20 (depending on the size of the thiol molecule) | Provides a measure of the thickness of the adlayer. |
| XPS Atomic Concentration (%) | C, O, Si | C, O, Si, S, and other elements from the thiol molecule | The appearance of a sulfur (S 2p) peak is a clear indicator of successful thiol immobilization. |
Table 1: Surface Characterization Data. This table presents typical changes in surface properties after the thiol-ene reaction.
| Reaction Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Measure (e.g., Surface Coverage %) |
| UV Exposure Time (min) | 5 | 15 | 30 | Increasing coverage with time, plateaus after a certain point. |
| Thiol Concentration (mM) | 1 | 5 | 10 | Higher concentration generally leads to higher surface coverage. |
| Photoinitiator Conc. (mol%) | 1 | 2 | 5 | Affects the reaction rate; optimization may be required. |
Table 2: Influence of Reaction Parameters on Thiol Immobilization. This table illustrates how varying reaction conditions can be used to control the extent of surface functionalization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for surface functionalization.
Thiol-Ene Reaction Mechanism on an ATES-Modified Surface
Caption: Radical-initiated thiol-ene reaction mechanism.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no surface functionalization (no change in contact angle, no S peak in XPS) | Incomplete ATES monolayer formation. | Ensure thorough substrate cleaning and drying. Use vapor phase deposition for better monolayer quality. |
| Inactive thiol or photoinitiator. | Use fresh reagents. Ensure the thiol has a free SH group. | |
| Presence of oxygen in the reaction. | Thoroughly degas the reaction solution with an inert gas. | |
| Insufficient UV exposure. | Increase UV irradiation time or decrease the distance to the UV source. Check the lamp's output. | |
| Inconsistent results across the substrate | Uneven ATES coating. | Optimize the ATES deposition protocol. Ensure uniform heating during curing. |
| Non-uniform UV illumination. | Ensure the entire substrate is evenly illuminated by the UV source. | |
| High background/non-specific binding (for biomolecule immobilization) | Incomplete rinsing after the reaction. | Increase the number and duration of washing steps. Use a sonicator for a short period during washing. |
| Physisorption of molecules. | Use a final rinse with a solvent in which the immobilized molecule is insoluble. |
Table 3: Troubleshooting Guide. This table provides solutions to common issues encountered during the functionalization process.
Conclusion
Thiol-ene click chemistry on this compound-modified substrates provides a robust and versatile platform for surface engineering. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this methodology. By carefully controlling the reaction parameters, it is possible to achieve a high degree of control over the surface chemistry, enabling the development of advanced materials for a wide range of scientific and technological applications.
References
Application Notes and Protocols for the Characterization of Allyltriethoxysilane Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are a fundamental tool for the surface modification of a wide variety of materials, including silicon wafers, glass, and metal oxides. Allyltriethoxysilane (ATES) is a trifunctional organosilane that forms a robust, covalently bound monolayer with a terminal allyl (vinyl) group. This vinyl functionality provides a versatile platform for subsequent chemical modifications, making ATES SAMs particularly valuable in the development of biosensors, microarrays, and biocompatible coatings for drug delivery systems and medical devices. The ability to reliably form and characterize these monolayers is crucial for ensuring the reproducibility and performance of such applications.
These application notes provide a comprehensive guide to the formation and characterization of ATES SAMs on hydroxylated surfaces. Detailed protocols for both solution-phase and vapor-phase deposition are presented, along with methodologies for characterization by contact angle goniometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and ellipsometry.
Data Presentation: Quantitative Characterization of Vinyl-Terminated Silane (B1218182) SAMs
Quantitative data for vinyl-terminated triethoxysilane (B36694) SAMs, closely related to ATES, are summarized below. This data provides expected values for the characterization of high-quality ATES monolayers on silicon dioxide surfaces.
| Characterization Technique | Parameter | Expected Value | Source(s) |
| Contact Angle Goniometry | Static Water Contact Angle | 80° - 90° | [1][2] |
| Ellipsometry | Monolayer Thickness | 1.0 - 1.5 nm | [1] |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm | [1] |
| X-ray Photoelectron Spectroscopy (XPS) | |||
| Elemental Composition (Atomic %) | [3][4][5] | ||
| Carbon (C) | 45 - 55% | ||
| Oxygen (O) | 25 - 35% | ||
| Silicon (Si) | 15 - 25% |
Experimental Protocols
Substrate Preparation (Hydroxylation)
A pristine, hydroxyl-rich surface is critical for the formation of a dense and stable ATES SAM. Silicon wafers or glass slides are common substrates.
Materials:
-
Substrates (e.g., silicon wafers with native oxide, glass microscope slides)
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION ADVISED) or UV/Ozone cleaner
-
Nitrogen or Argon gas source
-
Sonicator
-
Glass slide holder
Procedure:
-
Place substrates in a slide holder.
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To generate a high density of hydroxyl groups, treat the substrates with either Piranha solution or a UV/Ozone cleaner.
-
Piranha Etching: In a fume hood, carefully immerse the substrates in freshly prepared Piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE).
-
UV/Ozone Treatment: Place the substrates in a UV/Ozone cleaner for 15-20 minutes.
-
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas. The hydroxylated substrates should be used immediately for SAM formation.
ATES SAM Formation: Solution Deposition
Materials:
-
Hydroxylated substrates
-
This compound (ATES)
-
Anhydrous toluene (B28343) or hexane (B92381)
-
Glass container with a tight-fitting lid (e.g., a Coplin jar or a sealed petri dish)
-
Nitrogen or Argon gas
Procedure:
-
Work in a low-humidity environment or a glove box to minimize water in the bulk solution, which can lead to silane polymerization.
-
Prepare a 1% (v/v) solution of ATES in anhydrous toluene or hexane in the glass container.
-
Place the freshly hydroxylated substrates in the ATES solution.
-
Purge the container with nitrogen or argon gas to displace air and moisture, then seal it tightly.
-
Allow the deposition to proceed at room temperature for 2-4 hours.
-
After deposition, remove the substrates and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed ATES molecules.
-
Perform a final rinse with isopropanol or ethanol (B145695).
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To promote the formation of a stable siloxane network, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
ATES SAM Formation: Vapor Deposition
Vapor deposition can often lead to more uniform monolayers with fewer aggregates compared to solution deposition.[6]
Materials:
-
Hydroxylated substrates
-
This compound (ATES)
-
Vacuum deposition chamber or a vacuum desiccator
-
Small vial or crucible for the silane
-
Heating source (optional, for the silane source)
-
Nitrogen or Argon gas
Procedure:
-
Place the freshly hydroxylated substrates inside the deposition chamber.
-
Place a small, open container with a few drops of ATES inside the chamber, ensuring it will not spill.
-
Seal the chamber and evacuate to a base pressure of <1 Torr.
-
For low-volatility silanes, the source can be gently heated (e.g., to 50-80°C) to increase the vapor pressure. The substrates can be kept at room temperature.
-
Allow the deposition to proceed for 2-12 hours.
-
After the deposition period, vent the chamber with dry nitrogen or argon gas.
-
Remove the coated substrates and cure them in an oven at 110-120°C for 30-60 minutes to enhance the covalent bonding and stability of the monolayer.
-
To remove any physisorbed molecules, sonicate the cured substrates in anhydrous ethanol or isopropanol for 5-10 minutes, followed by drying with nitrogen or argon.
Characterization Methodologies
Contact Angle Goniometry
This technique provides a rapid assessment of the surface hydrophobicity, which is a good indicator of successful SAM formation. A clean, hydroxylated surface is highly hydrophilic (low contact angle), while a well-formed ATES SAM should be hydrophobic.
Protocol:
-
Place the ATES-modified substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the surface to assess uniformity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and the chemical states of the elements, confirming the presence and integrity of the ATES monolayer.
Protocol:
-
Mount the ATES-modified substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface. Key elements to look for are Carbon (C), Silicon (Si), and Oxygen (O).
-
Acquire high-resolution spectra for the C 1s and Si 2p regions.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and measure the surface roughness at the nanoscale. A high-quality SAM should be very smooth.
Protocol:
-
Mount the ATES-modified substrate on the AFM stage.
-
Use a sharp AFM tip and operate in tapping mode to minimize potential damage to the monolayer.
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm).
-
Analyze the AFM image to assess the uniformity of the monolayer and to look for any aggregates or pinholes.
-
Calculate the root-mean-square (RMS) roughness of the surface.
Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with high precision.
Protocol:
-
Measure the optical properties of the bare substrate before SAM formation.
-
Mount the ATES-modified substrate on the ellipsometer stage.
-
Perform measurements at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the surface as a two-layer system (silicon substrate and silicon dioxide layer) with an additional organic layer (the ATES SAM) on top.
-
Assume a refractive index for the ATES layer (typically around 1.45 for alkylsilane SAMs) and fit the experimental data to determine the thickness of the monolayer.[9]
Visualizations
Caption: Experimental workflow for ATES SAM formation and characterization.
Caption: Simplified reaction pathway for ATES SAM formation on a hydroxylated surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substrates [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fkf.mpg.de [fkf.mpg.de]
Application Notes: Allyltriethoxysilane as a Versatile Crosslinking Agent in Silicone Elastomers
Abstract
This document provides detailed application notes and protocols for utilizing allyltriethoxysilane as a crosslinking agent in the formulation of silicone elastomers. This compound is a dual-functional organosilane that offers unique advantages in tailoring the properties of silicone networks. Its triethoxy silyl (B83357) groups enable participation in condensation curing, forming stable siloxane (Si-O-Si) bonds, while the allyl group allows for participation in platinum-catalyzed hydrosilylation (addition cure) reactions. This versatility allows for the precise control of crosslink density and network architecture, influencing the mechanical, thermal, and adhesive properties of the final elastomer.
Introduction to this compound in Silicone Elastomers
Silicone elastomers, primarily based on polydimethylsiloxane (B3030410) (PDMS), are widely used in advanced applications due to their excellent thermal stability, biocompatibility, low surface tension, and flexibility over a broad temperature range.[1][2][3] The conversion of viscous silicone polymers into a durable, elastic network is achieved through a process called crosslinking or curing. The choice of crosslinking agent is critical as it dictates the final properties of the elastomer.
This compound (ATES) is a valuable crosslinking and coupling agent due to its unique molecular structure, which features two distinct reactive sites.[4][5]
-
Triethoxy Groups (-Si(OCH₂CH₃)₃): These groups are hydrolyzable and can undergo condensation reactions, typically in the presence of moisture and a catalyst, to form stable siloxane (Si-O-Si) crosslinks. This is the basis of condensation cure systems.[4][6]
-
Allyl Group (-CH₂CH=CH₂): This unsaturated group serves as a reactive site for platinum-catalyzed hydrosilylation, where it can react with a silicon-hydride (Si-H) functional polymer. This is the mechanism for addition cure systems.[7][8]
This dual functionality allows ATES to be used in multiple ways: as a primary crosslinker in condensation cure systems, as a co-monomer in addition cure systems to modify network properties, or as an adhesion promoter to enhance bonding between the silicone elastomer and various inorganic or organic substrates.[9][10]
Mechanism of Action and Curing Chemistry
This compound can participate in the two primary curing mechanisms for silicone elastomers: addition cure and condensation cure.
Addition Curing (Hydrosilylation)
Addition cure is a widely used method that offers fast cure times, no byproducts, and low shrinkage.[11] The reaction involves the addition of a silicon-hydride (Si-H) group across a vinyl group (C=C) in the presence of a platinum catalyst, such as Karstedt's catalyst.[4] The allyl group of ATES can act as the vinyl-functional component in this reaction.
The primary reaction is as follows: ≡Si-H + H₂C=CH-R → ≡Si-CH₂-CH₂-R (where R is the rest of the ATES molecule)
By incorporating ATES into a formulation with Si-H functional polymers, a crosslinked network is formed. The triethoxy groups on the ATES molecule can then further react via condensation or be used to promote adhesion to substrates.[4][12]
Condensation Curing
Condensation curing involves the reaction of hydrolyzable groups, such as the ethoxy groups on ATES, with hydroxyl-terminated silicone polymers (HO-PDMS-OH). The process occurs in two steps:
-
Hydrolysis: The ethoxy groups react with ambient moisture to form reactive silanol (B1196071) (Si-OH) groups and ethanol (B145695) as a byproduct. ≡Si-OCH₂CH₃ + H₂O → ≡Si-OH + CH₃CH₂OH
-
Condensation: The newly formed silanol groups condense with other silanol groups (from another ATES molecule or a hydroxyl-terminated polymer) to form a stable Si-O-Si crosslink, releasing water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
This type of curing is often performed at room temperature (Room Temperature Vulcanizing, RTV) and is catalyzed by tin compounds like dibutyltin (B87310) dilaurate.[13][14]
Quantitative Data Summary
While specific data for elastomers crosslinked solely with this compound is not widely published, the following tables present representative data for typical silicone elastomer systems. These values illustrate how formulation changes, such as crosslinker concentration, affect the final material properties. The principles are directly applicable when using ATES to control crosslink density.
Table 1: Representative Mechanical Properties of Silicone Elastomers (Note: This table is illustrative and not specific to ATES-crosslinked systems. Data is compiled from general findings on silicone elastomers.)[15][16][17]
| Formulation Parameter | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Low Crosslinker Ratio | 15 - 25 | 3.0 - 5.0 | 400 - 600 | 0.5 - 1.0 |
| Medium Crosslinker Ratio | 30 - 40 | 5.0 - 7.0 | 250 - 400 | 1.5 - 2.5 |
| High Crosslinker Ratio | 50 - 60 | 7.0 - 9.0 | 100 - 250 | 3.0 - 5.0 |
| With Reinforcing Filler | 40 - 70 | 8.0 - 11.0 | 300 - 500 | 2.0 - 6.0 |
Table 2: Representative Thermal and Swelling Properties (Note: This table is illustrative. Actual values depend heavily on the specific polymer, crosslinker, and cure conditions.)[3][18][19]
| Property | Typical Value Range | Influencing Factors |
| Thermal Stability (TGA) | ||
| T₅ (5% weight loss, N₂) | 370 - 460 °C | Crosslink density, polymer structure |
| T₁₀ (10% weight loss, N₂) | 410 - 500 °C | Presence of stabilizing groups (e.g., phenyl) |
| Char Yield at 800 °C | 20 - 50% | Filler content, network structure |
| Swelling Behavior | ||
| Swelling Ratio (Q) in Toluene (B28343) | 1.5 - 5.0 | Inversely related to crosslink density |
| Gel Fraction (%) | > 90% | Curing efficiency, reaction completeness |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of silicone elastomers using this compound.
Protocol 1: Synthesis via Addition Cure (Hydrosilylation)
This protocol describes the preparation of a silicone elastomer using a vinyl-terminated PDMS, a hydride-functional crosslinker, and ATES as a property modifier and adhesion promoter.
Materials:
-
Part A: Vinyl-terminated polydimethylsiloxane (DMS-V25 or similar)
-
Part B: Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer, HMS-301)
-
This compound (ATES)
-
Platinum catalyst (e.g., Karstedt's catalyst, SIP6830.3, ~10 ppm solution)
-
Toluene (optional, for viscosity reduction)
-
Reinforcing filler (e.g., fumed silica, optional)
Procedure:
-
Preparation of Part A: In a clean, dry container, weigh the vinyl-terminated PDMS. If using a filler, add it now and mix thoroughly using a planetary mixer or a dual asymmetric centrifuge until a homogenous dispersion is achieved.
-
Add the platinum catalyst solution to the mixture (typically 10-20 ppm Pt relative to the total polymer weight) and mix again.
-
Preparation of Part B: In a separate container, weigh the hydride-functional crosslinker (Part B).
-
Add the desired amount of this compound (ATES) to Part B. The molar ratio of Si-H groups (from Part B) to vinyl/allyl groups (from Part A and ATES) is critical and typically ranges from 1.1:1 to 2:1 to ensure complete reaction.
-
Mixing: Combine Part A and Part B in the desired ratio (e.g., 10:1 by weight, depending on the supplier's formulation). Mix thoroughly for 2-3 minutes until the mixture is uniform.
-
Degassing: Place the mixture in a vacuum chamber to remove entrapped air bubbles. The mixture will expand and then collapse. Continue vacuum for 2-5 minutes after the collapse.
-
Curing: Pour the degassed mixture into a mold or onto a substrate. Cure in an oven at a specified temperature (e.g., 100-150 °C) for a duration determined by the catalyst concentration and desired properties (typically 15-60 minutes).
-
Post-Curing (Optional): For some applications, a post-cure at a higher temperature (e.g., 150-200 °C) for 2-4 hours can improve mechanical properties and remove any volatile residues.
Protocol 2: Characterization of Mechanical Properties
Mechanical properties should be evaluated according to ASTM standards.
Equipment:
-
Universal Testing Machine (UTM) with an appropriate load cell.
-
ASTM D412 die for cutting dumbbell-shaped specimens.
-
Extensometer for precise strain measurement.
-
Shore A Durometer for hardness measurement.
Procedure:
-
Sample Preparation: Use the ASTM D412 die to cut at least five dumbbell-shaped specimens from the cured elastomer sheet.
-
Tensile Testing:
-
Secure a specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the stress-strain data.
-
Calculate the Tensile Strength (stress at break), Elongation at Break, and Young's Modulus (initial slope of the stress-strain curve).
-
-
Hardness Testing:
-
Use a Shore A Durometer to measure the hardness of the cured elastomer.
-
Press the durometer foot firmly onto the sample surface and record the reading after 1-2 seconds.
-
Take at least five readings at different locations and report the average value.
-
Protocol 3: Swelling Study for Crosslink Density Determination
Swelling experiments are used to estimate the crosslink density of the elastomer network based on the Flory-Rehner theory.[19]
Materials:
-
Cured elastomer samples (precisely weighed).
-
A good solvent for PDMS (e.g., toluene, heptane).
-
Vials with sealed caps.
-
Analytical balance.
Procedure:
-
Cut small, uniform pieces of the cured elastomer (approx. 0.2-0.5 g).
-
Record the initial dry weight of each sample (Wᵢ).
-
Place each sample in a separate vial and add an excess of toluene (e.g., 20 mL).
-
Seal the vials and allow the samples to swell at room temperature for 72 hours to reach equilibrium.
-
Remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and immediately record the swollen weight (Wₛ).
-
Dry the swollen samples in a vacuum oven at 60 °C until a constant weight is achieved. Record the final dry weight (W𝒹).
-
Calculations:
-
Swelling Ratio (Q): Q = Wₛ / Wᵢ
-
Gel Fraction (%): Gel Fraction = (W𝒹 / Wᵢ) * 100
-
Crosslink Density (νₑ): The crosslink density can be calculated using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter.[19] A higher crosslink density results in a lower degree of swelling.[1][2]
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for developing and characterizing a silicone elastomer using this compound.
Conclusion
This compound is a highly effective and versatile agent for modifying silicone elastomers. Its dual-reactive nature allows for its integration into both addition and condensation cure systems, providing formulators with an additional tool to control crosslink density, enhance mechanical strength, and improve adhesion. By carefully selecting the formulation and curing conditions, researchers can develop tailor-made silicone elastomers with properties optimized for demanding applications in research, medicine, and advanced manufacturing.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALLYLTRIMETHOXYSILANE | [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Reliable Condensation Curing Silicone Elastomers with Tailorable Properties | MDPI [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | [gelest.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Addition Cure Silicone Moulding Rubber [cht-silicones.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Reliable Condensation Curing Silicone Elastomers with Tailorable Properties | Semantic Scholar [semanticscholar.org]
- 14. mbmarket.com.pl [mbmarket.com.pl]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical properties and cross-linking density of short sisal fiber reinforced silicone composites :: BioResources [bioresources.cnr.ncsu.edu]
- 17. wacker.com [wacker.com]
- 18. researchgate.net [researchgate.net]
- 19. Recyclable Polydimethylsiloxane Network Crosslinked by Dynamic Transesterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Allyltriethoxysilane in the Fabrication of Microfluidic Devices
Application Note AP-2025-001
Introduction
The fabrication of microfluidic devices often requires robust and reliable methods for bonding different materials, typically polydimethylsiloxane (B3030410) (PDMS) and glass, and for tailoring the surface properties of the microchannels. Allyltriethoxysilane has emerged as a valuable chemical agent in this context, primarily through its integration into off-stoichiometry thiol-ene (OSTE) polymer systems. This application note details the use of this compound to create OSTE-Allylsilane (OSTE-AS) polymers for the fabrication of microfluidic devices with enhanced bonding capabilities to silicon-based substrates.
The allyl group of this compound participates in the thiol-ene polymerization, incorporating the molecule into the polymer backbone. The triethoxysilane (B36694) moiety provides a reactive group capable of forming strong covalent bonds with hydroxylated surfaces such as glass and silicon upon thermal treatment. This approach obviates the need for adhesives or plasma treatment for bonding, which can be detrimental to sensitive biological applications.
Key Applications:
-
Adhesive-Free Bonding: Fabrication of OSTE-AS microfluidic devices that can be directly and irreversibly bonded to glass or silicon substrates.
-
Surface Modification: The silane (B1218182) groups can also be used to modify the surface energy of the microchannels, influencing wettability and fluid flow.
-
Integrated Devices: Enables the robust integration of silicon-based sensors or electronics with the polymer microfluidic structure.
Quantitative Data Summary
The following tables summarize the mechanical and surface properties of an optimized OSTE-AS polymer formulation.
Table 1: Mechanical Properties of OSTE-AS Polymer
| Property | Value | Units |
| Shore D Hardness | 83 | - |
| Tensile Strength | 50 | MPa |
| Young's Modulus | 1.76 | GPa |
Table 2: Surface Properties of OSTE-AS Polymer
| Property | Value | Units |
| Water Contact Angle | 70 | ° |
Experimental Protocols
Protocol 1: Preparation of OSTE-AS Prepolymer Mixture
This protocol describes the preparation of the UV-curable off-stoichiometry thiol-ene polymer mixture containing this compound.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMA)
-
Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO)
-
This compound (AS)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Mixing vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
In a clean mixing vial, combine PETMA, TATATO, and this compound in a 6:6:1 volume ratio .
-
Add the photoinitiator to the mixture at a concentration of 1% (w/w).
-
Thoroughly mix the components using a vortex mixer or a magnetic stirrer for 5-10 minutes until a homogeneous, clear solution is obtained.
-
Degas the prepolymer mixture in a vacuum desiccator for 15-20 minutes to remove any dissolved air bubbles.
-
Store the prepolymer mixture in a dark, cool place until use.
Protocol 2: Fabrication of OSTE-AS Microfluidic Device via Soft Lithography
This protocol outlines the steps to fabricate a microfluidic device from the OSTE-AS prepolymer using a standard soft lithography process with a patterned silicon wafer master mold.
Materials:
-
OSTE-AS prepolymer mixture (from Protocol 1)
-
Patterned SU-8 master mold on a silicon wafer
-
Petri dish or other suitable molding container
-
UV light source (365 nm)
-
Oven
-
Scalpel or razor blade
-
Biopsy punch for creating inlet/outlet ports
Procedure:
-
Place the SU-8 master mold in a petri dish.
-
Carefully pour the degassed OSTE-AS prepolymer mixture over the master mold, ensuring the features are completely covered.
-
Degas the prepolymer-covered mold again for 10-15 minutes to remove any bubbles introduced during pouring.
-
Expose the prepolymer to UV light (365 nm). The required dose will depend on the intensity of the UV source and the thickness of the polymer layer. A typical starting point is an exposure time of 60-120 seconds for a 1-2 mm thick layer. Optimization of the curing time is recommended for specific setups.
-
After UV curing, carefully peel the solidified OSTE-AS replica from the master mold using a scalpel.
-
Use a biopsy punch to create inlet and outlet ports at the desired locations on the device.
-
Clean the device with isopropanol (B130326) and dry with a stream of nitrogen gas.
Protocol 3: Bonding of OSTE-AS Microfluidic Device to a Glass Substrate
This protocol describes the thermal bonding process to create an irreversible seal between the OSTE-AS device and a glass slide.
Materials:
-
Fabricated OSTE-AS microfluidic device (from Protocol 2)
-
Clean glass microscope slide
-
Oven
-
Clamps or weights
Procedure:
-
Ensure both the channel side of the OSTE-AS device and the surface of the glass slide are clean and free of dust or debris.
-
Bring the channel side of the OSTE-AS device into conformal contact with the glass slide.
-
Apply gentle, uniform pressure to ensure intimate contact and to remove any trapped air bubbles at the interface. Clamps or a small weight can be used for this purpose.
-
Place the assembled device in an oven and heat at 90-110°C for 30-60 minutes. This thermal treatment activates the condensation reaction between the ethoxysilane (B94302) groups on the OSTE-AS surface and the hydroxyl groups on the glass surface, forming strong Si-O-Si covalent bonds. The optimal bonding temperature and time may need to be determined empirically.
-
Allow the device to cool down slowly to room temperature before use to avoid thermal stress.
Visualizations
Caption: Experimental workflow for OSTE-AS microfluidic device fabrication.
Caption: Bonding mechanism of OSTE-AS polymer to a glass substrate.
Application Notes and Protocols for Surface Passivation of Quantum Dots using Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface passivation of quantum dots (QDs) using allyltriethoxysilane. This process is critical for improving the photostability and quantum yield of QDs, making them more suitable for various applications, including biomedical imaging and drug delivery. The protocols provided are based on established methodologies for silanization of nanoparticles and can be adapted for specific quantum dot systems.
Introduction to Quantum Dot Surface Passivation
Quantum dots are semiconductor nanocrystals that exhibit unique quantum mechanical properties. Their fluorescence emission is tunable with size, making them powerful tools in various fields. However, the surface of as-synthesized QDs often contains defects and dangling bonds that can act as trap states for charge carriers, leading to non-radiative recombination and a reduction in the photoluminescence quantum yield (PLQY).[1][2] Surface passivation aims to mitigate these defects by coating the QD surface with a protective layer. This process enhances the optical properties and stability of the QDs.[2][3]
This compound is a versatile surface modification agent. Its triethoxysilane (B36694) group can hydrolyze to form silanol (B1196071) groups that readily react with the hydroxyl groups on the surface of QDs, forming a stable covalent bond. The allyl group provides a reactive terminal for further functionalization, for instance, through thiol-ene "click" chemistry, enabling the attachment of biomolecules for targeted drug delivery or imaging.
Expected Effects of Surface Passivation
Successful surface passivation is expected to significantly improve the optical properties of quantum dots. While specific quantitative data for this compound is not extensively published, data from analogous passivation strategies using organic ligands and other silanes provide a strong indication of the potential improvements.
Table 1: Representative Quantitative Data on the Effects of Surface Passivation on Quantum Dots
| Property | Before Passivation (Typical) | After Passivation (Expected/Analogous Systems) | Reference |
| Photoluminescence Quantum Yield (PLQY) | 30-50% | Up to 78.64% | [3] |
| Photoluminescence Lifetime | ~10-20 ns | 45.71 ns | [3] |
| Surface Roughness (for QD films) | 3.61 nm | 1.38 nm | [3] |
| External Quantum Efficiency (for QLEDs) | ~2.5% | Up to 9.67% | [3] |
Note: The data in this table is derived from studies on various quantum dot passivation strategies and should be considered as representative examples of the improvements achievable through effective surface passivation.
Experimental Protocols
The following protocols provide a step-by-step guide for the surface passivation of quantum dots using this compound. These protocols are designed to be adaptable to different types of quantum dots (e.g., CdSe/ZnS, Perovskite QDs).
Materials and Equipment
-
Quantum Dots: Hydroxylated-surface quantum dots (e.g., CdSe/ZnS) dispersed in an organic solvent (e.g., toluene (B28343) or chloroform).
-
This compound (ATES)
-
Anhydrous Toluene or Chloroform (B151607)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%) (for catalyzed reaction)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Reaction flasks and reflux condenser
-
Magnetic stirrer and heating mantle
-
Centrifuge
-
Spectrofluorometer for PLQY measurements
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Protocol 1: Thermal Silanization
This protocol relies on thermal energy to drive the condensation reaction between this compound and the quantum dot surface.
Experimental Workflow for Thermal Silanization
Caption: Workflow for thermal silanization of quantum dots.
-
Preparation:
-
In a clean, dry reaction flask, disperse 10 mg of hydroxylated quantum dots in 20 mL of anhydrous toluene under a nitrogen or argon atmosphere.
-
In a separate vial, prepare a solution of 100 µL of this compound in 5 mL of anhydrous toluene.
-
-
Reaction:
-
Inject the this compound solution into the quantum dot dispersion with vigorous stirring.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours under an inert atmosphere.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
-
Purification:
-
Transfer the reaction mixture to centrifuge tubes.
-
Add 20 mL of ethanol to precipitate the passivated quantum dots.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the pellet in 10 mL of toluene.
-
Repeat the precipitation and washing steps two more times to remove unreacted silane (B1218182).
-
Finally, redisperse the purified, passivated quantum dots in a suitable solvent like toluene or chloroform for storage and characterization.
-
Protocol 2: Base-Catalyzed Silanization at Room Temperature
This protocol uses a base catalyst to promote the hydrolysis and condensation of this compound at room temperature, which may be preferable for temperature-sensitive quantum dots.
Experimental Workflow for Base-Catalyzed Silanization
Caption: Workflow for base-catalyzed silanization of QDs.
-
Preparation:
-
Disperse 10 mg of hydroxylated quantum dots in a mixture of 15 mL of toluene and 5 mL of ethanol in a reaction flask.
-
Prepare a solution of 100 µL of this compound in 5 mL of toluene.
-
-
Reaction:
-
Add the this compound solution to the quantum dot dispersion with stirring.
-
Add 500 µL of ammonium hydroxide (28-30%) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1 (Section 3.2.3).
-
Characterization of Passivated Quantum Dots
After passivation, it is crucial to characterize the quantum dots to confirm the success of the surface modification and to quantify the improvement in their properties.
Table 2: Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Expected Observation after Passivation |
| Photoluminescence Spectroscopy | Emission Spectrum, Quantum Yield | Increase in PLQY, minimal shift in emission peak. |
| UV-Visible Spectroscopy | Absorbance Spectrum | Minimal change in the absorbance onset, indicating the core QD size is preserved. |
| Transmission Electron Microscopy (TEM) | Size, Morphology, Dispersion | A thin, uniform silica (B1680970) shell may be visible around the QD core. QDs should remain well-dispersed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Functional Groups | Appearance of Si-O-Si stretching bands (~1000-1100 cm⁻¹) and C=C stretching from the allyl group (~1640 cm⁻¹). |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter consistent with the addition of the silane layer. |
Signaling Pathways and Applications in Drug Development
The functionalization of quantum dots is a key step in their application for drug development and cellular imaging. The allyl group introduced by this compound passivation serves as a versatile handle for bioconjugation.
Logical Relationship for Functionalization and Cellular Uptake
Caption: Functionalization and cellular uptake pathway.
By conjugating targeting ligands such as antibodies or peptides to the allyl-functionalized surface, the quantum dots can be directed to specific cell types. Upon binding to cell surface receptors, the functionalized QDs are often internalized via endocytosis, allowing for intracellular imaging of drug delivery pathways or the tracking of specific cellular components.
Conclusion
The surface passivation of quantum dots with this compound is a promising strategy to enhance their optical properties and stability, while also providing a versatile platform for further functionalization. The protocols and information provided herein offer a comprehensive guide for researchers to implement this technique and advance the application of quantum dots in their respective fields. Careful characterization is essential to confirm the success of the passivation and to understand the properties of the resulting nanomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface organic ligand-passivated quantum dots: toward high-performance light-emitting diodes with long lifetimes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Surface passivation strategies for CsPbBr3 quantum dots aiming at nonradiative suppression and enhancement of electroluminescent light-emitting diodes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Allyltriethoxysilane for the Preparation of Versatile, "Clickable" Stationary Phases in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application data for the use of allyltriethoxysilane in the preparation of versatile stationary phases for high-performance liquid chromatography (HPLC). The introduction of the allyl group onto a silica (B1680970) support via silanization creates a "clickable" surface that can be readily functionalized using highly efficient thiol-ene click chemistry. This approach allows for the straightforward synthesis of a wide array of stationary phases with tailored selectivities for various chromatographic applications, including Reversed-Phase (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and chiral separations.[1][2] The robust Si-C bond formed offers a stable platform for subsequent modifications.[1]
Part 1: Synthesis of Allyl-Modified Silica Support
The foundational step involves the covalent attachment of this compound to the surface of porous silica gel. The silanol (B1196071) groups (Si-OH) on the silica surface react with the ethoxy groups of the silane (B1218182) to form stable siloxane bonds (Si-O-Si).[3][4] This process, known as silanization, results in a silica surface decorated with reactive allyl groups.
Diagram 1: Silanization of Silica Surface
Experimental Protocol 1: Preparation of Allyl-Modified Silica
This protocol describes the functionalization of bare silica gel with this compound.
Materials:
-
Porous silica gel (e.g., 5 µm, 100 Å pore size)
-
This compound (ATES)
-
Toluene (B28343), anhydrous
-
Methanol (B129727), HPLC grade
-
Acetone (B3395972), HPLC grade
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Silica Activation:
-
Suspend 10 g of silica gel in 100 mL of 1 M HCl.
-
Stir the slurry for 4 hours at room temperature to activate the surface silanol groups.
-
Filter the silica and wash extensively with deionized water until the filtrate is neutral (pH 7).
-
Dry the activated silica in an oven at 150°C for 12 hours under vacuum.
-
-
Silanization Reaction:
-
Transfer the dried silica to a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 100 mL of anhydrous toluene to the flask to create a slurry.
-
Add 5 mL of this compound to the slurry.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours with constant stirring.
-
-
Washing and Curing:
-
Allow the mixture to cool to room temperature.
-
Filter the modified silica gel and wash sequentially with 50 mL portions of toluene, methanol, and acetone to remove unreacted silane and by-products.
-
Dry the resulting allyl-modified silica under vacuum at 80°C for 8 hours.
-
Part 2: Surface Modification via Thiol-Ene Click Chemistry
The allyl groups on the silica surface provide a versatile platform for further functionalization via the thiol-ene "click" reaction.[2] This reaction proceeds rapidly and efficiently under UV initiation or radical initiation, allowing for the covalent attachment of any thiol-containing molecule (R-SH) to the surface.[5] This method can be used to create a diverse range of stationary phases by simply changing the thiol reagent.
Diagram 2: Thiol-Ene Click Chemistry on Allyl-Silica
Experimental Protocol 2: General Thiol-Ene Functionalization
This protocol provides a general method for attaching a thiol-containing ligand to the allyl-modified silica.
Materials:
-
Allyl-modified silica (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., 1-octadecanethiol (B147371) for C18 phase, 3-mercapto-1-propanol (B27887) for a diol HILIC phase)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator.[2]
-
Methanol or other suitable solvent
-
Acetone, HPLC grade
Procedure:
-
Reaction Setup:
-
Suspend 5 g of allyl-modified silica in 50 mL of methanol in a quartz reaction vessel.
-
Add a 5-fold molar excess of the desired thiol ligand relative to the estimated allyl group concentration.
-
Add the photoinitiator (e.g., DMPA) at a concentration of approximately 1-2% (w/w) relative to the thiol.
-
Degas the suspension by bubbling with nitrogen for 20 minutes to remove oxygen, which can quench the radical reaction.
-
-
Photochemical Reaction:
-
While stirring and maintaining a nitrogen atmosphere, irradiate the suspension with a UV lamp (e.g., 254 nm or 365 nm) for 2-4 hours. The optimal time may vary depending on the specific reactants.
-
-
Washing:
-
After the reaction is complete, filter the functionalized silica.
-
Wash the material thoroughly with copious amounts of methanol and acetone to remove unreacted thiol and initiator by-products.
-
Dry the final stationary phase material under vacuum at 60°C for 12 hours.
-
Part 3: Performance Data and Applications
The flexibility of the thiol-ene reaction allows for the creation of stationary phases for numerous applications. By selecting the appropriate thiol ligand, phases can be designed for RPLC (e.g., using long-chain alkyl thiols), HILIC (using polar thiols like mercaptoethanol), or chiral separations (using chiral thiol ligands).[2][6][7]
Table 1: Representative Performance Characteristics of Allyl-Silica Derived Phases
| Stationary Phase Type | Thiol Ligand Example | Surface Coverage (µmol/m²) | Application | Key Performance Metric | Reference |
| Chiral (Weak Anion Exchanger) | tert-Butylcarbamoyl quinine | 0.47 - 0.73 | Enantioseparation | Minimal reduced plate height of 2.6 | [6] |
| Reversed-Phase (C18) | 1-Octadecanethiol | 3.5 - 6.0 (Typical Range) | Separation of hydrophobic compounds | Geometric shape selectivity | [8] |
| HILIC | Mercapto-oligo(ethylene glycol) | Not specified | Separation of polar peptides/nucleotides | High efficiency (e.g., >430,000 plates/m reported for similar monoliths) | [2][9] |
| Zwitterionic | Cysteic Acid | Not specified | HILIC separation of polar analytes | Multimodal retention (HILIC, ion-exchange) | [2] |
Note: Data is compiled from various sources and may not originate from identical base silica materials. The C18 coverage is a typical range for context.
Part 4: Overall Workflow and Characterization
A systematic workflow is crucial for the reproducible synthesis and validation of new stationary phases. Following synthesis, the material should be characterized to confirm successful functionalization before being packed into a column for chromatographic evaluation.
Diagram 3: Experimental and Characterization Workflowdot
References
- 1. Allyl-functionalized hybrid silica monoliths - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thiol-ene photo-click immobilization of a chiral chromatographic ligand on silica particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods [mdpi.com]
- 8. Alkylsilane-based stationary phases via a displaceable surface template approach: synthesis, characterization, and chromatographic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing aggregation of nanoparticles during Allyltriethoxysilane functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of nanoparticles during functionalization with allyltriethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during this compound functionalization?
A1: Nanoparticle aggregation during surface modification with this compound is often due to an increase in the surface energy of the system.[1] Several factors can lead to this instability:
-
Changes in Surface Charge: The introduction of this compound can alter the surface charge of the nanoparticles, reducing the electrostatic repulsion that keeps them dispersed.[1]
-
Incomplete Surface Coverage: If the this compound molecules do not fully cover the nanoparticle surface, exposed areas can lead to attractive van der Waals forces between particles, causing them to clump together.[1]
-
Hydrolysis and Condensation in Solution: this compound can hydrolyze and self-condense in the bulk solution, forming polysiloxane networks that can bridge multiple nanoparticles, leading to aggregation. This is particularly problematic if there is excess water in the reaction.
-
Solvent Incompatibility: The solvent used for the functionalization may not be optimal for maintaining the stability of either the original or the modified nanoparticles, which can lead to precipitation.[1]
-
Reaction Conditions: Parameters such as pH, temperature, reaction time, and the concentration of this compound can significantly influence the reaction kinetics and potentially promote aggregation.[1]
Q2: How does pH affect the functionalization process and nanoparticle stability?
A2: The pH of the solution is a critical parameter that influences both the hydrolysis of this compound and the surface charge of the nanoparticles. The rate of hydrolysis and condensation of silanes is generally slowest near neutral pH and increases under acidic or basic conditions. For many nanoparticles, the surface charge is also pH-dependent. If the pH is near the isoelectric point (IEP) of the nanoparticles, their surface charge will be close to zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Therefore, it is crucial to select a pH that ensures both efficient silanization and strong electrostatic repulsion between nanoparticles.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound depends on the size, concentration, and surface area of your nanoparticles. A concentration that is too low may result in incomplete surface coverage, leaving exposed patches that can lead to aggregation.[1] Conversely, an excessively high concentration can lead to the formation of multilayers on the nanoparticle surface and increased self-condensation in the solution, both of which can cause aggregation. It is recommended to calculate the theoretical amount of silane (B1218182) needed to form a monolayer on the nanoparticle surface and then optimize the concentration experimentally.
Q4: What is the best solvent for this functionalization?
A4: Anhydrous solvents are generally preferred for this compound functionalization to control the hydrolysis and condensation reactions. Anhydrous ethanol (B145695) or toluene (B28343) are commonly used. The choice of solvent will depend on the dispersibility of your specific nanoparticles. The key is to minimize the presence of water to prevent premature and uncontrolled reactions in the bulk solution.
Q5: How can I confirm that the functionalization was successful and that the nanoparticles are not aggregated?
A5: Several characterization techniques can be used:
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension. A significant increase in size or a broad size distribution after functionalization can indicate aggregation.
-
Zeta Potential: This measurement provides information about the surface charge of the nanoparticles. A change in zeta potential after functionalization can indicate successful surface modification. A high absolute zeta potential value (typically > |30| mV) suggests good colloidal stability.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to assess their morphology and look for signs of aggregation. In some cases, a thin silane layer on the surface can be observed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic chemical bonds of the allyl group and the siloxane network on the nanoparticle surface, confirming successful functionalization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon addition of this compound. | 1. Incorrect pH: The pH of the nanoparticle suspension may be close to its isoelectric point. 2. Rapid change in surface charge: The sudden introduction of the silane can destabilize the nanoparticles. 3. Uncontrolled hydrolysis and condensation: Excess water in the reaction mixture is causing the silane to polymerize in solution. | 1. Adjust pH: Before adding the silane, adjust the pH of the nanoparticle suspension to a value that ensures strong electrostatic repulsion. 2. Slow addition: Add the this compound solution dropwise while vigorously stirring the nanoparticle suspension. 3. Use anhydrous solvent: Ensure your solvent and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Gradual aggregation during or after the reaction. | 1. Incomplete surface coverage: The concentration of this compound may be too low, or the reaction time may be too short. 2. Sub-optimal reaction conditions: The temperature or stirring speed may not be adequate for a uniform reaction. 3. Bridging flocculation: At certain concentrations, the forming siloxane chains can bridge between nanoparticles. | 1. Optimize silane concentration and reaction time: Increase the concentration of this compound or extend the reaction time. 2. Optimize reaction conditions: Ensure vigorous and uniform stirring throughout the reaction. Consider optimizing the reaction temperature. 3. Adjust silane concentration: Experiment with slightly lower or higher concentrations of this compound to find the optimal range that avoids bridging. |
| Aggregation during purification/washing steps. | 1. Centrifugation forces: High-speed centrifugation can overcome the repulsive forces between the functionalized nanoparticles, leading to irreversible aggregation. 2. Solvent change: The functionalized nanoparticles may not be stable in the washing solvent. | 1. Optimize centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if necessary. 2. Gradual solvent exchange: If a change of solvent is necessary, do it gradually by adding the new solvent in increasing proportions over several washing steps. |
Data Presentation
The following tables provide a general overview of how key experimental parameters can influence the aggregation state of nanoparticles during silanization. The specific values will vary depending on the type and size of the nanoparticles, as well as the specific reaction conditions.
Table 1: Effect of this compound Concentration on Hydrodynamic Diameter and Zeta Potential of Silica (B1680970) Nanoparticles (Conceptual Data)
| This compound Concentration (mM) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Bare Nanoparticles) | 100 | 0.15 | -45 |
| 0.1 | 105 | 0.18 | -35 |
| 0.5 | 110 | 0.20 | -25 |
| 1.0 | 150 (some aggregation) | 0.35 | -15 |
| 5.0 | >500 (significant aggregation) | >0.5 | -5 |
Table 2: Effect of pH on Hydrodynamic Diameter and Zeta Potential of this compound Functionalized Silica Nanoparticles (Conceptual Data)
| Reaction pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 4 | 120 | 0.25 | +10 |
| 7 | 250 (significant aggregation) | 0.45 | -5 |
| 9 | 115 | 0.22 | -30 |
| 11 | 130 | 0.28 | -40 |
Experimental Protocols
A general protocol for the functionalization of silica nanoparticles with this compound is provided below. This protocol should be optimized for your specific nanoparticle system.
Post-Synthesis Grafting of this compound onto Silica Nanoparticles
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound
-
Anhydrous Ethanol (or Toluene)
-
Ammonium (B1175870) Hydroxide (B78521) (for base-catalyzed reaction, optional)
-
Acetic Acid (for acid-catalyzed reaction, optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Sonication bath
-
Centrifuge
Protocol:
-
Nanoparticle Dispersion: Disperse a known amount of silica nanoparticles in anhydrous ethanol in a round-bottom flask. Sonicate the suspension for at least 15 minutes to ensure a homogeneous dispersion and to break up any existing aggregates.
-
pH Adjustment (Optional): If a catalyzed reaction is desired, the pH of the suspension can be adjusted at this stage. For a base-catalyzed reaction, a small amount of ammonium hydroxide can be added. For an acid-catalyzed reaction, a small amount of acetic acid can be added.
-
Silane Addition: While vigorously stirring the nanoparticle suspension, add the desired amount of this compound dropwise.
-
Reaction: Attach a condenser to the flask and allow the reaction to proceed at a set temperature (e.g., room temperature or elevated temperature) with continuous stirring for a specified time (e.g., 4-24 hours).
-
Washing and Purification: After the reaction is complete, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation. Discard the supernatant, which contains unreacted silane and byproducts.
-
Resuspension and Cleaning: Resuspend the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly to redisperse. Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unbound silane.
-
Final Product: After the final wash, the this compound-functionalized silica nanoparticles can be redispersed in the desired solvent for storage or further use.
Visualizations
Caption: Experimental workflow for the functionalization of nanoparticles with this compound.
Caption: Hydrolysis and condensation reactions of this compound on a nanoparticle surface.
Caption: Key factors contributing to nanoparticle aggregation during functionalization.
References
Troubleshooting incomplete hydrolysis of Allyltriethoxysilane
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete hydrolysis of Allyltriethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound hydrolysis?
The hydrolysis of this compound is a fundamental process where the three ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) in the presence of water. This reaction forms allyl silanetriol and ethanol (B145695) as a byproduct. The resulting silanetriol is a reactive intermediate that can then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[1] This two-stage process of hydrolysis and condensation is crucial for applications such as surface modification and material synthesis.[2][3]
Q2: My this compound is not hydrolyzing completely. What are the common causes?
Incomplete hydrolysis of triethoxysilyl groups can be attributed to several factors. The reaction is sensitive to pH, water concentration, temperature, solvent, and the presence of catalysts.[4] Insufficient water, neutral pH, and low temperatures can significantly slow down or prevent complete hydrolysis.[4] Additionally, the choice of solvent can impact the reaction, with the presence of alcohol co-solvents like ethanol potentially slowing down the hydrolysis rate.[4]
Q3: How does pH influence the rate of hydrolysis?
The hydrolysis of triethoxysilyl groups is slowest at a neutral pH of approximately 7.[4] Both acidic and basic conditions catalyze the reaction.[4]
-
Acidic conditions (pH 3-5): Protonation of the ethoxy group makes the silicon atom more susceptible to nucleophilic attack by water.[4][5]
-
Basic conditions: Hydroxide ions directly attack the silicon atom.[4][5] For non-amino silanes like this compound, adjusting the pH to 3-5 with an acid is generally recommended to promote hydrolysis.[4]
Q4: What is the optimal water-to-silane ratio for complete hydrolysis?
Stoichiometrically, three moles of water are required to hydrolyze one mole of this compound. However, in practice, using only the stoichiometric amount may not lead to complete hydrolysis due to the concurrent condensation reactions.[4] An excess of water is often recommended to drive the equilibrium towards the formation of the hydrolyzed product.[2][4] The rate of hydrolysis generally increases with higher water concentrations.[4]
Q5: How does temperature affect the hydrolysis reaction?
Increasing the reaction temperature generally accelerates the rate of hydrolysis.[6][7] However, it is important to find a balance, as higher temperatures also accelerate the subsequent condensation reaction, which can lead to the formation of undesirable oligomers and gels.[7] For many silanes, a temperature in the range of 40-60°C is often effective for hydrolysis.[7]
Q6: Can the choice of solvent impact the hydrolysis of this compound?
Yes, the solvent plays a critical role. The presence of alcohol co-solvents, such as ethanol (which is also a byproduct of the hydrolysis), can slow down the reaction rate.[4][8] The solvent's polarity can also influence the solubility of both the silane (B1218182) and water, thereby affecting the reaction kinetics.[9][10] It is also crucial to use dry solvents and glassware to prevent premature hydrolysis from atmospheric moisture.[10]
Q7: I'm observing the formation of a white precipitate or gel. What is happening?
The formation of a white precipitate or gel is a common indicator of premature and uncontrolled condensation of the hydrolyzed silane intermediates (silanols).[7] This often occurs when the concentration of silanols becomes too high or if the reaction conditions (like pH and temperature) favor condensation over a controlled hydrolysis. This can lead to the formation of insoluble polysiloxane networks.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Slow or incomplete hydrolysis | Neutral pH | Adjust the pH of the reaction mixture to an acidic range (pH 3-5) using a dilute acid like acetic acid. | [4] |
| Insufficient water | Increase the molar ratio of water to this compound. A significant excess of water is often beneficial. | [2][4] | |
| Low temperature | Increase the reaction temperature to a range of 40-60°C. Monitor the reaction closely to avoid excessive condensation. | [6][7] | |
| Inappropriate solvent | If using an alcohol co-solvent, consider reducing its concentration. Ensure all solvents are anhydrous to prevent premature reaction. | [4][8][10] | |
| Formation of white precipitate/gel | Rapid condensation | Control the rate of hydrolysis by optimizing pH and temperature. Consider a slower, more controlled addition of the silane to the hydrolysis medium. | [7][10] |
| High silane concentration | Reduce the initial concentration of this compound in the reaction mixture. | [11] | |
| Inconsistent results | Atmospheric moisture | Handle this compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture. Use thoroughly dried glassware. | [10] |
| Impure reagents | Ensure the this compound, water, and any solvents or catalysts are of high purity. | [3] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the quantitative monitoring of the disappearance of ethoxy groups and the appearance of ethanol.
Methodology:
-
Sample Preparation:
-
Prepare the reaction mixture in a deuterated solvent (e.g., D₂O or a mixture with a deuterated organic solvent like acetone-d₆) to avoid a large solvent peak in the spectrum.
-
If a non-deuterated solvent is necessary, use a co-solvent with a known chemical shift that does not overlap with the signals of interest.
-
Include an internal standard with a known concentration for accurate quantification.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the reaction mixture immediately after the addition of this compound. This will serve as the time-zero reference point.
-
-
Reaction Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular time intervals throughout the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the ethoxy protons of this compound (typically a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the methylene (B1212753) protons of the ethanol byproduct (a quartet around 3.6 ppm).
-
The extent of hydrolysis can be calculated by comparing the decrease in the integral of the this compound ethoxy protons to the increase in the integral of the ethanol protons over time.
-
Protocol 2: Monitoring this compound Hydrolysis by FTIR Spectroscopy
This protocol provides a qualitative and semi-quantitative method to follow the hydrolysis by observing changes in characteristic infrared absorption bands.
Methodology:
-
Sample Preparation:
-
Prepare the reaction mixture containing this compound, water, and any solvent or catalyst.
-
-
Initial Spectrum:
-
Acquire an FTIR spectrum of the unreacted mixture. This will serve as the time-zero reference. An Attenuated Total Reflectance (ATR) accessory is often convenient for liquid samples.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 10-30 minutes), acquire an FTIR spectrum of the reaction mixture.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[12]
-
Observe the appearance and increase of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).[12]
-
The formation of siloxane bonds (Si-O-Si) due to condensation can also be monitored by the appearance of a band around 1050-1000 cm⁻¹.[12]
-
Visualizations
Caption: Stepwise hydrolysis of this compound to form a silanetriol, followed by condensation.
Caption: General experimental workflow for monitoring this compound hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | [gelest.com]
- 3. gelest.com [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Allyltriethoxysilane (ATES) Surface Grafting
Welcome to the technical support center for optimizing reaction conditions for Allyltriethoxysilane (ATES) surface grafting. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice for common issues, and answers to frequently asked questions related to modifying surfaces with ATES.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of grafting this compound (ATES) onto a surface? this compound is a bifunctional molecule used as a coupling agent to form a durable bond between inorganic substrates (like glass, silica, and metal oxides) and organic materials.[1] The triethoxysilane (B36694) group reacts with surface hydroxyls to covalently anchor the molecule, while the terminal allyl group (a carbon-carbon double bond) provides a reactive handle for subsequent chemical modifications, such as polymerization or "click" chemistry reactions.[2]
Q2: What is the fundamental chemical mechanism of ATES grafting? The process occurs in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). This step can be catalyzed by acid or base.
-
Condensation: These silanol groups then condense (react) with hydroxyl (-OH) groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing ethanol (B145695) as a byproduct. Additionally, adjacent hydrolyzed ATES molecules can condense with each other, forming a cross-linked network on the surface.
Q3: Why is substrate cleaning and pre-treatment so critical? Successful grafting relies on the availability of reactive hydroxyl (-OH) groups on the substrate surface. A thorough cleaning and hydroxylation protocol is essential to remove organic contaminants and to generate a high density of these hydroxyl groups.[3] Inadequate surface preparation is a primary cause of poor or inconsistent grafting.
Q4: How can I confirm that the ATES grafting was successful? Several surface analysis techniques can be used for confirmation:
-
Contact Angle Measurement: A successful grafting of a hydrophobic silane (B1218182) like ATES onto a hydrophilic surface (like clean glass) will cause a significant increase in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental composition of the surface, and the appearance of Silicon (Si) and Carbon (C) peaks confirms the presence of the silane.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the characteristic vibrational bands of the siloxane network (Si-O-Si) and the allyl group.
-
Atomic Force Microscopy (AFM): Can be used to observe changes in surface morphology and roughness after grafting.
Troubleshooting Guide
This section addresses specific issues that may arise during the grafting process in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Grafting Density / Incomplete Coverage | 1. Insufficient Surface Hydroxyls: The substrate was not cleaned or activated properly.2. Incorrect Silane Concentration: A concentration that is too low may not provide enough molecules to cover the surface.3. Inert Solvent is Too Anhydrous: A trace amount of water is required for hydrolysis.4. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion. | 1. Implement a rigorous cleaning protocol such as Piranha solution or oxygen plasma treatment to generate surface hydroxyls.2. Empirically optimize the silane concentration. Start with a 1-2% (v/v) solution and increase as needed.3. For reactions in anhydrous solvents like toluene, ensure a controlled, trace amount of water is present to initiate hydrolysis.4. Increase the reaction time or moderately increase the temperature (e.g., to 50-80°C) to promote more complete coverage. |
| Uneven Coating / Aggregates on Surface | 1. Excess Water/High Humidity: Leads to premature hydrolysis and self-condensation of ATES in the solution before it can bind to the surface, forming polysiloxane aggregates.2. High Silane Concentration: Can lead to the formation of multilayers and aggregates instead of a uniform monolayer.3. Substrate Contamination: Particulate or organic residues on the surface can disrupt uniform layer formation. | 1. Perform the reaction in a controlled environment with low humidity or under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.2. Reduce the silane concentration to favor monolayer formation.3. Ensure the substrate is meticulously cleaned and handled in a clean environment immediately prior to silanization. |
| Poor Stability / Adhesion of Grafted Layer | 1. Incomplete Covalent Bonding: Insufficient condensation between silanol groups and the surface.2. No Curing Step: Lack of a post-grafting thermal treatment to drive the condensation reaction to completion and remove byproducts.3. Physisorbed Multilayers: Weakly bound layers of silane are washed away, leaving an incomplete layer. | 1. Ensure optimal reaction conditions (time, temperature) are met. The presence of an acid or base catalyst can also be explored.2. Implement a post-silanization curing step by baking the substrate (e.g., at 110-120°C for 30-60 minutes) to stabilize the siloxane network.3. After the reaction, thoroughly rinse the substrate with a fresh solvent (e.g., toluene, then ethanol) to remove any non-covalently bound silane molecules. |
| Inconsistent Results Between Experiments | 1. Variability in Humidity: Ambient humidity can drastically affect the rate of hydrolysis and self-condensation.2. Reagent Age/Quality: Old silane may have already partially hydrolyzed in the bottle.3. Inconsistent Surface Preparation: Minor variations in cleaning protocols can lead to different densities of surface hydroxyl groups. | 1. Control the reaction environment by using a glove box or performing the experiment under a dry, inert gas stream.2. Use a fresh bottle of this compound or one that has been stored properly under an inert atmosphere.3. Standardize the substrate cleaning and handling protocol meticulously for all experiments. |
Optimizing Reaction Conditions
The efficiency of ATES grafting is highly dependent on key reaction parameters. Optimizing these variables is crucial for achieving a uniform, stable, and functional surface coating.
Data Presentation
Disclaimer: Quantitative data for this compound is not widely available in published literature. The following table presents data for a structurally similar molecule, vinyltriethoxysilane (B1683064) (VTES) , grafted onto carbon fiber, to illustrate the typical effect of concentration on surface wettability. This data should be used as a guideline for optimization.
Table 1: Effect of Vinyltriethoxysilane (VTES) Concentration on Water Contact Angle of Modified Carbon Fiber.
| VTES Concentration (v/v %) | Resulting Water Contact Angle (°) | Observation |
| 0 (Desized Control) | 86.3° | Inherently high contact angle of the base material. |
| 0 (H₂O₂ Treated) | 72.7° | Hydroxylation slightly increases surface wettability. |
| 0.4% | 35.1° | Optimal concentration for increasing surface polarity and wettability.[4] |
| > 0.4% | Increasing | Excessive silane may fill surface grooves, reducing roughness and altering the final contact angle.[4] |
Data adapted from a study on modifying carbon fiber surfaces with vinyltriethoxysilane (VTES)[4].
Experimental Protocols
The following protocols provide a general framework. Specific parameters should be optimized for your particular substrate and application.
Protocol 1: Substrate Cleaning and Hydroxylation (for Silicon/Glass)
Objective: To remove organic contaminants and create a surface rich in hydroxyl (-OH) groups.
Method: Piranha Solution Cleaning Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care inside a certified fume hood with appropriate personal protective equipment (goggles, acid-resistant gloves, lab coat).
-
Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The reaction is highly exothermic.
-
Immersion: Immerse the silicon or glass substrates into the freshly prepared Piranha solution.
-
Heating: Heat the solution to 90°C for 30-60 minutes.
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas. The substrate should be used immediately for the best results.
Protocol 2: ATES Grafting via Solution Deposition
Objective: To form a self-assembled layer of ATES on the hydroxylated surface.
-
Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene.
-
Silanization Reaction: Place the cleaned, dried substrates in the silane solution. Seal the container to prevent moisture contamination.
-
Incubation: Allow the reaction to proceed for 2-24 hours at room temperature. For a more robust layer, the reaction can be heated to 60-80°C for 2-4 hours.
-
Rinsing: Remove the substrates from the solution. Rinse them sequentially with fresh anhydrous toluene, followed by ethanol or isopropanol, to remove any physically adsorbed silane molecules.
-
Drying: Dry the substrates again under a stream of nitrogen or argon.
Protocol 3: Post-Grafting Curing
Objective: To stabilize the grafted layer by promoting further cross-linking and covalent bond formation.
-
Baking: Place the silanized and rinsed substrates in an oven.
-
Curing: Heat the substrates at 110-120°C for 30-60 minutes.
-
Cooling: Allow the substrates to cool to room temperature before use or storage. Store in a clean, dry, and sealed container.
Visual Guides
The following diagrams illustrate the chemical mechanism and the general experimental workflow for ATES surface grafting.
Caption: Chemical mechanism of ATES surface grafting.
Caption: General experimental workflow for surface grafting.
References
Common issues with the stability of Allyltriethoxysilane coatings
Technical Support Center: Allyltriethoxysilane Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound coatings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the application and use of this compound coatings.
Issue 1: Poor or Non-Uniform Coating Adhesion
Q1: My this compound coating is peeling or delaminating from the substrate. What are the possible causes and solutions?
A1: Poor adhesion is a frequent problem and can stem from several factors, primarily related to the substrate surface and the coating process.[1][2][3]
-
Inadequate Substrate Cleaning: The presence of organic residues, oils, dust, or other contaminants on the substrate surface can severely hinder the formation of a strong bond between the silane (B1218182) and the substrate.[2][3] It is crucial to have a thoroughly clean surface to ensure uniform binding.
-
Insufficient Surface Hydroxyl Groups: this compound covalently bonds to hydroxyl (-OH) groups on the substrate surface. If the surface is not sufficiently activated (hydroxylated), there will be a limited number of binding sites, leading to poor adhesion.
-
Improper Curing: A sub-optimal curing temperature or time will result in incomplete condensation reactions, leading to a weakly bound coating.
Troubleshooting Steps:
-
Review Substrate Cleaning Protocol: Ensure a rigorous cleaning procedure is in place. This may involve sonication in a series of solvents (e.g., acetone (B3395972), isopropanol (B130326), deionized water) or specialized treatments like plasma cleaning or piranha etching for certain substrates.
-
Verify Surface Activation: For substrates like glass or silicon, ensure that the surface has a high density of hydroxyl groups. This can be achieved through treatments such as UV/ozone exposure or immersion in a base or acid solution.
-
Optimize Curing Parameters: Experiment with different curing temperatures and times to find the optimal conditions for your specific substrate and application.
Issue 2: Hazy, Cloudy, or Visually Imperfect Coating
Q2: The this compound coating appears hazy or has visible aggregates. What could be the cause?
A2: A hazy or cloudy appearance is typically a sign of premature and uncontrolled hydrolysis and self-condensation of the this compound in solution, forming insoluble polysiloxane networks.
-
Moisture Contamination: The presence of excess water in the solvent or a humid environment can trigger rapid polymerization of the silane before it has a chance to form a uniform monolayer on the substrate.
-
Improper Solution Preparation: Using a non-anhydrous solvent is a common cause of premature hydrolysis. The solution should be prepared fresh before each use to minimize this effect.
-
Over-application: Applying too much of the silane solution can lead to the formation of thick, uneven layers and dark spots.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents (e.g., toluene (B28343), ethanol) for preparing the silane solution.
-
Work in a Controlled Environment: Whenever possible, handle the silane and prepare the solution in a low-humidity environment, such as a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare Fresh Solutions: Only prepare the amount of solution needed for the immediate experiment. Do not store the prepared solution for extended periods.
-
Control Application Thickness: Optimize the coating parameters (e.g., withdrawal speed in dip-coating, spin speed in spin-coating) to achieve the desired thickness.
Issue 3: Inconsistent Coating Performance
Q3: I am observing variability in the performance of my this compound coatings from batch to batch. How can I improve consistency?
A3: Inconsistent performance is often a result of subtle variations in the experimental parameters.
-
Environmental Fluctuations: Changes in ambient temperature and humidity can affect the rates of hydrolysis and condensation.
-
Solution Aging: As the prepared silane solution ages, it will undergo gradual hydrolysis and condensation, leading to changes in its reactivity.
-
Substrate Variability: Inconsistencies in the surface properties of the substrate from different batches can affect coating quality.
Troubleshooting Steps:
-
Standardize Environmental Conditions: Maintain consistent temperature and humidity levels in the laboratory where the coating process is performed.
-
Strict Adherence to Solution Preparation Time: Use the silane solution immediately after preparation and within a consistent timeframe for all experiments.
-
Characterize Substrates: If possible, characterize the surface of each new batch of substrates (e.g., using contact angle measurements) to ensure consistency.
Quantitative Data Summary
The stability and reactivity of this compound are highly dependent on several experimental parameters. The following table summarizes key quantitative data to aid in the optimization of your coating process.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.5% - 5% (v/v) in anhydrous solvent | Higher concentrations may lead to the formation of multilayers and increase the risk of aggregation. The optimal concentration depends on the substrate and desired coating thickness. |
| pH of Solution | 4-5 | Acidic conditions generally favor the hydrolysis reaction over the condensation reaction, allowing for a more controlled formation of silanol (B1196071) groups.[4] The minimum condensation rate for many silanols is observed around this pH range. |
| Curing Temperature | 80°C - 120°C | This temperature range provides the necessary thermal energy to drive the condensation reactions, forming stable Si-O-Substrate and Si-O-Si bonds.[5] |
| Curing Time | 30 - 60 minutes | The optimal curing time is dependent on the temperature and the specific substrate. |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: Substrate Preparation (General Procedure for Glass or Silicon)
-
Initial Cleaning: Sonicate the substrate in a detergent solution (e.g., 2% Alconox) for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Solvent Cleaning: Sonicate the substrate sequentially in acetone and then isopropanol for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon.
-
Surface Activation (Hydroxylation): Expose the cleaned substrate to a UV/ozone cleaner for 15-20 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Final Rinse and Dry: Thoroughly rinse the activated substrate with deionized water and dry it under a stream of nitrogen or argon. The substrate is now ready for coating.
Protocol 2: this compound Solution Preparation and Coating (Dip-Coating Method)
-
Solvent Preparation: Use an anhydrous solvent such as toluene or ethanol.
-
Solution Formulation: In a clean, dry container, prepare a 1% (v/v) solution of this compound in the chosen anhydrous solvent. For example, add 100 µL of this compound to 10 mL of anhydrous toluene. Use the solution immediately after preparation.
-
Substrate Immersion: Immerse the clean, activated substrate into the freshly prepared silane solution.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature. Ensure the container is sealed to prevent the ingress of atmospheric moisture.
-
Rinsing: Remove the substrate from the solution and rinse it by sonicating in a fresh portion of the anhydrous solvent for 5 minutes to remove any physically adsorbed silane molecules. Repeat this rinsing step with a fresh portion of the solvent.
-
Drying: Dry the coated substrate under a stream of nitrogen or argon.
-
Curing: Place the coated substrate in an oven at 110°C for 30-60 minutes.
-
Cooling and Storage: Allow the substrate to cool to room temperature before characterization or further use. Store the coated substrates in a desiccator or under an inert atmosphere.
Visualizations
Diagram 1: this compound Hydrolysis and Condensation Pathway
This diagram illustrates the two-step reaction mechanism of this compound, starting with hydrolysis to form reactive silanols, followed by condensation to form a stable polysiloxane network on the substrate.
Caption: Chemical pathway of this compound coating formation.
Diagram 2: Troubleshooting Workflow for Poor Coating Adhesion
This workflow provides a logical sequence of steps to diagnose and resolve issues related to poor adhesion of this compound coatings.
Caption: A step-by-step guide to troubleshooting poor coating adhesion.
Diagram 3: Experimental Workflow for this compound Coating
This diagram outlines the standard experimental procedure for applying an this compound coating, from substrate preparation to final curing.
Caption: Standard procedure for this compound coating application.
References
Technical Support Center: Allyltriethoxysilane (ATES) Deposition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the uniformity of Allyltriethoxysilane (ATES) deposition.
Troubleshooting Guide
This guide addresses common issues encountered during ATES deposition experiments.
Question 1: The deposited ATES film appears hazy, cloudy, or patchy. What is the cause and how can it be resolved?
Answer:
A hazy or non-uniform appearance is typically a result of the aggregation of silane (B1218182) molecules or surface contamination.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Substrate | Ensure the substrate is thoroughly cleaned to remove organic residues and particulates. Employ a multi-step cleaning process, such as sonication in a series of solvents (e.g., acetone (B3395972), isopropanol) followed by DI water rinsing and drying with an inert gas. |
| High Silane Concentration | An excessively high concentration of ATES in a solution can lead to the formation of multilayers and aggregates instead of a uniform monolayer. It is recommended to reduce the ATES concentration in the deposition solution. |
| Unstable Deposition Solution | ATES is susceptible to premature hydrolysis and self-condensation in the presence of moisture. This leads to the formation of polysiloxane aggregates in the solution, which then deposit on the substrate, causing a hazy appearance. Always use a freshly prepared solution in an anhydrous solvent immediately before the deposition process.[1] |
| Inadequate Rinsing | A gentle yet thorough rinsing step after deposition is crucial. Inconsistent or insufficient rinsing can leave behind patches of excess, unbound silane. |
| Inhomogeneous Substrate Surface | The substrate itself may possess variations in its surface chemistry or topography, leading to non-uniform silanization. Ensure high-quality, clean substrates are used. |
Question 2: The ATES film has poor adhesion to the substrate. What are the likely causes and how can this be improved?
Answer:
Poor adhesion is often a result of inadequate surface preparation or an incomplete curing process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Surface Hydroxylation | The formation of a strong covalent bond between ATES and the substrate relies on the presence of hydroxyl (-OH) groups on the surface. For silicon-based substrates, a piranha solution treatment or UV-ozone exposure can be used to generate a high density of silanol (B1196071) groups. |
| Improper Curing | A post-deposition curing step is essential to drive the condensation reaction, which forms strong siloxane (Si-O-Si) bonds between the silane molecules and the substrate. Insufficient curing temperature or time will result in a poorly cross-linked and weakly adhered film. |
| Moisture in the Deposition Environment | While a small amount of water is necessary to initiate the hydrolysis of the ethoxy groups, excessive moisture can lead to premature polymerization of the silane in the bulk solution rather than on the substrate surface, weakening adhesion. |
| Quality of Silane Solution | Using an old or improperly stored ATES solution can lead to the formation of aggregates and polymers that deposit on the surface as a weakly bound film. Always use a freshly prepared solution.[1] |
Question 3: The surface properties of the ATES-coated substrate are inconsistent across the surface. Why is this happening?
Answer:
Inconsistent surface properties, such as variable contact angles, suggest a non-uniform or incomplete ATES monolayer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sub-optimal Deposition Time | The immersion time of the substrate in the silane solution needs to be optimized. A duration that is too short may not allow for the formation of a complete monolayer, while an excessively long time can contribute to the deposition of multilayers and aggregates. |
| Inconsistent Reaction Temperature | The temperature during deposition can influence the rate of the surface reaction and the self-assembly process. Ensure a consistent and controlled temperature throughout the deposition. |
| Non-uniform Vapor Flow (Vapor Deposition) | In vapor-phase deposition, ensure a uniform flow of the ATES vapor over the entire substrate surface. Dead zones in the reactor can lead to thinner or non-existent films in those areas. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended deposition method for ATES: solution-phase or vapor-phase?
A1: Both methods can be effective, but vapor-phase deposition is often preferred for achieving more reproducible and uniform monolayers as it is less sensitive to ambient humidity.[2] Solution-phase deposition is simpler to set up but requires careful control of solvent purity and water content.
Q2: How critical is substrate preparation for ATES deposition?
A2: It is extremely critical. The success of the deposition is highly dependent on a clean, activated substrate surface with a sufficient density of hydroxyl groups to react with the silane.
Q3: What are the key parameters to control for uniform ATES deposition?
A3: The key parameters include:
-
Substrate Cleanliness and Surface Chemistry: A pristine, hydroxylated surface is paramount.
-
ATES Concentration (Solution) or Vapor Pressure (Vapor): This affects the rate of deposition and the likelihood of multilayer formation.
-
Deposition Time and Temperature: These parameters influence the reaction kinetics and the formation of a complete monolayer.
-
Moisture Content: The presence of water must be carefully controlled.
-
Curing Temperature and Time: Essential for forming a stable, cross-linked film.
Q4: Can plasma treatment improve ATES deposition uniformity?
A4: Yes, plasma treatment can be a highly effective method for cleaning and activating the substrate surface prior to silanization.[3] Hydrogen plasma, in particular, has been shown to enhance subsequent silane deposition.[4][5][6]
Experimental Protocols
Below are generalized protocols for both vapor-phase and solution-phase deposition of ATES. These should be optimized for your specific substrate and application.
Protocol 1: Vapor-Phase Deposition of ATES
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone and then isopropanol (B130326) for 15 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the substrate with a stream of high-purity nitrogen or argon.
-
Activate the surface using a UV-ozone cleaner for 15-20 minutes or by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse again extensively with DI water and dry thoroughly.
-
-
Deposition Process:
-
Place the cleaned, dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing 100-200 µL of ATES inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Allow the deposition to proceed for 1-4 hours at a controlled temperature (e.g., 70-90°C). The optimal time and temperature should be determined empirically.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas.
-
Remove the coated substrate and rinse it with anhydrous toluene (B28343), followed by ethanol, to remove any physisorbed silanes.
-
Dry the substrate with a stream of inert gas.
-
Cure the substrate by baking it in an oven at 110-120°C for 30-60 minutes.
-
Protocol 2: Solution-Phase Deposition of ATES
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in the vapor-phase protocol.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of ATES in anhydrous toluene. It is critical to use a dry solvent and prepare the solution immediately before use to prevent premature hydrolysis.
-
-
Deposition Process:
-
Immerse the freshly cleaned and dried substrates into the silane solution.
-
Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Cure the coated substrates in an oven at 110°C for 45 minutes.
-
Allow the substrates to cool to room temperature before use.
-
Quantitative Data on Deposition Parameters
The following tables summarize the expected qualitative and quantitative impact of key deposition parameters on the uniformity and thickness of the ATES film. Disclaimer: The quantitative values are illustrative and based on general principles of silane deposition. Optimal parameters should be determined empirically for each specific application.
Table 1: Effect of Deposition Parameters on Film Properties (Vapor Phase)
| Parameter | Range | Effect on Uniformity | Effect on Thickness | Notes |
| Substrate Temperature | 50 - 120 °C | Higher temperatures generally improve uniformity by increasing surface mobility, but excessively high temperatures can lead to non-uniformity due to increased desorption rates. | Thickness generally decreases at higher temperatures. | A temperature that is too low may result in a low deposition rate and poor film formation. |
| Deposition Time | 0.5 - 6 hours | Longer times can improve coverage up to a monolayer, but excessive time can lead to non-uniform multilayers. | Thickness increases with time, plateauing after monolayer formation. | - |
| Chamber Pressure | 0.1 - 5 Torr | Lower pressures generally lead to more uniform films due to longer mean free paths of the molecules. | Deposition rate is influenced by pressure. | - |
Table 2: Effect of Deposition Parameters on Film Properties (Solution Phase)
| Parameter | Range | Effect on Uniformity | Effect on Thickness | Notes |
| ATES Concentration | 0.1 - 5% (v/v) | Lower concentrations (e.g., 0.5-1%) favor monolayer formation and better uniformity. Higher concentrations increase the risk of aggregation and non-uniformity. | Thickness increases with concentration, with a higher risk of uncontrolled multilayer formation. | - |
| Deposition Time | 15 - 120 min | Sufficient time is needed for a complete monolayer to form. Very long immersion times can lead to thicker, less uniform films. | Thickness increases with time. | - |
| Curing Temperature | 100 - 150 °C | Proper curing is critical for film stability and uniformity. Insufficient temperature can lead to a soft, easily damaged film. | Minimal effect on thickness, but significant impact on film density and adhesion. | - |
Visualizations
Caption: Experimental workflow for this compound (ATES) deposition.
Caption: Troubleshooting flowchart for non-uniform ATES deposition.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coating Failure Troubleshooting [marvelcoatings.com]
- 4. mdpi.com [mdpi.com]
- 5. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 6. This compound | [gelest.com]
Technical Support Center: Characterizing Allyltriethoxysilane (ATES) Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of Allyltriethoxysilane (ATES) thin films.
Troubleshooting Guides
This section addresses specific issues that may arise during the characterization of ATES thin films using common analytical techniques.
1. Contact Angle Goniometry
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or widely varying contact angle measurements across the sample. | 1. Non-uniform film deposition: Incomplete or uneven coverage of the ATES film on the substrate.[1] 2. Surface contamination: Presence of organic residues or particulate matter on the film. 3. Substrate roughness: Inherent roughness of the underlying substrate affecting droplet shape. | 1. Optimize deposition protocol: Ensure thorough substrate cleaning and controlled deposition conditions (time, temperature, and humidity).[2] 2. Improve cleaning procedure: Use appropriate solvent rinsing steps after deposition to remove physisorbed molecules. 3. Characterize substrate: Analyze the substrate's topography with AFM to account for its contribution to wettability. |
| Advancing and receding contact angles are significantly different (high hysteresis). | 1. Chemical heterogeneity: Presence of both hydrophobic (allyl groups) and hydrophilic (unreacted silanol (B1196071) groups) domains. 2. Surface roughness: The three-phase contact line gets pinned on surface irregularities. | 1. Ensure complete reaction: Optimize curing time and temperature to promote full cross-linking of the silane (B1218182) layer. 2. Use smoother substrates: If possible, use atomically flat substrates like silicon wafers or freshly cleaved mica to minimize topographical effects. |
| Difficulty in obtaining a stable baseline for the contact angle measurement. | 1. Highly hydrophobic surface: The water droplet may be very mobile on a superhydrophobic surface.[3] 2. Optical artifacts: Poor lighting or focus can make it difficult for the software to accurately detect the baseline.[4][5][6] | 1. Use a needle-in-drop technique: This can help to gently dispense the droplet and hold it in place.[7] 2. Optimize imaging setup: Adjust lighting and focus to get a sharp image of the droplet and its reflection. Ensure the camera is level with the sample stage.[7] |
2. Atomic Force Microscopy (AFM)
| Problem | Possible Causes | Troubleshooting Steps |
| Images show streaking or other scan artifacts. | 1. Tip contamination: Material from the soft ATES film adhering to the AFM tip.[1] 2. Inappropriate scan parameters: Scan rate is too high, or the feedback gains are not optimized. 3. Sample drift: Thermal or mechanical instability of the sample stage. | 1. Use a new or cleaned tip: If contamination is suspected, replace the tip. 2. Optimize scan parameters: Reduce the scan speed and adjust the proportional and integral gains to improve tracking. 3. Allow for thermal equilibration: Let the sample and AFM stabilize at the operating temperature before imaging. |
| Image features appear convoluted or distorted. | 1. Tip-sample convolution: The shape of the AFM tip is convolving with the features of the ATES film, especially if the features are sharp.[1] 2. "Double tip" artifact: The AFM tip has a secondary protrusion that creates ghost images. | 1. Use a sharper tip: Employ high-resolution tips for imaging fine features. 2. Change the tip: A "double tip" artifact requires replacing the AFM probe. |
| The ATES film appears to be damaged or modified by the AFM tip. | 1. Excessive imaging force: The tapping force is too high, causing deformation or removal of the soft organic film. 2. Adhesive forces: Strong adhesion between the tip and the film can cause material transfer. | 1. Reduce the setpoint amplitude: Use the lightest possible imaging force that still allows for stable tracking. 2. Use a less adhesive tip: Consider using tips with a coating that reduces adhesion. |
3. X-ray Photoelectron Spectroscopy (XPS)
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty in quantifying the elemental composition, particularly the Si 2p signal. | 1. Signal overlap: The Si 2p signal from the ATES film may overlap with the signal from a silicon-based substrate (e.g., SiO2/Si).[8][9] 2. Complex chemical states: The Si 2p spectrum can be composed of multiple peaks corresponding to different chemical environments (e.g., Si-C, Si-O-Si, Si-O-Substrate).[10][11] | 1. Use angle-resolved XPS (ARXPS): This can help to distinguish the surface layer from the underlying substrate.[9] 2. Careful peak fitting: Use appropriate constraints and knowledge of expected binding energies to deconvolve the Si 2p spectrum into its constituent components.[10][11] It is important to justify the parameters chosen for peak fitting.[12] |
| Presence of unexpected elements in the survey scan. | 1. Surface contamination: Adventitious carbon and oxygen are common contaminants from air exposure. 2. Incomplete rinsing: Residual solvents or unreacted ATES may be present on the surface. | 1. Use a short, low-energy ion beam etch: This can remove the top layer of adventitious contamination, but be cautious not to damage the underlying ATES film. 2. Improve the post-deposition cleaning protocol: Ensure thorough rinsing with an appropriate anhydrous solvent.[2] |
| Charging effects observed in the spectra. | 1. Poorly conductive sample: The ATES film and/or the substrate may be insulating, leading to a buildup of positive charge during analysis. | 1. Use a low-energy electron flood gun: This will neutralize the surface charge and provide more accurate binding energy measurements. |
4. Spectroscopic Ellipsometry
| Problem | Possible Causes | Troubleshooting Steps |
| The model does not fit the experimental data well. | 1. Incorrect optical model: The assumed refractive index (n) and extinction coefficient (k) for the ATES film may be inaccurate. Organic films can have complex optical properties.[7][13][14] 2. Presence of a surface roughness layer: The model does not account for the roughness of the film.[15] 3. Film non-uniformity: The thickness of the ATES film varies across the area being measured. | 1. Use a more complex optical model: Consider using a Cauchy or Tauc-Lorentz model to describe the optical constants of the ATES film. 2. Add a roughness layer to the model: Use AFM data to estimate the roughness and incorporate it into the ellipsometry model. 3. Measure at multiple spots: Assess the uniformity of the film by taking measurements at different locations on the sample. |
| The calculated film thickness is not physically reasonable. | 1. The model is converging to a local minimum: The fitting algorithm may not have found the global best-fit solution. 2. Correlation between parameters: The thickness and refractive index can be highly correlated, leading to inaccurate results. | 1. Provide a good initial guess for the thickness: Use another technique, such as AFM or profilometry, to get an estimate of the film thickness. 2. Fix the refractive index: If the optical constants of a similar material are known, fix them in the model and only fit for the thickness. |
| Noisy or inconsistent data. | 1. Poor sample alignment: The sample is not correctly positioned in the ellipsometer beam. 2. Backside reflections: For transparent substrates, reflections from the back of the substrate can interfere with the measurement. | 1. Re-align the sample: Follow the instrument's alignment procedure carefully. 2. Use a backside roughened or coated substrate: This will scatter or absorb the light that passes through the substrate, eliminating backside reflections. |
Frequently Asked Questions (FAQs)
Q1: What is a typical water contact angle for an ATES thin film?
Q2: What film thickness should I expect for an ATES monolayer when measured by ellipsometry?
A2: The expected thickness for a self-assembled monolayer of a small molecule like ATES is typically in the range of 0.5 to 2 nanometers.[18][19] The exact thickness will depend on the orientation of the molecules on the surface and the density of the film. For similar silane monolayers, thicknesses of around 1 nm have been reported.[20]
Q3: What are the key peaks to look for in an XPS spectrum of an ATES thin film on a silicon wafer?
A3: The key elemental peaks to identify in an XPS survey scan of an ATES film on a silicon wafer are:
-
C 1s: Originating from the allyl and ethoxy groups of the ATES molecule, as well as any adventitious carbon contamination.
-
O 1s: From the silicon oxide on the wafer, the siloxane bonds (Si-O-Si) in the ATES film, and any unreacted silanol groups (Si-OH).
-
Si 2p: This will have contributions from the underlying silicon substrate (elemental Si and SiO2) and the silicon in the ATES film (Si-C, Si-O).[21]
High-resolution scans of the Si 2p and C 1s regions are necessary to deconvolve the different chemical states and confirm the presence of the ATES film.[20]
Q4: How can I be sure that the ATES has covalently bonded to the surface and not just physically adsorbed?
A4: A combination of techniques can provide evidence for covalent bonding:
-
Solvent Rinsing: Thoroughly rinsing the substrate with an appropriate solvent after deposition should remove any physisorbed molecules. If a film is still present after rinsing, it is likely covalently attached.[22]
-
XPS Analysis: High-resolution XPS of the Si 2p region can reveal the formation of Si-O-Substrate bonds, which is indicative of covalent attachment.
-
FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR can detect the vibrational modes of the Si-O-Si and Si-O-Substrate bonds.
Q5: My AFM images of the ATES film show a very rough and aggregated surface. Is this expected?
A5: The morphology of the ATES film is highly dependent on the deposition conditions. The presence of water is necessary for the hydrolysis of the ethoxy groups, but excess water can lead to polymerization of the ATES in solution before it reaches the surface. This can result in the deposition of aggregates and a rough, non-uniform film.[19] To achieve a smoother, more uniform monolayer, it is crucial to control the humidity during deposition and use anhydrous solvents.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the characterization of silane thin films. Note that specific values for ATES may vary depending on the experimental conditions.
| Characterization Technique | Parameter | Typical Value Range | Notes |
| Contact Angle Goniometry | Water Contact Angle | > 90° | For a well-formed hydrophobic monolayer. The exact value depends on film quality and substrate roughness.[17] |
| Ellipsometry | Film Thickness (Monolayer) | 0.5 - 2.0 nm | Dependent on molecular orientation and packing density.[18][20] |
| Atomic Force Microscopy | Surface Roughness (RMS) | < 1 nm | For a smooth, uniform monolayer on an atomically flat substrate. Higher roughness may indicate aggregation. |
| X-ray Photoelectron Spectroscopy | Si 2p Binding Energy | ~102-103 eV | Corresponds to Si-O and Si-C environments. The exact position depends on the specific chemical state.[20] |
| Atomic Concentration (for a pure ATES film) | C: ~55-60%, O: ~20-25%, Si: ~15-20% | Theoretical values. Experimental values will be affected by surface contamination and substrate signal. |
Experimental Protocols
1. Preparation of ATES Solution and Film Deposition
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a hydrophilic surface with available hydroxyl groups. For silicon wafers, a common procedure is sonication in acetone (B3395972) and isopropanol, followed by treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide).[2][22] Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Solution Preparation: Prepare a dilute solution of ATES (e.g., 1-2% v/v) in an anhydrous solvent such as toluene.[2][22] It is recommended to prepare the solution immediately before use to prevent premature hydrolysis and polymerization.[2]
-
Film Deposition: Immerse the cleaned and dried substrate in the ATES solution for a specific duration (e.g., 15 minutes to 24 hours).[22] The deposition should be carried out in a controlled, low-humidity environment.[2]
-
Rinsing: After deposition, thoroughly rinse the substrate with the anhydrous solvent to remove any loosely bound molecules.[22]
-
Curing: Cure the film by baking it in an oven (e.g., at 110-120 °C) to promote the formation of a stable, cross-linked siloxane network.
2. Contact Angle Measurement
-
Place the ATES-modified substrate on the goniometer stage.
-
Use a high-precision syringe to dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid-vapor interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the baseline of the substrate.
-
Perform measurements at multiple locations on the sample to assess uniformity.
3. AFM Imaging
-
Mount the ATES-coated substrate on an AFM sample puck.
-
Select an appropriate AFM probe, typically a silicon nitride or silicon tip suitable for tapping mode imaging in air.
-
Engage the tip on the surface and optimize the imaging parameters (scan size, scan rate, setpoint, and feedback gains).
-
Acquire topography and phase images of the film.
-
Analyze the images to determine surface morphology, roughness, and the presence of any defects or aggregates.
4. XPS Analysis
-
Mount the sample on the XPS sample holder and introduce it into the ultra-high vacuum analysis chamber.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions.
-
If necessary, use a low-energy electron flood gun to compensate for any surface charging.
-
Process the data by performing charge correction, background subtraction, and peak fitting to determine the elemental composition and chemical states.
Visualizations
Caption: Reaction mechanism of this compound (ATES) film formation.
Caption: Experimental workflow for ATES thin film characterization.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Uncertainties in contact angle goniometry [aaltodoc.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cia.qro.cinvestav.mx [cia.qro.cinvestav.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. What Kinds of Electronic Failure Analysis Problems Can Benefit from Ellipsometry? - QD UK [qd-uki.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Contact Angle of Water on Smooth Surfaces and Wettability [uskino.com]
- 18. fkf.mpg.de [fkf.mpg.de]
- 19. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. piketech.com [piketech.com]
Technical Support Center: Enhancing Allyl Group Reactivity on Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl-functionalized surfaces. The focus is on enhancing the reactivity of the allyl group, particularly in bioconjugation reactions such as thiol-ene click chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving allyl-functionalized surfaces.
Issue 1: Low Reaction Yield or Incomplete Conversion
Symptom: Characterization techniques (e.g., XPS, FTIR, Raman Spectroscopy) indicate a low yield for the surface reaction (e.g., thiol-ene click chemistry).
| Possible Cause | Suggested Solution |
| Steric Hindrance | Allyl groups may be buried within the surface coating or sterically inaccessible.[1] Consider using a longer linker molecule during the initial surface functionalization to extend the allyl group further from the surface. For thiol-ene reactions, using smaller thiol-containing molecules can also improve accessibility. |
| Insufficient Initiator/Catalyst | The concentration of the photoinitiator or catalyst may be too low for efficient reaction initiation. Increase the concentration of the initiator (e.g., AIBN, Irgacure) or catalyst.[1] For photo-initiated reactions, ensure the initiator is appropriate for the UV wavelength used.[2] |
| Oxygen Inhibition | Although thiol-ene reactions are less sensitive to oxygen than other radical polymerizations, high oxygen concentrations can still inhibit the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inadequate UV Exposure | The duration or intensity of UV irradiation may be insufficient to generate enough radicals for the reaction to proceed to completion. Increase the UV exposure time or use a higher intensity lamp.[3][4] Ensure the wavelength of the UV lamp is optimal for the chosen photoinitiator.[2] |
| Poor Solvent Choice | The solvent may not be suitable for the reactants or may quench the reaction. Ensure the chosen solvent dissolves all reactants and does not interfere with the reaction mechanism. THF is a commonly used solvent for thiol-ene click reactions on surfaces.[1] |
Issue 2: Poor Surface Functionalization with Allyl Groups
Symptom: Pre-reaction characterization (e.g., XPS, ToF-SIMS) shows a low density of allyl groups on the surface.
| Possible Cause | Suggested Solution |
| Inefficient Silanization | The reaction between the allyl-containing silane (B1218182) and the surface hydroxyl groups is incomplete. Ensure the surface is properly cleaned and activated to maximize the number of available hydroxyl groups. Optimize silanization reaction conditions (time, temperature, and concentration of the silane). |
| Hydrolysis of Silane | The allyl-containing silane may have hydrolyzed before it could react with the surface. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent premature hydrolysis of the silane. |
| Poor Quality of Reagents | The allyl-containing reagent (e.g., allyltrichlorosilane) may be of poor quality. Use fresh or properly stored reagents. |
Issue 3: Surface Shows Signs of Oxidation
Symptom: XPS or FTIR analysis indicates the presence of C-O or C=O species on the surface after functionalization or reaction.
| Possible Cause | Suggested Solution |
| Oxidation of Allylic C-H bonds | Allylic C-H bonds are susceptible to oxidation.[5] Minimize exposure of the functionalized surface to air and light. Store samples in a dark, inert environment. |
| Oxidation of Thioether Groups | The thioether linkage formed during a thiol-ene reaction can be oxidized under UV irradiation in the presence of air.[6] If possible, perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the reactivity of allyl groups on surfaces?
A1: The most common strategy is to utilize the allyl group in a "click" reaction, such as the photo-initiated radical thiol-ene reaction.[7][8] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[7] Other strategies include metal-catalyzed reactions like Heck coupling and olefin cross-metathesis.[9]
Q2: How can I confirm that my surface has been successfully functionalized with allyl groups?
A2: Several surface-sensitive techniques can be used for confirmation:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the elemental composition of the surface and changes in the carbon 1s spectrum upon functionalization.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational modes of the allyl group, such as the C=C stretching peak.[11]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed molecular information about the outermost surface layer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the number of allyl groups, particularly for functionalized nanoparticles or polymers.[11]
Q3: What are the typical efficiencies for thiol-ene click reactions on allyl-functionalized surfaces?
A3: The efficiency can be quite high, but it is dependent on several factors, including the accessibility of the allyl groups. ATR-FTIR analysis has shown conversion rates of approximately 40% for ATCS-functionalized glass surfaces, while PiFM analysis yielded conversions of about 33%.[1] For VTCS-functionalized surfaces, the conversion was higher, at around 63% (ATR-FTIR) and 56% (PiFM).[1] Another study on the bioconjugation of nanoparticles reported a thiol-ene crosslinking efficiency of 63.23%.[12]
Q4: What photoinitiators are commonly used for thiol-ene reactions on surfaces?
A4: Commonly used photoinitiators include Irgacure 2959 for ultraviolet initiation and Irgacure 819 for visible light initiation.[2] Azobisisobutyronitrile (AIBN) is also a common choice for thermally or photo-initiated reactions.[1]
Q5: How does the surface morphology affect the reactivity of allyl groups?
A5: Surface morphology plays a critical role. For instance, surfaces with aggregated structures may sterically hinder access to the allyl groups, leading to lower reaction conversions compared to surfaces with more open, filament-like networks.[1] The formation of a well-ordered monolayer can enhance the availability of the functional groups for subsequent reactions.
Quantitative Data Summary
| Parameter | Value | Substrate/System | Technique | Reference |
| Thiol-Ene Conversion | ~40% | ATCS-functionalized glass | ATR-FTIR | [1] |
| Thiol-Ene Conversion | ~33% | ATCS-functionalized glass | PiFM | [1] |
| Thiol-Ene Conversion | ~63% | VTCS-functionalized glass | ATR-FTIR | [1] |
| Thiol-Ene Conversion | ~56% | VTCS-functionalized glass | PiFM | [1] |
| Thiol-Ene Crosslinking Efficiency | 63.23% | Dopamine acrylamide (B121943) functionalized UCNPs with HS-PEG | TGA | [12] |
| UV Irradiation Conditions | 300 mJ/cm² at 365 nm in air | DHDA/PEMB mixture | Raman Spectroscopy | [3] |
| UV Irradiation Conditions | 0.50 mW/cm² at 365 nm in air | DHDA and thiol compounds | Photo-DSC | [3] |
| Oil/Water Separation Efficiency | ~99.2% | PFDT-functionalized anodic aluminum oxide | - | [13] |
| Contact Angle Change | 83.7° to 112.4° | SUS-g-P(MEUE-co-DOPAm) with PFDT | Contact Angle Goniometry | [13] |
Experimental Protocols
Protocol 1: Allyl Group Functionalization of a Silicon Surface
This protocol describes the functionalization of a silicon wafer with allyl groups using allyltrichlorosilane (B85684) (ATCS).
-
Surface Cleaning and Activation:
-
Clean the silicon wafer by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface by treating it with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of allyltrichlorosilane in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and activated silicon wafer in the silane solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Remove the wafer from the solution and rinse with anhydrous toluene to remove any unreacted silane.
-
Cure the wafer in an oven at 120°C for 30 minutes to promote the formation of a stable siloxane layer.
-
-
Characterization:
-
Confirm the presence of allyl groups on the surface using ATR-FTIR, looking for the characteristic C=C stretching peak.
-
Use XPS to analyze the surface elemental composition and the C 1s high-resolution spectrum.
-
Measure the water contact angle to assess the change in surface hydrophobicity.
-
Protocol 2: Photo-initiated Thiol-Ene "Click" Reaction on an Allyl-Functionalized Surface
This protocol details the conjugation of a thiol-containing molecule to an allyl-functionalized surface.
-
Preparation of Reaction Solution:
-
Reaction Setup:
-
Place the allyl-functionalized substrate in a reaction vessel.
-
Add the reaction solution, ensuring the entire functionalized surface is covered.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
-
UV Irradiation:
-
Expose the reaction vessel to a UV source (e.g., a 15-W blacklight or a UV lamp with a specific wavelength like 365 nm) for the desired reaction time.[3][7] Reaction times can range from a few seconds to overnight, depending on the reactants and desired conversion.[1][4] The reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C).[1]
-
-
Post-Reaction Cleaning:
-
After irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction solvent (e.g., THF) and then with other solvents like ethanol (B145695) and deionized water to remove any unreacted molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
Analyze the surface using XPS to confirm the presence of sulfur and any other unique elements from the thiol molecule.
-
Use ATR-FTIR to observe the disappearance or reduction of the allyl C=C peak and the appearance of new peaks corresponding to the conjugated molecule.
-
Measure the change in the water contact angle to assess the modification of surface properties.
-
Visualizations
Caption: Experimental workflow for surface functionalization and reaction.
Caption: Troubleshooting logic for low reaction yield on allyl surfaces.
References
- 1. From vinyl to allyl: how a single-carbon difference alters glass surface architecture, reactivity and function - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00162E [pubs.rsc.org]
- 2. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12963B [pubs.rsc.org]
- 5. Allyl group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming Allyltriethoxysilane Surface Functionalization: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with molecules like allyltriethoxysilane is a critical step in creating advanced materials and devices. This guide provides a comparative analysis of key techniques used to confirm the covalent attachment and quality of this compound monolayers, with a focus on Fourier Transform Infrared (FTIR) spectroscopy and its alternatives.
This guide offers an objective comparison of the performance of FTIR spectroscopy against other common surface analysis techniques, supported by experimental data and detailed protocols.
Comparing Surface Analysis Techniques
The confirmation of successful surface functionalization with this compound relies on techniques that can detect the presence of the silane's characteristic chemical groups on the substrate. Fourier Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a widely used and effective method for this purpose. However, other techniques such as X-ray Photoelectron Spectroscopy (XPS) and Contact Angle Goniometry offer complementary information and can provide a more comprehensive understanding of the modified surface.
Here, we compare these three techniques based on the information they provide, their sensitivity, and practical considerations.
| Parameter | FTIR-ATR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | Contact Angle Goniometry |
| Information Provided | Identifies chemical functional groups and covalent bond formation (e.g., Si-O-Si, C=C). | Provides elemental composition and chemical state of elements on the surface. | Measures surface wettability and provides an indirect measure of surface functionalization. |
| Primary Confirmation | Confirms covalent attachment through the appearance of characteristic vibrational bands. | Confirms the presence of silicon and carbon from the silane (B1218182) on the surface.[1] | Indicates a change in surface energy consistent with silane deposition.[2] |
| Quantitative Capability | Semi-quantitative based on peak intensity. | Quantitative determination of elemental composition and layer thickness.[1] | Quantitative measurement of contact angle, which correlates to surface coverage. |
| Sensitivity | High for detecting specific functional groups. | High surface sensitivity (top 1-10 nm).[1] | Highly sensitive to the outermost surface layer. |
| Detection Limit | Monolayer to sub-monolayer. | Down to ~0.1 atomic %. | Dependent on the uniformity of the monolayer. |
| Analysis Time | Typically a few minutes per sample. | Can range from 30 minutes to several hours per sample. | A few minutes per sample. |
| Cost | Relatively low to moderate. | High initial investment and running costs. | Low initial investment. |
| Sample Requirements | Requires good contact between the sample and the ATR crystal.[3] | Requires high vacuum, sample size limitations. | Relatively simple, can be performed in ambient conditions. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Experimental Workflow for Surface Functionalization and Analysis
The overall process for modifying a surface with this compound and subsequently analyzing it involves several key steps, as illustrated in the workflow diagram below.
Protocol 1: FTIR-ATR Analysis of this compound Functionalization
This protocol describes how to confirm the presence of an this compound monolayer on a silicon wafer using FTIR-ATR spectroscopy.
1. Surface Preparation and Functionalization: a. Clean a silicon wafer by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying under a stream of nitrogen. b. Activate the silicon wafer surface by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). c. Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen. d. Prepare a 2% (v/v) solution of this compound in anhydrous toluene (B28343). e. Immerse the activated silicon wafer in the this compound solution for 2 hours at room temperature. f. After immersion, rinse the wafer with toluene and then ethanol (B145695) to remove any physisorbed silane. g. Cure the wafer in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
2. FTIR-ATR Measurement: a. Use an FTIR spectrometer equipped with a single reflection ATR accessory, preferably with a Germanium (Ge) crystal due to the high refractive index of silicon.[3] b. Record a background spectrum of the clean, uncoated silicon wafer. c. Place the this compound-functionalized wafer onto the ATR crystal, ensuring good contact. d. Collect the FTIR spectrum of the functionalized surface, typically in the range of 4000-650 cm⁻¹. e. Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will show the vibrational bands of the attached this compound.
3. Data Interpretation:
-
The successful functionalization is confirmed by the appearance of characteristic peaks for this compound. A detailed list of these peaks is provided in the "FTIR Peak Assignments" section below.
Protocol 2: XPS Analysis of this compound Functionalization
This protocol outlines the procedure for using XPS to determine the elemental composition of the this compound-modified surface.
1. Sample Preparation:
-
Prepare the this compound-functionalized silicon wafer as described in Protocol 1.
2. XPS Measurement: a. Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. b. Acquire a survey spectrum to identify all the elements present on the surface. c. Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states and quantify the elemental composition.[1]
3. Data Analysis: a. The presence of a C 1s signal corresponding to the allyl and ethoxy groups, and an increase in the Si 2p signal intensity relative to the underlying substrate, confirms the presence of the silane layer. b. The high-resolution Si 2p spectrum can be deconvoluted to distinguish between the silicon from the substrate (Si-O) and the silicon from the silane (Si-C, Si-O-Si).
Protocol 3: Contact Angle Goniometry
This protocol describes how to measure the change in surface wettability to infer the presence of the this compound coating.
1. Sample Preparation:
-
Prepare both an uncoated (activated) silicon wafer and an this compound-functionalized silicon wafer as described in Protocol 1.
2. Contact Angle Measurement: a. Place the wafer on the goniometer stage. b. Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[4] c. Capture an image of the droplet at the solid-liquid-vapor interface. d. Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.[5] e. Perform measurements at multiple locations on each sample to ensure reproducibility.
3. Data Interpretation:
-
A significant increase in the water contact angle on the functionalized surface compared to the hydrophilic activated silicon wafer indicates the successful deposition of the more hydrophobic this compound layer.
Logical Relationship for Surface Functionalization Confirmation
The confirmation of successful surface functionalization is a process of gathering complementary evidence from different analytical techniques. The logical flow of this process is depicted below.
FTIR Peak Assignments for this compound
The successful grafting of this compound onto a hydroxylated surface can be confirmed by the appearance of specific peaks in the FTIR spectrum. The following table lists the characteristic vibrational frequencies.[6][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3080 | =C-H stretch | Allyl group C-H |
| 2975-2885 | C-H stretch | Alkyl C-H in ethoxy groups |
| ~1640 | C=C stretch | Allyl group C=C |
| 1100-1000 | Si-O-Si stretch | Siloxane network on the surface |
| ~960 | Si-OH stretch | Residual silanol (B1196071) groups |
| ~780 | Si-C stretch | Bond between silicon and allyl group |
References
- 1. mdpi.com [mdpi.com]
- 2. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 3. harricksci.com [harricksci.com]
- 4. users.aalto.fi [users.aalto.fi]
- 5. ossila.com [ossila.com]
- 6. Vibrational spectra of metals treated with allyltrimethoxysilane sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to Determining the Elemental Composition of Allyltriethoxysilane Layers with XPS
For researchers, scientists, and drug development professionals working with surface modifications, understanding the elemental composition of thin films is paramount. Allyltriethoxysilane (ATES) is a commonly used silane (B1218182) coupling agent for surface functionalization. This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) for determining the elemental composition of ATES layers, supported by experimental data and protocols.
XPS is a highly surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the top few nanometers of a material.[1] This makes it an ideal tool for characterizing thin silane layers.
Comparison of Analytical Techniques
While XPS is a powerful tool, other techniques can also be employed to characterize silane layers. The choice of technique often depends on the specific information required.
| Technique | Information Provided | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, layer thickness. | High surface sensitivity, provides chemical state information. | Requires high vacuum, may not provide absolute quantification without standards. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information, elemental composition, high spatial resolution.[2] | Excellent detection sensitivity for trace amounts, detailed molecular fragmentation patterns.[2] | Quantification can be complex due to matrix effects.[3] |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Vibrational modes of chemical bonds, functional groups. | Non-destructive, good for identifying types of chemical bonds present. | Not inherently quantitative for elemental composition, less surface-sensitive than XPS. |
| Spectroscopic Ellipsometry | Layer thickness and refractive index. | Non-destructive, highly accurate for thickness measurements. | Does not directly provide elemental composition. |
Quantitative Data Summary
The following table presents a summary of expected quantitative data from XPS analysis of a silane layer analogous to this compound (allyltrimethoxysilane) on a titanium substrate. This data is derived from a study comparing different silane depositions and serves as a representative example.
| Element | Atomic Concentration (%) in Allyltrimethoxysilane (B1265876) Layer |
| Carbon (C) | 55.2 |
| Oxygen (O) | 28.3 |
| Silicon (Si) | 16.5 |
Data adapted from a study on allyltrimethoxysilane and 3-methacryloxypropyltrimethoxysilane mixtures. The values represent the elemental composition of a layer primarily composed of the allylsilane.[4][5]
A study on a mixture of allyltrimethoxysilane (ALS) and 3-methacryloxypropyltrimethoxysilane (MPS) suggested that silanization with ALS resulted in a more silicon-rich siloxane film compared to silanization with MPS.[4][5]
Experimental Protocol: XPS Analysis of this compound Layers
This section outlines a detailed methodology for analyzing the elemental composition of ATES layers using XPS.
1. Sample Preparation
-
Substrate Cleaning: The silicon wafer or other substrate should be thoroughly cleaned to remove any organic contaminants. A common procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.
-
Surface Activation: To ensure a reactive surface for silanization, the substrate is often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to an oxygen plasma. This creates hydroxyl (-OH) groups on the surface.
-
Silanization: The cleaned and activated substrate is immersed in a dilute solution of this compound (e.g., 1-5% in anhydrous toluene (B28343) or ethanol) for a specific duration (e.g., 1-24 hours) at room temperature or slightly elevated temperatures.[4][5] The process should be carried out in a moisture-free environment to prevent premature hydrolysis and polymerization of the silane in solution.
-
Rinsing and Curing: After immersion, the substrate is rinsed with the solvent to remove any unbound silane molecules. The sample is then cured, typically by baking in an oven (e.g., at 110-120°C for 1 hour), to promote the formation of a stable, cross-linked siloxane layer.[4][5]
2. XPS Measurement
-
Instrumentation: A high-resolution X-ray photoelectron spectrometer equipped with a monochromatic X-ray source (e.g., Al Kα) is used.
-
Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻⁹ mbar) to prevent surface contamination during analysis.[1]
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the core levels of the elements of interest (e.g., C 1s, O 1s, Si 2p). These scans provide detailed information about the chemical states of the elements.
-
Angle-Resolved XPS (ARXPS): To obtain information about the layer thickness and depth distribution of elements, ARXPS can be performed by varying the take-off angle of the photoelectrons.
3. Data Analysis
-
Peak Identification and Quantification: The acquired spectra are processed using appropriate software. The peaks are identified based on their binding energies, and the elemental composition is quantified by integrating the peak areas and applying relative sensitivity factors.
-
Chemical State Analysis: The high-resolution spectra are curve-fitted to identify and quantify the different chemical states of each element. For example, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the substrate (Si) and silicon in the siloxane layer (Si-O).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for XPS analysis of an this compound layer.
References
Contact angle goniometry for assessing hydrophobicity of Allyltriethoxysilane coatings
For researchers, scientists, and drug development professionals seeking to control surface wettability, this guide provides an objective comparison of Allyltriethoxysilane (ATES) coatings against other common silane-based hydrophobizing agents. Supported by experimental data, this document details the performance of ATES and outlines the methodologies for its application and assessment.
The modification of surface properties is a critical factor in a wide range of scientific and industrial applications, from biomedical devices and microfluidics to self-cleaning coatings. Inducing hydrophobicity, or water repellency, is a common goal, and silane-based coatings are a versatile and effective solution. Among the various organosilanes available, this compound (ATES) presents a unique combination of a vinyl functional group and hydrolyzable ethoxy groups, allowing for both surface functionalization and covalent attachment to substrates. This guide focuses on the use of contact angle goniometry to assess the hydrophobicity of ATES coatings and compares its performance with two other widely used silanes: Octadecyltrichlorosilane (OTS) and a representative fluoroalkylsilane, (Tridecafluorooctyl)triethoxysilane.
Performance Comparison of Hydrophobic Silane (B1218182) Coatings
The primary metric for quantifying surface hydrophobicity is the static water contact angle (WCA). A higher contact angle indicates greater water repellency. The table below summarizes the water contact angles achieved with ATES, OTS, and a fluoroalkylsilane on glass or silicon dioxide substrates.
| Silane Coating | Chemical Structure | Typical Water Contact Angle (°) on Smooth Substrates | Key Characteristics |
| This compound (ATES) | CH₂=CHCH₂Si(OCH₂CH₃)₃ | ~70-80° | Provides moderate hydrophobicity with a reactive allyl group for further functionalization. |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | 113-116°[1] | Forms a dense, highly ordered self-assembled monolayer (SAM) leading to high hydrophobicity.[1] Can achieve superhydrophobicity (155-180°) on textured surfaces.[2] |
| (Tridecafluorooctyl)triethoxysilane | CF₃(CF₂)₅(CH₂)₂Si(OCH₂CH₃)₃ | ~112° | The fluorine content provides both hydrophobicity and oleophobicity (oil repellency). |
Note: The water contact angle is dependent on various factors including the substrate material, surface roughness, and the quality of the silane layer. The values presented are typical for smooth, well-prepared surfaces.
Experimental Protocols
Accurate and reproducible assessment of surface hydrophobicity relies on standardized experimental procedures. The following sections detail the methodologies for substrate preparation, silane coating deposition, and contact angle measurement.
Substrate Preparation
A clean, hydroxylated surface is crucial for the successful deposition of a uniform silane monolayer.
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are first cleaned to remove organic contaminants. Common methods include sonication in solvents like acetone (B3395972) and isopropanol, followed by rinsing with deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization, an oxidative treatment is performed. This is typically achieved by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Following hydroxylation, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon). The cleaned and hydroxylated substrates should be used immediately for silanization.
Silane Coating Deposition (Solution Phase)
This protocol describes a common method for depositing silane coatings from a solution.
-
Solution Preparation: Prepare a dilute solution (typically 1-5% v/v) of the desired silane (ATES, OTS, or fluoroalkylsilane) in an anhydrous organic solvent (e.g., toluene (B28343) or hexane). The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Immersion: Immerse the clean, dry substrates in the silane solution. The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to several hours. The optimal immersion time depends on the specific silane and desired monolayer density.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: The substrates are then cured to promote the formation of a stable, cross-linked siloxane network on the surface. Curing is typically performed by baking the coated substrates in an oven at 100-120°C for 1 hour.
Contact Angle Measurement
Contact angle goniometry is the standard technique for measuring the water contact angle.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Droplet Deposition: A small droplet (typically 2-5 µL) of high-purity deionized water is gently deposited onto the coated surface.
-
Image Capture and Analysis: An image of the droplet at the solid-liquid-vapor interface is captured. The software then analyzes the droplet shape to determine the angle between the tangent to the droplet and the solid surface.
-
Measurement Protocol: For static contact angle measurements, the droplet is allowed to equilibrate for a few seconds before the measurement is taken. Multiple measurements at different locations on the surface are averaged to ensure statistical significance.
Diagrams
Experimental Workflow for Hydrophobic Coating and Assessment
Caption: Workflow for preparing and evaluating hydrophobic silane coatings.
Logical Relationship of Surface Modification for Hydrophobicity
Caption: Mechanism of surface hydrophobization using this compound.
References
Comparing the performance of Allyltriethoxysilane with APTES for surface modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces is a critical step in a wide array of biomedical applications, from the development of high-sensitivity biosensors and microarrays to the engineering of biocompatible materials for drug delivery and medical implants. Silanization, the process of modifying a surface with silane (B1218182) coupling agents, is a cornerstone technique for introducing desired chemical functionalities onto substrates such as glass, silica, and metal oxides. Among the vast library of organosilanes, (3-Aminopropyl)triethoxysilane (APTES) has emerged as a workhorse due to its versatility and extensive characterization. However, alternative silanes like Allyltriethoxysilane offer a different reactive group, the allyl group, which can be advantageous for specific downstream applications.
This guide provides an objective comparison of the performance of this compound and APTES for surface modification. While a wealth of quantitative data exists for APTES, allowing for a detailed understanding of its behavior, directly comparable experimental data for this compound is less prevalent in publicly available literature. This guide, therefore, presents a comprehensive overview of both silanes, drawing on available data and established principles of surface chemistry to inform researchers in their selection of the most suitable agent for their specific needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between this compound and APTES lies in their terminal functional groups. APTES possesses a primary amine group, which is nucleophilic and can readily participate in common bioconjugation reactions. In contrast, this compound features a terminal allyl group, a reactive alkene that can undergo a variety of chemical transformations, including free-radical polymerization and thiol-ene click chemistry.[1] This fundamental difference in reactivity dictates the potential applications and performance characteristics of the resulting modified surfaces.
Quantitative Data Summary
The following tables summarize available quantitative data for surface modification with APTES. Due to the limited availability of directly comparable data for this compound, a parallel table for this silane is not provided. The data for APTES is primarily on silicon dioxide (silica) or glass substrates, which are commonly used in biomedical research.
Table 1: Performance Data for APTES Surface Modification
| Parameter | Substrate | Measurement Technique | Result | Reference |
| Water Contact Angle | Silicon with native oxide | Goniometry | 58° - 68° | [2] |
| Glass | Goniometry | ~59° | [3] | |
| Layer Thickness | Silicon with native oxide | Ellipsometry | ~0.7 nm (monolayer) | [4] |
| Silicon with native oxide | Ellipsometry | 1.5 - 23 Å (monolayer to multilayer) | [4] | |
| Hydrolytic Stability | Silicon with native oxide | Ellipsometry | Significant degradation in water over 24 hours | [4] |
Reaction Mechanisms and Surface Chemistry
The surface modification process for both this compound and APTES is predicated on the hydrolysis of their ethoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups present on the substrate surface (e.g., Si-OH on glass or silica), forming stable covalent siloxane bonds (Si-O-Si).[5] Additionally, adjacent hydrolyzed silane molecules can condense with each other, leading to the formation of a cross-linked network on the surface.[5]
The nature of the terminal functional group influences the deposition process and the properties of the resulting film. The primary amine group of APTES is known to be able to catalyze the hydrolysis and condensation reactions, which can sometimes lead to the formation of less organized, multilayered films.[6]
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reproducible and high-quality surface modifications. Below are representative protocols for surface modification of glass slides with APTES and a general protocol for this compound based on standard silanization procedures.
Protocol 1: Surface Modification of Glass Slides with APTES
This protocol is designed to generate an amine-functionalized glass surface suitable for subsequent biomolecule immobilization.
Materials:
-
Glass microscope slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene (B28343)
-
Ethanol (B145695), absolute
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Staining jars or beakers
-
Oven
-
Nitrogen gas source
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse glass slides in Piranha solution for 30-60 minutes in a fume hood. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care and use appropriate personal protective equipment).
-
Carefully remove the slides and rinse extensively with DI water.
-
Rinse with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Place the cleaned slides in an oven at 110°C for at least 30 minutes to ensure they are completely dry.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container inside a fume hood.
-
Immerse the dry, cleaned glass slides in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the slides from the APTES solution and rinse thoroughly with anhydrous toluene to remove unbound silane.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
Store the functionalized slides in a desiccator or under an inert atmosphere.
-
Protocol 2: General Protocol for Surface Modification with this compound
This protocol provides a general framework for modifying a hydroxylated surface with this compound. Optimization of reaction time, temperature, and concentration may be required for specific substrates and applications.
Materials:
-
Substrate with surface hydroxyl groups (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous solvent (e.g., Toluene or Ethanol)
-
Deionized (DI) water
-
Appropriate cleaning solutions for the substrate (e.g., Piranha for glass)
-
Staining jars or beakers
-
Oven
-
Nitrogen gas source
Procedure:
-
Substrate Preparation:
-
Thoroughly clean and dry the substrate to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. For silica-based substrates, a piranha clean or plasma treatment is effective.
-
Ensure the substrate is completely dry before proceeding to the silanization step, typically by baking in an oven.
-
-
Silanization:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of this compound in the chosen anhydrous solvent. A typical starting concentration is 1-5% (v/v).
-
Immerse the cleaned and dried substrate in the silane solution.
-
The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-70°C) to potentially increase the reaction rate. Reaction times can range from 30 minutes to several hours.
-
-
Washing and Curing:
-
After the desired reaction time, remove the substrate from the silanization solution.
-
Rinse the substrate thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
A final rinse with a more volatile solvent like ethanol or isopropanol (B130326) can aid in drying.
-
Dry the substrate under a stream of dry nitrogen.
-
Cure the coated substrate in an oven. Curing temperatures and times can vary, but a typical starting point is 100-120°C for 1 hour.
-
Store the functionalized substrate in a dry, inert environment.
-
Performance Comparison and Applications
APTES: The Established Standard
APTES is widely used due to the versatile reactivity of its terminal amine group. This primary amine can be readily functionalized with a variety of crosslinkers (e.g., glutaraldehyde) to covalently immobilize proteins, antibodies, and other biomolecules.[7] It is a staple in the fabrication of biosensors, DNA microarrays, and cell culture substrates.[2] The resulting amine-functionalized surface is generally hydrophilic.
However, the stability of APTES coatings, particularly in aqueous environments, can be a concern. The amine functionality can catalyze the hydrolysis of the siloxane bonds, leading to the gradual degradation of the coating over time.[4] The tendency of APTES to form multilayers can also be a disadvantage in applications where a well-defined monolayer is critical.
This compound: An Alternative with Unique Reactivity
This compound provides a surface with terminal allyl groups. This functionality opens up different avenues for subsequent surface modification compared to the amine group of APTES. The allyl group can participate in:
-
Thiol-ene "click" chemistry: A highly efficient and specific reaction with thiol-containing molecules under UV initiation or with a radical initiator. This allows for the straightforward immobilization of thiol-modified biomolecules.
-
Hydrosilylation: Reaction with Si-H bonds in the presence of a catalyst.
-
Polymerization: The allyl groups can be polymerized to create a cross-linked polymer network on the surface.[1]
Surfaces modified with this compound are expected to be more hydrophobic than those modified with APTES due to the nonpolar nature of the allyl group. This can be advantageous in applications where reduced nonspecific protein adsorption is desired. The stability of the allyl group itself is generally good under typical physiological conditions.
Conclusion
The choice between this compound and APTES for surface modification depends critically on the specific requirements of the application. APTES is a well-established and versatile choice for creating amine-reactive surfaces, with a vast body of literature to guide its use. It is particularly well-suited for applications requiring straightforward conjugation of biomolecules via their amine-reactive groups.
This compound, while less extensively characterized in direct comparative studies, offers a unique reactive handle in the form of the allyl group. This functionality provides access to alternative, highly efficient conjugation chemistries like thiol-ene reactions and may offer advantages in terms of surface hydrophobicity and potentially improved stability in certain contexts.
For researchers and drug development professionals, the decision should be guided by the desired surface functionality, the intended downstream chemistry, and the required surface properties such as wettability and stability. While APTES provides a reliable and well-understood path for many applications, the unique reactivity of this compound makes it a compelling alternative that warrants consideration for the development of novel biomaterials and biosensors. Further quantitative studies directly comparing the performance of these and other functional silanes will be invaluable to the field.
References
- 1. innospk.com [innospk.com]
- 2. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Allyltriethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane in Epoxy Adhesives
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy adhesives, the interface between the organic adhesive and the inorganic substrate is a critical determinant of bond strength and durability. Silane (B1218182) coupling agents are indispensable in bridging this interface, forming a robust link that enhances adhesion and longevity. This guide provides a detailed comparison of two such agents: Allyltriethoxysilane (ATES), a vinyl-functional silane, and (3-Glycidyloxypropyl)trimethoxysilane (GLYMO), an epoxy-functional silane.
While direct comparative quantitative data for this compound is limited in publicly available literature, this guide will utilize data from a closely related vinylsilane, Vinylethoxysilane (VES), to provide a functional comparison against the widely documented performance of GLYMO. This approach allows for a substantive analysis of the performance differences imparted by the vinyl versus the epoxy functional groups.
Performance Comparison: Vinyl-Functional vs. Epoxy-Functional Silanes
The choice between a vinyl-functional silane like ATES and an epoxy-functional silane like GLYMO hinges on the desired properties of the final adhesive and the specific application. GLYMO, with its epoxy group, can directly participate in the curing reaction of the epoxy resin, leading to a highly cross-linked and robust interface.[1] This typically results in significant improvements in mechanical strength and thermal stability.[1] In contrast, the vinyl group of ATES (and other vinylsilanes) does not typically react directly with the epoxy resin or amine hardeners under standard curing conditions.[1] Its reaction is often initiated by free radicals, which can be generated by heat or a specific initiator, leading to a different network structure that can enhance flexibility and adhesion.[1]
The following tables summarize the expected quantitative effects of a vinylsilane (represented by Vinylethoxysilane) and GLYMO on the key properties of epoxy resins.
Table 1: Mechanical Properties of Epoxy Resin Modified with Silane Coupling Agents
| Property | Control (No Silane) | Vinylethoxysilane (VES) | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) |
| Tensile Strength (MPa) | 55 | 68 | 75 |
| Flexural Strength (MPa) | 95 | 115 | 130 |
| Impact Strength (kJ/m²) | 15 | 20 | 25 |
Table 2: Adhesion Performance of Epoxy Adhesives with Silane Coupling Agents
| Property | Substrate | Control (No Silane) | Vinylethoxysilane (VES) | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) |
| Lap Shear Strength (MPa) | Aluminum | 18 | 24 | 28 |
| Lap Shear Strength (MPa) | Steel | 20 | 26 | 30 |
Table 3: Thermal and Durability Properties
| Property | Control (No Silane) | Vinylethoxysilane (VES) | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) |
| Glass Transition Temp. (Tg) (°C) | 120 | 125 | 135 |
| Water Absorption (24h, %) | 0.5 | 0.3 | 0.2 |
| Bond Strength Retention after Humidity Aging (%) | 60 | 75 | 85 |
Reaction Mechanisms and Interfacial Bonding
The fundamental difference in the chemical structure of ATES and GLYMO dictates their interaction with the epoxy resin and the inorganic substrate.
Caption: Reaction mechanisms of ATES and GLYMO at the interface.
GLYMO's epoxy group can co-react with the amine curing agent of the epoxy resin, integrating it directly into the polymer network.[1] ATES's vinyl group, however, requires a different reaction pathway, often free-radical polymerization, to graft onto the epoxy backbone.[1] This leads to a less integrated but potentially more flexible interface.
Experimental Protocols
The following protocols outline the general procedures for evaluating the performance of silane coupling agents in epoxy adhesives.
1. Substrate Preparation
Proper surface preparation is crucial for optimal adhesion.[2] A typical procedure for metal substrates like aluminum or steel includes:
-
Degreasing: Wiping the substrate with a solvent such as acetone (B3395972) or isopropanol (B130326) to remove organic contaminants.
-
Abrasion: Mechanical abrasion (e.g., sandblasting or sanding) to remove oxide layers and increase surface area.
-
Cleaning: A final cleaning step with a solvent to remove any loose particles.
-
Drying: Thoroughly drying the substrate before silane application.
2. Silane Treatment
The silane coupling agent can be applied as a primer or incorporated as an additive into the adhesive.[2][3][4]
-
Primer Application:
-
Prepare a dilute solution of the silane (typically 0.5-2% by weight) in an alcohol/water mixture (e.g., 95:5 ethanol:water).[3][5][6]
-
Adjust the pH of the solution to 4.5-5.5 with an acid like acetic acid to promote hydrolysis of the alkoxy groups to silanols.[6]
-
Apply the solution to the prepared substrate by dipping, spraying, or wiping.
-
Allow the solvent to evaporate and then cure the silane layer, typically at elevated temperatures (e.g., 110°C for 10-15 minutes) or for 24 hours at ambient temperature.[5]
-
-
Integral Blend:
-
Add the silane coupling agent directly to the epoxy resin component before mixing with the hardener.
-
The typical concentration is 0.5-2% by weight of the resin.[3]
-
Caption: Experimental workflow for silane evaluation.
3. Lap Shear Strength Testing (ASTM D1002)
Lap shear strength is a common method to evaluate the adhesive performance.[7][8][9][10][11]
-
Specimen Preparation: Prepare single-lap-joint specimens according to ASTM D1002 for metal substrates or ASTM D3163 for rigid plastic substrates.[1][7][12][13] The typical overlap area is 12.7 mm x 25.4 mm.[10]
-
Testing: Use a universal testing machine to apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min) until failure.[10]
-
Data Analysis: Record the maximum load at failure and calculate the shear strength by dividing the maximum load by the bond area.
Logical Relationships and Decision Making
The selection between ATES and GLYMO is a balance of desired performance characteristics.
Caption: Decision framework for silane selection.
References
- 1. store.astm.org [store.astm.org]
- 2. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. sisib.com [sisib.com]
- 4. azom.com [azom.com]
- 5. gelest.com [gelest.com]
- 6. Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers [mdpi.com]
- 7. store.astm.org [store.astm.org]
- 8. industrialphysics.com [industrialphysics.com]
- 9. be9faa4a-802c-4ac9-b8a4-ac670038b00c.filesusr.com [be9faa4a-802c-4ac9-b8a4-ac670038b00c.filesusr.com]
- 10. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. infinitalab.com [infinitalab.com]
- 13. webstore.ansi.org [webstore.ansi.org]
Allyltriethoxysilane vs. Vinyltrimethoxysilane: A Comparative Guide for Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate silane (B1218182) coupling agent is a critical decision in the synthesis of high-performance polymers. Both allyltriethoxysilane (ATES) and vinyltrimethoxysilane (B1682223) (VTMS) are widely utilized to enhance the properties of polymers through crosslinking and improved adhesion to inorganic substrates. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific polymer applications.
This document delves into the key differences in reactivity, hydrolysis rates, and their subsequent impact on the mechanical, thermal, and adhesion properties of the final polymer. Detailed experimental protocols for polymer synthesis and characterization are also provided to facilitate reproducible research.
Reactivity and Hydrolysis: A Tale of Two Functional Groups
The principal differences between this compound and vinyltrimethoxysilane stem from their distinct organic functional groups (allyl vs. vinyl) and alkoxy groups (ethoxy vs. methoxy). These structural variations have a profound impact on their reactivity during polymerization and hydrolysis.
Organic Group Reactivity: The allyl group in ATES and the vinyl group in VTMS exhibit different reactivities in polymerization processes. In electrophilic reactions, allyl silanes are generally more reactive than vinyl silanes.[1] This is attributed to the ability of the C-Si bond in allyl silanes to align with the p-orbitals of the double bond, facilitating stabilization of the intermediate carbocation.[1] Conversely, in free-radical polymerization, the reactivity can be influenced by the specific monomer and reaction conditions.
Alkoxy Group Hydrolysis: The rate of hydrolysis of the alkoxy groups is a crucial factor in the formation of the siloxane (Si-O-Si) crosslinks that enhance polymer properties. The methoxy (B1213986) groups in VTMS hydrolyze more rapidly than the ethoxy groups in ATES. This faster hydrolysis can be advantageous for applications requiring rapid curing. However, it can also lead to a shorter pot life of the formulation.
Performance in Polymer Systems: A Data-Driven Comparison
The choice between ATES and VTMS can significantly influence the final properties of the polymer. The following tables summarize quantitative data from studies on polyethylene (B3416737), a common polymer modified with these silanes.
Table 1: Mechanical Properties of Silane-Crosslinked High-Molecular-Weight Polyethylene (HMWPE)
| Property | HMWPE (Unmodified) | HMWPE + VTMS | HMWPE + ATES (estimated) |
| Young's Modulus (MPa) | - | Significant Decrease | Likely similar decrease |
| Tensile Strength (MPa) | Not Affected | Not Affected | Not Affected |
| Wear Resistance | - | Improved | Improved |
Data for VTMS from a study on HMWPE crosslinked with vinyltrimethoxysilane.[2][3] Data for ATES is estimated based on the similar crosslinking mechanism.
Table 2: Thermal Properties of Silane-Crosslinked High-Molecular-Weight Polyethylene (HMWPE)
| Property | HMWPE (Unmodified) | HMWPE + VTMS | HMWPE + ATES (estimated) |
| Thermal Stability | - | Not Affected | Not Affected |
| Storage Modulus (E') at 180°C | Lower | Higher and Constant | Higher and Constant |
Data for VTMS from a study on HMWPE crosslinked with vinyltrimethoxysilane.[2] Data for ATES is estimated based on the similar crosslinking mechanism.
Table 3: Adhesion Properties of Epoxy Coating on Aluminum Alloy (AA1050)
| Property | Desmutted (Control) | Chromated | VTMS Treated | ATES Treated (estimated) |
| Dry Adhesion (MPa) | ~4 | ~10 | Good Performance | Good Performance |
| Wet Adhesion (MPa) | - | - | Poor Performance (at pH > IEP) | - |
Data for VTMS from a study on epoxy coated AA1050.[4] Adhesion performance of ATES is estimated to be similar in dry conditions.
Experimental Protocols
To ensure the reproducibility of research in this area, detailed experimental protocols for the synthesis and characterization of silane-modified polymers are essential.
Protocol 1: Free Radical Polymerization of Ethylene with Vinyltrimethoxysilane (VTMS)
This protocol describes the grafting of VTMS onto an ethylene-octene copolymer (EOC) via reactive extrusion.[5]
Materials:
-
Ethylene-octene copolymer (EOC)
-
Vinyltrimethoxysilane (VTMS)
-
Di-tert-butyl peroxide (DTBPH) (initiator)
Equipment:
-
Co-rotating twin-screw extruder
Procedure:
-
Feed the EOC into the extruder using a volumetric feeder.
-
Inject a liquid mixture of VTMS and DTBPH into the extruder.
-
Set the extruder temperature profile to facilitate the peroxide-initiated grafting reaction. A typical temperature profile might range from 160°C to 220°C.
-
The screw speed and feed rate should be optimized to ensure sufficient residence time for the grafting reaction.
-
The resulting VTMS-grafted EOC is then extruded and pelletized.
-
Crosslinking is subsequently induced by exposing the grafted polymer to moisture, often in the presence of a tin catalyst.[3]
Characterization:
-
Grafting Efficiency: Determined using ¹H-NMR spectroscopy by comparing the signals of the grafted VTMS to the polymer backbone.[5]
-
Gel Content: Measured to quantify the degree of crosslinking. This involves extracting the soluble, uncrosslinked polymer with a suitable solvent (e.g., xylene) and determining the weight percentage of the remaining insoluble gel.[6]
-
Mechanical Properties: Tensile properties (Young's modulus, tensile strength) are measured according to ASTM D638.[2]
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) are used to evaluate thermal stability and viscoelastic properties.[2][6]
Protocol 2: Free Radical Polymerization of Ethylene with this compound (ATES)
A similar reactive extrusion process as described for VTMS can be adapted for ATES.
Materials:
-
Low-density polyethylene (LDPE) or other suitable polyethylene
-
This compound (ATES)
-
Dicumyl peroxide (DCP) or other suitable initiator
Procedure:
-
Premix LDPE pellets with ATES and DCP.
-
Feed the mixture into a twin-screw extruder.
-
The melt temperature is typically maintained between 160-200°C to initiate the free-radical grafting of the allyl group onto the polyethylene backbone.
-
The grafted polyethylene is then extruded and can be crosslinked through exposure to moisture, which hydrolyzes the ethoxy groups to form siloxane bonds.
Logical Relationships and Workflows
To visualize the processes involved in utilizing these silanes for polymer modification, the following diagrams are provided.
Conclusion
Both this compound and vinyltrimethoxysilane are effective coupling agents for enhancing the properties of polymers. The primary advantages of ATES lie in the potentially higher reactivity of its allyl group in certain polymerization reactions and the slower hydrolysis rate of its ethoxy groups, which can offer a longer processing window. VTMS, with its faster hydrolyzing methoxy groups, is beneficial for applications requiring rapid curing.
The selection between ATES and VTMS should be based on the specific requirements of the polymer system and the desired final properties. For applications where a longer pot life is crucial and the polymerization chemistry favors the reactivity of the allyl group, ATES may be the preferred choice. For processes where rapid crosslinking is paramount, VTMS is a strong candidate. Further research involving direct comparative studies under identical conditions is warranted to provide more definitive guidance on the selection of these versatile silanes.
References
A comparative study of different allylsilanes for nanoparticle surface chemistry
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticle surfaces is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, diagnostics, and catalysis. Allylsilanes have emerged as a versatile class of reagents for introducing a reactive allyl group onto the surface of various nanoparticles. This functional group serves as a valuable anchor for subsequent modifications, most notably through thiol-ene "click" chemistry, enabling the covalent attachment of a diverse array of molecules such as peptides, drugs, and targeting ligands.
This guide provides a comparative analysis of different allylsilanes commonly used for nanoparticle surface chemistry. By examining their performance based on available experimental data, this document aims to assist researchers in selecting the most suitable allylsilane for their specific application.
Principles of Allylsilane Functionalization
The surface of many inorganic nanoparticles, such as silica (B1680970) (SiO₂) and iron oxide (Fe₃O₄), is rich in hydroxyl groups (-OH). Allylsilanes react with these surface hydroxyls in a condensation reaction to form stable siloxane (Si-O-Si) bonds, effectively coating the nanoparticle with a layer of allyl-functionalized silane (B1218182). The general reaction mechanism involves the hydrolysis of the alkoxy or chloro groups on the silane, followed by condensation with the surface hydroxyl groups.
The choice of allylsilane can significantly influence the outcome of the functionalization process, affecting the surface coverage, stability of the coating, and the efficiency of subsequent conjugation reactions. Key factors to consider when selecting an allylsilane include the reactivity of the leaving group (e.g., chloro- vs. alkoxy-), the length of the alkyl chain, and the steric hindrance around the silicon atom.
Comparative Performance of Allylsilanes
While direct comparative studies detailing the performance of a wide range of allylsilanes for nanoparticle functionalization are limited in publicly available literature, we can infer performance characteristics based on individual studies and the known reactivity of different silane functionalities. The following table summarizes the key properties and expected performance of several common allylsilanes.
| Allylsilane | Chemical Structure | Leaving Group | Reactivity | Expected Surface Coverage | Key Advantages | Potential Disadvantages |
| Allyltrimethoxysilane (ATMS) | CH₂=CHCH₂Si(OCH₃)₃ | Methoxy | Moderate | Good | Commercially available, moderate reactivity allows for controlled reactions. | Slower reaction kinetics compared to chlorosilanes. |
| Allyltriethoxysilane (ATES) | CH₂=CHCH₂Si(OCH₂CH₃)₃ | Ethoxy | Moderate | Good | Similar to ATMS, with slightly different hydrolysis rates. | Slower reaction kinetics. |
| Allyldimethylchlorosilane (ADMCS) | CH₂=CHCH₂Si(CH₃)₂Cl | Chloro | High | Moderate | High reactivity leads to faster functionalization. | Can form multilayers if not controlled, produces HCl as a byproduct. |
| Allyltrichlorosilane (ATCS) | CH₂=CHCH₂SiCl₃ | Chloro | Very High | Potentially high | Very high reactivity for rapid surface modification. | Prone to uncontrolled polymerization and multilayer formation, highly sensitive to moisture, produces HCl. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful nanoparticle functionalization. Below are representative protocols for the surface modification of silica and iron oxide nanoparticles with allylsilanes.
Protocol 1: Functionalization of Silica Nanoparticles with Allyltrimethoxysilane (ATMS)
This protocol is adapted from general silanization procedures for silica nanoparticles.[1][2]
Materials:
-
Silica Nanoparticles (SNPs)
-
Allyltrimethoxysilane (ATMS)
-
Anhydrous Toluene (B28343)
-
Ethanol
-
Ammonia solution (25 wt. %) (for nanoparticle synthesis, if needed)
-
Tetraethyl orthosilicate (B98303) (TEOS) (for nanoparticle synthesis, if needed)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Sonicator
-
Centrifuge
-
Vacuum oven
Procedure:
-
Nanoparticle Preparation: If starting from scratch, synthesize silica nanoparticles using a modified Stöber method.[3][4] Briefly, TEOS is hydrolyzed in a mixture of ethanol, water, and ammonia.
-
Drying: Dry the silica nanoparticles in a vacuum oven at 80°C overnight to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) in a round-bottom flask. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Silanization: Add ATMS to the nanoparticle suspension (e.g., 1-5% v/v). The optimal concentration may need to be determined empirically.
-
Reaction: Heat the mixture to reflux (around 110°C for toluene) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Washing: After the reaction, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).
-
Purification: Discard the supernatant and resuspend the nanoparticles in fresh anhydrous toluene. Repeat the centrifugation and resuspension steps at least three times to remove unreacted silane and byproducts.
-
Final Drying: After the final wash, dry the allyl-functionalized silica nanoparticles under vacuum.
Protocol 2: Functionalization of Iron Oxide Nanoparticles with Allyltrichlorosilane (ATCS)
This protocol is a generalized procedure for the silanization of iron oxide nanoparticles, adapted for the high reactivity of allyltrichlorosilane.[5] Extreme caution must be taken due to the high reactivity and moisture sensitivity of ATCS.
Materials:
-
Iron Oxide Nanoparticles (e.g., Fe₃O₄)
-
Allyltrichlorosilane (ATCS)
-
Anhydrous, non-polar solvent (e.g., toluene or hexane)
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonicator
-
Centrifuge with sealed tubes
-
Permanent magnet for separation
Procedure:
-
Nanoparticle Preparation: Synthesize iron oxide nanoparticles, for example, by co-precipitation of iron salts.[6]
-
Drying: Thoroughly dry the iron oxide nanoparticles under high vacuum and/or heat to remove all traces of water.
-
Dispersion: Under a strictly inert atmosphere (glovebox or Schlenk line), disperse the dried iron oxide nanoparticles in an anhydrous, non-polar solvent. Sonicate to ensure good dispersion.
-
Silanization: Slowly add a dilute solution of ATCS in the same anhydrous solvent to the nanoparticle suspension with vigorous stirring. The amount of ATCS should be carefully calculated based on the nanoparticle surface area to aim for monolayer coverage and avoid excessive polymerization.
-
Reaction: The reaction is typically fast and can be carried out at room temperature for a few hours.
-
Washing and Purification: Quench the reaction by adding a small amount of a dry alcohol (e.g., ethanol) to react with any remaining chlorosilane groups. Collect the nanoparticles by magnetic separation or centrifugation. Wash the nanoparticles repeatedly with the anhydrous solvent to remove unreacted silane and hydrochloric acid byproducts.
-
Final Drying: Dry the allyl-functionalized iron oxide nanoparticles under vacuum.
Characterization of Allyl-Functionalized Nanoparticles
To confirm the successful functionalization of nanoparticles with allylsilanes and to quantify the surface coverage, a combination of characterization techniques is employed.
| Characterization Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the allyl group (C=C stretching at ~1640 cm⁻¹) and siloxane bonds (Si-O-Si stretching at ~1000-1100 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (allylsilane) grafted onto the nanoparticle surface by measuring the weight loss upon heating.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the nanoparticle surface, confirming the presence of silicon and carbon from the allylsilane coating. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension, which can indicate changes upon functionalization and assess colloidal stability. |
| Zeta Potential | Determines the surface charge of the nanoparticles, which is expected to change after functionalization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | After dissolving the silica nanoparticles, qNMR can be used to quantify the number of functional groups.[7][8] |
Performance in Subsequent Reactions: Thiol-Ene "Click" Chemistry
The primary utility of allyl-functionalized nanoparticles lies in their ability to undergo efficient post-functionalization reactions. The thiol-ene reaction is a "click" chemistry approach that allows for the covalent attachment of thiol-containing molecules to the surface-bound allyl groups, typically initiated by UV light or a radical initiator.[9]
The efficiency of the thiol-ene reaction is a critical performance metric for allylsilane coatings. A well-formed, uniform monolayer of allyl groups is expected to provide a high density of reactive sites for efficient conjugation.
Logical Workflow for Selecting an Allylsilane
The selection of an appropriate allylsilane is a critical decision in the experimental design. The following workflow can guide researchers in making an informed choice.
Conclusion
The choice of allylsilane for nanoparticle surface functionalization is a critical parameter that influences the final properties and performance of the nanomaterial. While chlorosilanes offer high reactivity for rapid surface modification, they require stringent anhydrous conditions and can lead to less controlled depositions. Alkoxy-allylsilanes provide a more controlled and user-friendly alternative, albeit with slower reaction kinetics.
The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to successfully functionalize nanoparticles with allyl groups and to evaluate the outcomes of their surface modification strategies. The subsequent use of thiol-ene click chemistry on these allyl-functionalized surfaces opens up a vast landscape for the creation of novel, multifunctional nanoparticles for advanced applications in research, drug development, and beyond. Further quantitative comparative studies are needed to fully elucidate the subtle differences in performance between various allylsilanes, which will undoubtedly contribute to the more rational design of next-generation nanomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of ultra-small superparamagnetic iron oxide nanoparticles thinly coated with silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Covalent Attachment on Allyltriethoxysilane Surfaces
For researchers, scientists, and drug development professionals working with functionalized surfaces, confirming the successful covalent attachment of molecules is a critical step to ensure the reliability and performance of their applications, ranging from biosensors to targeted drug delivery systems. Allyltriethoxysilane (ATES) is a popular coupling agent that forms a versatile surface presenting allyl groups ready for further chemical modification. This guide provides a comparative overview of common techniques used to validate the covalent attachment of molecules to ATES-functionalized surfaces, offering supporting data and experimental protocols.
Comparison of Validation Techniques
A multi-faceted approach is often necessary to provide robust evidence of successful covalent immobilization. The following table summarizes the key quantitative parameters obtained from four common surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Fluorescence Microscopy.
| Technique | Parameter Measured | Information Provided | Typical Value/Change for ATES Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (atomic %), Chemical states (binding energies) | Confirms the presence of elements specific to the silane (B1218182) and the attached molecule. High-resolution scans can verify the formation of new chemical bonds. | Increase in Carbon and Silicon atomic %. Appearance of elements specific to the attached molecule (e.g., Nitrogen for proteins, Phosphorus for DNA). Shift in C 1s and Si 2p binding energies. |
| Atomic Force Microscopy (AFM) | Surface topography, Roughness (Ra) | Visualizes changes in surface morphology and measures the increase in surface roughness or feature height after molecule immobilization. | Increase in root-mean-square (RMS) roughness from <1 nm for a clean substrate to 1-5 nm after silanization and molecule attachment.[1] |
| Contact Angle Goniometry | Water Contact Angle (θ) | Measures changes in surface wettability. A successful functionalization and subsequent molecule attachment will alter the surface energy, leading to a change in the water contact angle. | A clean glass/silicon surface is hydrophilic (θ < 20°). After ATES functionalization, the surface becomes more hydrophobic (θ ≈ 70-90°). After attachment of a hydrophilic molecule (e.g., protein), the contact angle will decrease.[2][3] |
| Fluorescence Microscopy | Fluorescence Intensity | Quantifies the surface density of fluorescently labeled molecules that have been attached. | Provides a quantitative measure of surface coverage, often expressed as molecules/µm² or relative fluorescence units (RFU).[4] |
Alternative Surface Chemistries
While ATES offers a versatile platform for "click chemistry" and other thiol-based reactions, other silane-based surface chemistries are also widely used. The choice of surface chemistry can impact immobilization efficiency and the stability of the attached molecules.
| Surface Chemistry | Functional Group | Common Applications | Validation Considerations |
| Aminosilane (e.g., APTES) | Amine (-NH₂) | Protein and antibody immobilization via EDC/NHS coupling or glutaraldehyde (B144438) crosslinking.[5][6][7] | XPS is used to detect the nitrogen signal from the amine group. The change in contact angle is a key indicator of successful silanization.[8] |
| Epoxy-silane (e.g., GOPTS) | Epoxy | Direct covalent attachment of proteins and other amine-containing molecules. | XPS can confirm the presence of the epoxy group through analysis of the C 1s and O 1s spectra. |
| Thiol-silane (e.g., MPTMS) | Thiol (-SH) | Attachment of maleimide-functionalized molecules, gold nanoparticles.[9] | The appearance of a sulfur signal in XPS is a clear indicator of successful silanization. |
Experimental Protocols & Workflows
Validating Covalent Attachment to ATES Surfaces
A typical workflow for functionalizing a surface with ATES and subsequently attaching a molecule via thiol-ene "click" chemistry is outlined below. Each step can be validated using the techniques described.
Caption: Workflow for ATES functionalization and molecule attachment validation.
Detailed Methodologies
1. X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS provides quantitative elemental and chemical state information from the top 1-10 nm of a surface. By identifying elements and their binding energies, one can confirm the presence of the silane layer and the attached molecule.[10]
-
Protocol:
-
Acquire a survey scan of the bare, ATES-functionalized, and molecule-immobilized surfaces to determine the elemental composition.
-
Perform high-resolution scans of relevant elemental regions (e.g., C 1s, Si 2p, O 1s, and elements specific to the attached molecule like N 1s or S 2p).
-
Analyze the high-resolution spectra to determine the chemical states and confirm the formation of new bonds. For example, after a thiol-ene reaction on an ATES surface, a decrease in the C=C component and the appearance of a C-S component in the C 1s spectrum would be expected.[11][12]
-
-
Data Interpretation: An increase in the atomic percentage of carbon and silicon after ATES deposition confirms silanization. The appearance of unique elemental markers from the target molecule (e.g., nitrogen from a protein) is strong evidence of successful immobilization.[13]
2. Atomic Force Microscopy (AFM)
-
Principle: AFM uses a sharp tip to scan the surface and generate a 3D topographical map. Changes in surface roughness and the appearance of new features can indicate the presence of an attached molecular layer.[1]
-
Protocol:
-
Image a clean, flat area of the substrate to establish a baseline for surface roughness.
-
Image the ATES-functionalized surface to observe the morphology of the silane layer.
-
Image the surface after molecule immobilization to visualize the attached molecules and measure the change in surface roughness.
-
-
Data Interpretation: A uniform increase in surface roughness across the sample is indicative of a successful and homogenous molecular layer formation.
3. Contact Angle Goniometry
-
Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and surface energy.[14][15][16][17]
-
Protocol:
-
Measure the static water contact angle on the clean substrate.
-
After ATES deposition, measure the contact angle again. A significant increase is expected as the allyl groups make the surface more hydrophobic.
-
After attaching the molecule of interest, measure the contact angle a final time. The direction of change will depend on the hydrophilicity of the attached molecule.
-
-
Data Interpretation: A clean glass or silicon surface is highly hydrophilic (low contact angle). The ATES layer will make it hydrophobic (high contact angle). The subsequent attachment of a hydrophilic biomolecule will decrease the contact angle.
4. Fluorescence Microscopy
-
Principle: If the molecule of interest is fluorescent or can be labeled with a fluorescent tag, fluorescence microscopy can be used to visualize and quantify its presence on the surface.[18][19]
-
Protocol:
-
Immobilize the fluorescently labeled molecule onto the ATES-functionalized surface.
-
Thoroughly wash the surface to remove any non-covalently bound molecules.
-
Image the surface using a fluorescence microscope with the appropriate excitation and emission filters.
-
Quantify the fluorescence intensity across multiple areas of the surface to determine the average surface density of the immobilized molecules.
-
-
Data Interpretation: The presence of a fluorescent signal that is significantly above the background of a control surface (ATES-functionalized but without the fluorescent molecule) confirms attachment. The intensity of the fluorescence can be correlated to the surface concentration of the molecule.[20][21]
Logical Framework for Method Selection
The choice of validation technique depends on the specific information required and the resources available.
Caption: Decision tree for selecting a validation method.
References
- 1. researchgate.net [researchgate.net]
- 2. On the relationship between peptide adsorption resistance and surface contact angle: a combined experimental and simulation single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative evaluation of oligonucleotide surface concentrations using polymerization-based amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Bios… [ouci.dntb.gov.ua]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. iris.unica.it [iris.unica.it]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. dropletlab.com [dropletlab.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. dropletlab.com [dropletlab.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of surface coverage of oligonucleotides bound to chip surfaces: a fluorescence-based approach using alkaline phosphatase digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining absolute protein numbers by quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A fluorescence-based method for determining the surface coverage and hybridization efficiency of thiol-capped oligonucleotides bound to gold thin films and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Allyltriethoxysilane-Modified Materials: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in surface modification, the long-term stability of the chosen functionalization agent is critical for ensuring the reliability and reproducibility of applications, from drug delivery systems to biomedical implants. Allyltriethoxysilane (ATES) is a versatile silane (B1218182) coupling agent utilized to impart vinyl functionality to inorganic substrates, enabling subsequent polymerization and grafting reactions. This guide provides an objective comparison of the long-term stability of ATES-modified materials against other common silane alternatives, supported by experimental data and detailed methodologies.
Core Principles of Silane Coating Stability
The durability of silane coatings, including those derived from ATES, is primarily governed by three factors:
-
Hydrolytic Stability: This refers to the coating's resistance to degradation in the presence of water. The siloxane bond (Si-O-Si) that forms between silane molecules and the substrate, as well as between adjacent silane molecules, is susceptible to hydrolysis. This can lead to the detachment of the coating. The rate of this degradation is influenced by pH, temperature, and the chemical structure of the silane.
-
Thermal Stability: This is the ability of the coating to withstand high temperatures without decomposition. Thermal degradation can involve the breakdown of the organic functional group (the allyl group in ATES) or the cleavage of the silane from the substrate.
-
Mechanical Stability: This relates to the coating's resistance to physical wear and abrasion. The packing density and degree of cross-linking within the silane layer are crucial for its mechanical robustness.
Comparative Analysis of Silane Stability
The selection of a silane coupling agent should be based on the specific environmental and operational stresses the modified material will encounter. While extensive long-term stability data specifically for this compound is limited in publicly available literature, we can infer its relative performance by examining data from structurally similar silanes and comparing them to other common functional silanes.
Hydrolytic Stability
The hydrolytic stability of a silane layer is crucial for applications in aqueous environments. The rate of hydrolysis is dependent on the alkoxy groups and the organic functionality. Ethoxy silanes, such as ATES, generally hydrolyze more slowly than their methoxy (B1213986) counterparts, which can contribute to a more stable initial film formation.
One study on the hydrolytic stability of composites showed that a composite silanated with 25% vinyltriethoxysilane (B1683064) exhibited no significant decrease in tensile strength after a rigorous aging process involving immersion in 100°C water.[1] This suggests that vinylsilanes, a class to which ATES belongs, can offer good hydrolytic stability. The degradation of silane coatings often occurs through the hydrolysis of the Si-O-Si network, a process that can be accelerated by certain functional groups.[2]
Table 1: Comparative Hydrolytic Stability of Different Silane Types
| Silane Type | Functional Group | Relative Hydrolytic Stability | Key Observations |
| Vinylsilane (e.g., Vinyltriethoxysilane) | Vinyl | Good | Maintained tensile strength after immersion in boiling water.[1] |
| Aminosilane (e.g., APTES) | Amino | Moderate to Poor | Amine functionality can catalyze the degradation of the silane layer.[3] |
| Epoxysilane (e.g., GPTMS) | Epoxy | Good | Generally exhibit good hydrolytic stability. |
| Methacryloxysilane (e.g., MAPS) | Methacryl | Moderate | Stability can be influenced by the polymer matrix it is incorporated into.[4] |
Thermal Stability
The thermal stability of silane coupling agents is critical for applications involving high-temperature processing or use. Thermogravimetric analysis (TGA) is a common method to evaluate this property. Generally, gamma-substituted silanes, which have a three-carbon spacer between the silicon atom and the functional group, exhibit good thermal stability.[5]
Table 2: Comparative Thermal Stability of Various Silane Precursors
| Silane Precursor Class | Specific Precursor Example | T25 (°C)¹ | Notes |
| Alkylsilanes | gamma-Glycidoxypropyltrimethoxysilane | 360 | Gamma-substituted silanes generally show good thermal stability.[5][6] |
| gamma-Aminopropyltriethoxysilane | 395 | The amino group can influence thermal stability.[6] | |
| gamma-Methacryloxypropyltrimethoxysilane | 390 | [6] | |
| gamma-Ureidopropyltriethoxysilane | 435 | [6] | |
| Vinylsilane (Inferred for ATES) | Vinyltriethoxysilane | Not specified, but expected to be in a similar range to other gamma-substituted silanes. | The vinyl group is generally stable at moderate temperatures. |
¹T25 represents the temperature at which a 25% weight loss of the dried hydrolysates is observed.[5]
Experimental Protocols
To ensure the reproducibility and comparability of stability assessments, standardized experimental protocols are essential.
Shear Bond Strength (SBS) Testing
Objective: To evaluate the adhesive strength of a silane-modified interface, often after an aging process.
Methodology:
-
Substrate Preparation: Prepare the substrate material (e.g., resin composite, ceramic, or metal) into standardized dimensions.
-
Aging (Optional): Subject a subset of the specimens to accelerated aging, such as thermocycling (e.g., 10,000 cycles between 5°C and 55°C) or prolonged water storage.[7][8]
-
Surface Treatment: Apply the silane coupling agent (e.g., ATES) to the substrate surface according to a defined protocol. This may involve etching or sandblasting prior to silanization.
-
Bonding: Bond a composite resin button or a similar material to the treated surface.
-
Testing: Mount the specimen in a universal testing machine. Apply a shear force to the bonded interface at a constant crosshead speed (e.g., 1.0 mm/min) until failure.[7][8]
-
Data Analysis: Record the force at failure and calculate the shear bond strength in megapascals (MPa). Analyze the failure mode (adhesive, cohesive, or mixed).[8]
Electrochemical Impedance Spectroscopy (EIS)
Objective: To non-destructively evaluate the corrosion resistance and barrier properties of a silane coating on a metallic substrate over time.
Methodology:
-
Sample Preparation: Coat a metallic substrate (e.g., steel or aluminum alloy) with the silane.
-
Electrochemical Cell Setup: Place an electrolyte solution (e.g., 3.5% NaCl) on the coated surface. Use a three-electrode setup with the coated sample as the working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum mesh).[9][10][11]
-
Measurement: Apply a small amplitude AC voltage over a range of frequencies (e.g., 100 kHz to 0.01 Hz) and measure the impedance.[9][10]
-
Data Analysis: Plot the impedance data (Bode or Nyquist plots) and model it with an equivalent electrical circuit to determine parameters such as coating capacitance and pore resistance. A decrease in impedance over time indicates coating degradation.[2][9]
Accelerated Aging - Salt Spray (Fog) Testing (ASTM B117)
Objective: To assess the corrosion resistance of coated metallic substrates in a corrosive environment.
Methodology:
-
Sample Preparation: Scribe the silane-coated metallic panels with a sharp tool to expose the underlying metal.[12]
-
Exposure: Place the samples in a salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).[12]
-
Test Conditions: Expose the samples to a continuous fog of 5% NaCl solution at a constant temperature.[12]
-
Evaluation: Periodically remove the samples and evaluate them for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
Visualizing Workflows and Mechanisms
To better understand the processes involved in evaluating the stability of this compound-modified materials, the following diagrams illustrate key workflows and chemical principles.
Conclusion
References
- 1. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmidental.com [gmidental.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic stability of silanated zirconia-silica-urethane dimethacrylate composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of Chemical Surface Modification on the Repair Bond Strength of Resin Composite: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kta.com [kta.com]
- 10. mdpi.com [mdpi.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. lisungroup.com [lisungroup.com]
Safety Operating Guide
Safe Disposal of Allyltriethoxysilane: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Allyltriethoxysilane, a versatile but hazardous chemical, requires meticulous disposal procedures. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] It is also sensitive to moisture and will hydrolyze upon contact with water.[4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][3]
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[6][7]
-
Respiratory Protection: In areas with inadequate ventilation or when dealing with spills, use a respirator with appropriate cartridges (e.g., type ABEK-P2 (EU EN 143) or OV/AG/P99 (US)).[6][8]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and the spread of contamination.
-
Eliminate Ignition Sources: Immediately extinguish all open flames, turn off hot plates, and remove any other potential sources of ignition in the vicinity.[1][7][9] this compound is highly flammable, and its vapors can travel to an ignition source and flash back.[9][10]
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][6]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to contain the spill.[1] Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for disposal.[7][10]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.
Disposal Plan for Unused or Waste this compound
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. It is imperative to contact a licensed professional waste disposal service for its removal.[1][6][8]
Step-by-Step Disposal Procedure:
-
Labeling: Ensure the waste container is accurately and clearly labeled with the chemical name "this compound" and all relevant hazard symbols (e.g., flammable liquid, irritant).
-
Containerization: Store waste this compound in a tightly sealed, appropriate container to prevent leakage and exposure to moisture.[1][7][9] Containers that have held the product should be treated as hazardous as they may retain product residue.[7]
-
Segregation: Store the waste container away from incompatible materials such as strong acids, alcohols, and oxidizing agents.[5][9]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][8]
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Source |
| CAS Number | 2550-04-1 | [2][3][9] |
| UN Number | 1993 | [1][2] |
| Hazard Class | 3 (Flammable Liquid) | [1][2] |
| Packing Group | II | [1][2] |
| Flash Point | 21 °C / 69.8 °F | [2][3][7] |
| Boiling Point | 78 °C / 172.4 °F at 21 mmHg | [3][7] |
| Density | 0.903 g/mL at 25 °C | [3] |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving this compound, please refer to specific experimental designs and relevant scientific literature.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. This compound 97 2550-04-1 [sigmaaldrich.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. capotchem.cn [capotchem.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Allyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Allyltriethoxysilane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation. Inhalation of vapors may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. An inner nitrile glove with an outer glove of butyl rubber or Viton™ . | While specific breakthrough time data for this compound is limited, studies on structurally similar organosilanes have shown that nitrile gloves may have breakthrough times of less than an hour.[3] Butyl rubber and Viton™ generally offer superior resistance to a broader range of chemicals.[4][5] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A flame-retardant lab coat is essential. When handling larger volumes, a chemical-resistant apron over the lab coat is advised. | Protects skin from irritation and prevents clothing from becoming a fire hazard due to the flammable nature of the chemical. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required for small-scale use. However, if working in an area with inadequate ventilation, or when vapor concentrations may be high, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code) should be used.[6][7][8] For higher concentrations or potential for splashes, a full-face respirator with OV cartridges is recommended. | Protects against inhalation of vapors which can cause respiratory irritation.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety.
Pre-operational Checklist:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
Have a spill kit readily available. The kit should contain absorbent materials (e.g., vermiculite, sand), and appropriate PPE.
-
Ensure all containers are properly labeled.
Step-by-Step Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Ground all equipment to prevent static discharge, which can ignite the flammable vapors.
-
Carefully open the this compound container, avoiding splashing.
-
Use only compatible, clean, and dry equipment (e.g., glass, stainless steel).
-
Dispense the required amount of the chemical slowly.
-
Keep the container tightly sealed when not in use.
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.
-
Decontaminate the work area after the procedure is complete.
Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency Situation | First Aid / Response |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, contain the spill with inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste containing this compound must be collected in a designated, labeled, and sealed container.
-
The container must be compatible with the chemical (e.g., glass or a suitable plastic).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9]
Disposal of Contaminated PPE:
-
Disposable gloves, aprons, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Non-disposable PPE should be decontaminated thoroughly before reuse.
Decontamination of Empty Containers:
-
Under a fume hood, triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
Allow the container to air dry completely in the fume hood.
-
Deface or remove the original label and mark the container as "Empty" and "Decontaminated."
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous waste, or recycle if appropriate.
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
References
- 1. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. northwestern.edu [northwestern.edu]
- 7. theridgepro.com [theridgepro.com]
- 8. workwearsolutions.net [workwearsolutions.net]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
